N-Acryloylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(prop-2-enoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCXCXDOGAEFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30602-14-3 | |
| Record name | Glycine, N-(1-oxo-2-propen-1-yl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30602-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50865161 | |
| Record name | N-Prop-2-enoylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50865161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acryloylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24599-25-5 | |
| Record name | Acryloylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24599-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminopropenal acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024599255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC288735 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminopropenal acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Acryloylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001843 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Introduction: Bridging Amino Acid Chemistry with Polymer Science
An In-depth Technical Guide to N-Acryloylglycine: Properties, Synthesis, and Applications
This compound (NAG) is a unique bifunctional molecule that combines the structural features of the simplest amino acid, glycine, with a reactive acryloyl group.[1] This duality makes it a valuable monomer in the synthesis of advanced biomaterials and a versatile building block in drug development.[1] Its structure, comprising a polymerizable vinyl group, a hydrophilic amide linkage, and a carboxylic acid moiety, imparts a range of desirable properties including biocompatibility, water solubility, and responsiveness to environmental stimuli like pH and temperature.[1][2] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis and characterization, and its expanding applications for researchers, scientists, and professionals in drug development.
PART 1: Molecular Identity and Physicochemical Profile
A thorough understanding of the fundamental properties of this compound is essential for its effective application. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and its potential interactions in biological environments.
Chemical Structure and Identifiers
This compound is systematically named 2-(prop-2-enoylamino)acetic acid.[1][3] It is classified as an N-acyl-alpha amino acid, where the amino group of glycine is acylated with an acryloyl group.[4]
-
Synonyms: N-(1-Oxo-2-propen-1-yl)glycine, Acryloylaminoacetic Acid, N-(Carboxymethyl)acrylamide[1][5]
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, predicting its behavior in formulations, and understanding its pharmacokinetic profile.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | >131°C (with decomposition) | [5] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol. | [1][4][5] |
| pKa (Strongest Acidic) | 3.84 | [4] |
| logP | -0.28 to -0.57 | [4] |
| Polar Surface Area | 66.4 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
PART 2: Chemical Reactivity and Polymerization
The reactivity of this compound is dominated by its two primary functional groups: the acryloyl group and the carboxylic acid. This dual functionality allows for a wide range of chemical modifications and makes it an ideal monomer for creating functional polymers.
Key Chemical Reactions
-
Radical Polymerization: The vinyl group of the acryloyl moiety readily undergoes radical polymerization. This is the most significant reaction for this molecule, forming poly(this compound) (PNAG). This polymerization is the foundation for creating hydrogels and nanoparticles for various biomedical applications.[1]
-
Esterification: The carboxylic acid group can react with alcohols under acidic conditions to form esters. This allows for the modification of the molecule's polarity and its attachment to other molecules containing hydroxyl groups.[1]
-
Acylation/Amidation: The carboxylic acid can be activated to react with amines, forming amide bonds. This is a key reaction for conjugating this compound to peptides, proteins, or other amine-containing drug molecules.[1]
Polymerization to Poly(this compound) (PNAG) Hydrogels
PNAG is a stimuli-responsive polymer, meaning its properties can change in response to environmental triggers.[2] Specifically, PNAG-based hydrogels are known to be sensitive to both pH and temperature.[2][6]
-
Mechanism: The polymerization is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and can be performed using techniques like mini-emulsion polymerization to create nanoparticles (NPs).[7] A cross-linking agent, like divinylbenzene (DVB), is often included to create a stable, three-dimensional hydrogel network.
-
Properties of PNAG Hydrogels: These hydrogels can absorb and retain large amounts of water, exhibiting high swelling ratios.[8][9] They are generally biocompatible and can be engineered to be biodegradable.[8][9][10] Their responsiveness allows for the controlled release of encapsulated drugs in response to specific physiological cues, such as the acidic microenvironment of a tumor.[2]
Caption: Radical polymerization of NAG to form hydrogels.
PART 3: Synthesis and Analytical Characterization
Reproducible synthesis and rigorous characterization are paramount to ensuring the quality and performance of this compound in research and development.
Standard Synthesis Protocol
This compound is most commonly synthesized via the Schotten-Baumann reaction, which involves the acylation of glycine with acryloyl chloride in an aqueous medium.[1] A base is used to neutralize the hydrochloric acid byproduct.[1]
Step-by-Step Methodology:
-
Dissolution: Glycine is dissolved in an aqueous solution containing a base, such as potassium carbonate or sodium hydroxide, and cooled in an ice bath.[2][11]
-
Acylation: A solution of acryloyl chloride in a suitable organic solvent (e.g., diethyl ether, tetrahydrofuran) is added dropwise to the chilled glycine solution under vigorous stirring.[2][12] The reaction is typically kept in the dark.[12]
-
Acidification: After the reaction is complete, the aqueous phase is acidified (e.g., with HCl) to a pH of ~2 to protonate the carboxylic acid, causing the product to become less water-soluble.[2]
-
Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.[2]
-
Purification: The combined organic layers are dried (e.g., with anhydrous Na₂SO₄), filtered, and the solvent is removed via rotary evaporation.[2]
-
Crystallization: The crude product is purified by crystallization or recrystallization from a suitable solvent system (e.g., methanol/acetone) to yield the final white solid.[1][12]
Analytical Characterization Techniques
To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure. ¹H-NMR will show characteristic peaks for the vinyl protons, the methylene protons of the glycine backbone, and the amide proton.[8][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups. Characteristic absorption bands will be observed for the N-H bond, the C=O of the amide and carboxylic acid, and the C=C of the vinyl group.[8]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like LC-MS can provide precise mass data.[3]
-
Melting Point Analysis: The melting point is a key indicator of purity. Pure this compound has a distinct melting point, often with decomposition.
PART 4: Applications in Drug Development and Biomaterials
The unique properties of this compound and its polymer, PNAG, have led to their exploration in several high-impact areas of biomedical research.
Drug Delivery Systems
The ability to form stimuli-responsive hydrogels and nanoparticles makes PNAG an excellent candidate for advanced drug delivery systems (DDS).[1][13]
-
Controlled Release: PNAG-based carriers can encapsulate therapeutic agents and release them in a controlled manner. For instance, nanocomposites of PNAG and magnetite nanoparticles have been developed as magnetically guidable vehicles for drug release triggered by changes in pH and temperature.[2]
-
Targeted Delivery: By copolymerizing this compound with other functional monomers, it's possible to create nanoparticles that can target specific tissues or organs. This approach is being explored for the effective treatment of diseases like triple-negative breast cancer, minimizing the side effects of conventional chemotherapy.[7]
Tissue Engineering and Regenerative Medicine
PNAG hydrogels can mimic the natural extracellular matrix (ECM), providing a supportive 3D environment for cell growth and tissue regeneration.[8][9]
-
Neuronal Regeneration: Copolymers of this compound and acrylamide have been shown to create hydrogels that promote the growth of neurites from primary cortical neurons.[8][9] These materials facilitate cellular adhesion, proliferation, and differentiation, offering a promising strategy for nerve regeneration after injury or in neurodegenerative diseases.[8][10] The hydrogel can also protect neurons from oxidative stress.[8]
Wound Healing
This compound itself, as well as its polymeric nanoparticles, have demonstrated potential in accelerating wound healing.[1]
-
Anti-inflammatory and Proliferative Effects: PNAG nanoparticles have been shown to possess anti-inflammatory properties and can promote the proliferation and migration of cells essential for tissue repair.[1] Studies indicate that these nanoparticles can coordinate immune responses and enhance skin restoration, making them a potential therapy for chronic wounds.[1]
PART 5: Safety and Handling
This compound is classified as an irritant.[3] Standard laboratory safety protocols should be followed when handling this chemical.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place, away from light and sources of ignition, under an inert atmosphere.[5]
References
- 1. Buy this compound | 24599-25-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound this compound (FDB022703) - FooDB [foodb.ca]
- 5. Acryloylglycine [srdpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Organ-targeted drug delivery systems (OTDDS) of poly[( N -acryloylglycine)- co -( N -acryloyl- l -phenylalanine methyl ester)] copolymer library and e ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02445A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurogenic and angiogenic poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers: a step towards greener and simple polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
N-Acryloylglycine molecular weight and formula
An In-Depth Technical Guide to N-Acryloylglycine: From Fundamental Properties to Advanced Applications
Authored by a Senior Application Scientist
Introduction
This compound (NAG) is a versatile vinyl monomer that incorporates both an amido and a carboxylic acid group.[1] This unique bifunctional nature, stemming from the conjugation of acrylic acid and the amino acid glycine, makes it a compound of significant interest across various scientific disciplines, including polymer chemistry, materials science, and biomedicine. Its ability to undergo radical polymerization allows for the creation of "smart" polymers that can respond to environmental stimuli such as pH and temperature.[2] This guide provides a comprehensive overview of this compound, from its core physicochemical properties and synthesis to its polymerization and diverse applications, with a particular focus on its relevance to researchers and professionals in drug development.
Core Physicochemical Properties of this compound
A thorough understanding of the fundamental properties of this compound is essential for its effective application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO₃ | [2][3][4][5] |
| Molecular Weight | 129.11 g/mol | [2][4][5] |
| IUPAC Name | 2-(prop-2-enoylamino)acetic acid | [2][4] |
| CAS Number | 24599-25-5 | [2][3][4][5][6] |
| Appearance | White to off-white crystalline solid | [1][2][3] |
| Solubility | Soluble in water and various organic solvents | [1][2][3] |
| Melting Point | >131°C (decomposes) | [1] |
| Synonyms | N-(1-Oxo-2-propen-1-yl)glycine, Acryloylaminoacetic Acid, N-(Carboxymethyl)acrylamide | [1][2][3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of glycine with acryloyl chloride.[2][7] This method is favored for its relatively straightforward procedure and good yields.
Underlying Principles of the Synthesis
The reaction mechanism hinges on the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of acryloyl chloride. The reaction is conducted in an aqueous medium, and a base is added to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[2] The choice of a biphasic system (e.g., diethyl ether and water) can be advantageous in controlling the reaction rate and minimizing side reactions.[8]
Diagram of this compound Synthesis
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol for this compound Synthesis
This protocol is a modified version of established methods.[7][8]
-
Preparation of Reactants:
-
Dissolve glycine and a suitable base (e.g., potassium carbonate or sodium hydroxide) in deionized water in a three-necked round-bottom flask equipped with a mechanical stirrer.[8][9]
-
Cool the aqueous solution in an ice bath to maintain a low temperature, which helps to control the exothermic reaction.
-
Prepare a solution of acryloyl chloride in a cold, anhydrous organic solvent such as diethyl ether.[8]
-
-
Reaction:
-
With vigorous stirring, add the acryloyl chloride solution dropwise to the aqueous glycine solution over a period of 30 minutes.[8][10] It is crucial to keep the entire apparatus in the dark if light-sensitive reagents are used.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.[10]
-
-
Product Isolation and Purification:
-
Separate the aqueous phase containing the product.
-
Neutralize the aqueous phase with an acid (e.g., hydrochloric acid) to precipitate the this compound.[8]
-
The crude product can then be collected by filtration.
-
For further purification, recrystallization from a suitable solvent system (e.g., methanol/acetone) is recommended.[8][10] The purity of the final product can be confirmed by techniques such as NMR spectroscopy.[4][9]
-
Polymerization and Applications
This compound's ability to undergo radical polymerization is central to its utility.[2][3] This process results in the formation of poly(this compound) (PNAG), a polymer with a range of desirable properties for biomedical applications.
Hydrogels in Drug Delivery and Tissue Engineering
PNAG is widely used in the creation of hydrogels due to its biocompatibility and responsiveness to environmental stimuli.[2] These hydrogels can be designed to release encapsulated drugs in a controlled manner in response to specific physiological conditions. In tissue engineering, PNAG-based scaffolds can mimic the cellular microenvironment, promoting cell growth and tissue regeneration.[11]
Diagram of Hydrogel Formation and Application
Caption: From monomer to application: PNAG hydrogels.
Other Applications
Beyond hydrogels, this compound and its polymers have found use in:
-
Cosmetics: Due to its properties, it is suitable for use in skincare formulations.[2]
-
Materials Science: The development of "smart" materials that respond to changes in pH or temperature.[2]
-
Cancer Therapy: Recent studies have explored the potential of poly[(N-acryloyl glycine)-co-(acrylamide)] in inhibiting cell growth in certain malignancies.[12]
Biological Relevance and Toxicology
This compound is classified as an acyl glycine, which are typically minor metabolites of fatty acids in healthy individuals.[2][6] However, elevated levels of specific acyl glycines in bodily fluids can be indicative of certain inborn errors of metabolism, making them potential diagnostic markers.[2][6]
Safety and Handling
From a toxicological perspective, this compound requires careful handling. It is classified as harmful if swallowed and can cause serious eye irritation.[2][4] It may also cause an allergic skin reaction.[2][4] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye protection, should be worn when working with this compound.[13]
GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H317: May cause an allergic skin reaction
-
H319: Causes serious eye irritation
Conclusion
This compound is a monomer with significant potential, largely attributable to its unique chemical structure that combines an acryloyl group with the amino acid glycine. This guide has provided a detailed overview of its fundamental properties, synthesis, and the vast array of applications for its polymeric forms, particularly in the biomedical field. As research continues to uncover new functionalities and applications, this compound is poised to remain a key building block in the development of advanced materials for drug delivery, tissue engineering, and beyond.
References
- 1. Acryloylglycine [srdpharma.com]
- 2. Buy this compound | 24599-25-5 [smolecule.com]
- 3. CAS 24599-25-5: Acryloylglycine | CymitQuimica [cymitquimica.com]
- 4. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Showing Compound this compound (FDB022703) - FooDB [foodb.ca]
- 7. In vivo potential of polymeric N -acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00378G [pubs.rsc.org]
- 8. Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers: a step towards greener and simple polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00079C [pubs.rsc.org]
- 13. sds.metasci.ca [sds.metasci.ca]
A Technical Guide to the Spectroscopic Characterization of N-Acryloylglycine
Introduction
N-Acryloylglycine, a molecule integrating an acryloyl group with the simplest amino acid, glycine, serves as a versatile building block in the synthesis of functional polymers and biomaterials. Its unique structure, featuring a reactive vinyl group for polymerization and a biocompatible amino acid moiety, makes it a compound of significant interest in drug delivery, tissue engineering, and other biomedical applications[1]. Accurate and comprehensive characterization of this compound is paramount for ensuring its purity and predicting its behavior in subsequent chemical transformations. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to equip researchers, scientists, and drug development professionals with the necessary tools for its unambiguous identification and quality control.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure of this compound is fundamental to interpreting its spectroscopic data. The molecule consists of an acrylamide group linked to the nitrogen atom of glycine.
References
An In-Depth Technical Guide to the Synthesis of N-Acryloylglycine for Advanced Biomedical Applications
Abstract
N-Acryloylglycine (NAG) is a pivotal monomer in the development of advanced biomaterials, particularly "smart" polymers for drug delivery and tissue engineering. Its synthesis via the acylation of glycine with acryloyl chloride is a fundamental process, yet one that requires careful control to achieve high yield and purity. This guide provides a comprehensive technical overview of this synthesis, grounded in the principles of the Schotten-Baumann reaction. We will explore the reaction mechanism, offer a detailed and validated experimental protocol, discuss critical optimization parameters and troubleshooting strategies, and outline essential safety considerations. This document is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of this versatile biomaterial precursor.
Introduction: The Significance of this compound
This compound is an N-acryloyl derivative of the amino acid glycine, distinguished by the presence of a reactive acryloyl group and a carboxylic acid moiety.[1] This unique bifunctional structure makes it an ideal building block for creating biocompatible and environmentally responsive polymers, such as poly(this compound) (PNAG).[1][2] These polymers, often in the form of hydrogels or nanoparticles, exhibit "smart" behaviors, responding to physiological stimuli like pH and temperature.[3][4]
This responsiveness is critical in the field of drug development, where PNAG-based systems are being explored for targeted and controlled release of therapeutics.[3][5] Applications range from magnetically guidable drug carriers to advanced formulations for wound healing that can modulate the inflammatory response and promote tissue regeneration.[1][6] The synthesis of the NAG monomer is therefore the foundational first step in harnessing the potential of these innovative biomaterials.
Reaction Mechanism: The Schotten-Baumann Acylation of Glycine
The synthesis of this compound from glycine and acryloyl chloride is a classic example of the Schotten-Baumann reaction.[7] This method is widely used for the acylation of amines and alcohols with acid chlorides in the presence of an aqueous base.[8][9]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are as follows:
-
Deprotonation of Glycine: The reaction is conducted in an aqueous basic medium, typically using a base like sodium hydroxide (NaOH). The base deprotonates the amino group of glycine, transforming it into a more potent nucleophile.
-
Nucleophilic Attack: The anionic amino group of glycine attacks the electrophilic carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Neutralization: The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the excess base in the reaction medium, preventing the protonation of the unreacted glycine and driving the reaction to completion.[9]
Figure 1: Reaction mechanism for this compound synthesis.
Competing Side Reactions
Two primary side reactions can significantly reduce the yield and purity of the final product:
-
Hydrolysis of Acryloyl Chloride: Acryloyl chloride is highly reactive and susceptible to hydrolysis by water, forming acrylic acid.[10] This process is accelerated at higher temperatures and pH values.
-
Polymerization: The acryloyl group in both the reactant (acryloyl chloride) and the product (this compound) can undergo radical polymerization, especially when exposed to heat, light, or oxygen.[1][10] This leads to the formation of an undesirable polymeric mass.
Effective control of reaction conditions is paramount to minimizing these competing pathways.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where control over key parameters ensures reproducibility.
Materials and Equipment
| Reagents | Equipment |
| Glycine (CAS: 56-40-6) | Three-necked round-bottom flask |
| Acryloyl Chloride (CAS: 814-68-6) | Mechanical stirrer |
| Sodium Hydroxide (NaOH) | Dropping funnel |
| Hydrochloric Acid (HCl, concentrated) | Ice bath |
| Ethyl Acetate | pH meter or pH indicator strips |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Deionized Water | Standard laboratory glassware |
Step-by-Step Synthesis Workflow
-
Preparation of Glycine Solution (Aqueous Phase):
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve glycine (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water. The second equivalent of NaOH is to neutralize the HCl byproduct.
-
Causality: The NaOH deprotonates the glycine, making it nucleophilic, and prepares the medium to neutralize the acid formed during the reaction.[9]
-
Cool the flask in an ice bath to 0-5°C with vigorous stirring.
-
Causality: Low temperature is critical to minimize the hydrolysis of acryloyl chloride and prevent exothermic polymerization.[10]
-
-
Acryloyl Chloride Addition (Acylation):
-
In a separate, dry dropping funnel, prepare a solution of acryloyl chloride (1.05 eq). While an organic solvent can be used, dropwise addition of the neat reagent is also common for this scale.
-
Add the acryloyl chloride solution dropwise to the stirred glycine solution over a period of 45-60 minutes.
-
Causality: Slow, dropwise addition prevents localized overheating and high concentrations of the acylating agent, which would favor side reactions.[10]
-
Continuously monitor the temperature, ensuring it remains below 5°C. The pH should be maintained in the 9-11 range.
-
-
Reaction Completion:
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Remove the ice bath and let the reaction warm to room temperature, continuing to stir for another 2-3 hours.
-
Causality: This ensures the reaction proceeds to completion as the mixture slowly warms.
-
-
Work-up and Product Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Carefully acidify the clear solution to pH 2-3 using concentrated HCl. This compound will precipitate as a white crystalline solid.
-
Causality: At low pH, the carboxylate group of this compound is protonated, rendering the molecule neutral and significantly reducing its solubility in water, thus causing it to precipitate.
-
Filter the white solid using a Büchner funnel and wash with a small amount of ice-cold water.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or an ethanol/water mixture, to yield colorless, needle-like crystals.[11]
-
Dry the purified product under vacuum.
-
Figure 2: Experimental workflow for the synthesis of this compound.
Process Optimization & Troubleshooting
Achieving a high yield (>70%) and purity requires strict control over several parameters.
| Parameter | Optimal Range | Rationale & Consequence of Deviation |
| Temperature | 0-5°C | Rationale: Minimizes hydrolysis and polymerization of acryloyl chloride.[10] Deviation: Higher temperatures lead to rapid hydrolysis, forming acrylic acid and reducing yield. It also increases the risk of uncontrolled polymerization. |
| pH | 9-11 | Rationale: Ensures the amine of glycine is deprotonated and nucleophilic, while the rate of acryloyl chloride hydrolysis is still manageable.[10] Deviation: pH < 9: Amine is protonated, non-nucleophilic, stopping the reaction. pH > 11: Accelerates hydrolysis of acryloyl chloride, drastically lowering yield. |
| Stoichiometry | ~1.05 eq Acryloyl Chloride | Rationale: A slight excess of the acylating agent ensures complete conversion of the limiting glycine. Deviation: Large excess increases cost and the amount of hydrolytic byproduct. Less than 1.0 eq results in incomplete reaction. |
| Addition Rate | 45-60 min | Rationale: Maintains low temperature and avoids localized high concentrations of reactants. Deviation: Too rapid addition can cause an exotherm, leading to side reactions and potential polymerization. |
| Inhibitor | Present in Acryloyl Chloride | Rationale: Commercial acryloyl chloride contains inhibitors (e.g., hydroquinone) to prevent premature polymerization.[10] Deviation: Using old or uninhibited reagent greatly increases the risk of the reaction mixture solidifying into a polymer. |
Troubleshooting Common Issues:
-
Low Yield: Often caused by excessive hydrolysis of acryloyl chloride due to high temperature or pH.[10] Verify and maintain strict control over these parameters.
-
Thick/Solid Mass Forms: This indicates polymerization.[10] Ensure the reaction is performed under an inert atmosphere if possible, use fresh, inhibited acryloyl chloride, and strictly maintain low temperatures.
Characterization of this compound
Confirmation of the product's identity and purity is essential.
| Property | Expected Value |
| IUPAC Name | 2-(prop-2-enoylamino)acetic acid[1] |
| Molecular Formula | C₅H₇NO₃[1] |
| Molecular Weight | 129.11 g/mol [1] |
| Appearance | White crystalline solid[1] |
| Melting Point | ~104-105.5°C[12] |
| Solubility | Soluble in water and organic solvents[1] |
Analytical Techniques:
-
¹H NMR: Will show characteristic peaks for the vinyl protons (CH₂=CH-), the methylene protons (-CH₂-), and the amide proton (-NH-).[12]
-
FTIR: Will display characteristic absorption bands for the N-H stretch, C=O stretch (amide and carboxylic acid), and C=C stretch of the acryloyl group.
-
Mass Spectrometry: Will confirm the molecular weight of 129.11 g/mol .
Safety and Handling Precautions
Acryloyl chloride is a highly hazardous substance and requires stringent safety protocols.
-
Hazards: Acryloyl chloride is toxic by inhalation, flammable, corrosive, and reacts violently with water.[13] It can cause severe burns to the skin, eyes, and respiratory tract.[13]
-
Handling:
-
Always handle acryloyl chloride in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a flame-retardant lab coat.[14]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[13][14]
-
Keep away from heat, sparks, open flames, and water.[13]
-
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area, often in a freezer and away from light.[13][14]
-
Spills & Exposure:
-
In case of a spill, evacuate the area, remove all ignition sources, and cover with a dry, inert absorbent like sand or soda ash.[14][15]
-
For skin contact, immediately remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[15]
-
Seek immediate medical attention for any exposure.[15]
-
Conclusion
The synthesis of this compound via the Schotten-Baumann reaction is a robust and accessible method for producing this valuable monomer. Success hinges on a thorough understanding of the reaction mechanism and meticulous control over key experimental parameters, particularly temperature and pH, to mitigate competing side reactions. By following the detailed protocol and safety guidelines presented in this guide, researchers can reliably synthesize high-purity this compound, paving the way for the development of next-generation smart biomaterials for drug delivery and other advanced therapeutic applications.
References
- 1. Buy this compound | 24599-25-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organ-targeted drug delivery systems (OTDDS) of poly[( N -acryloylglycine)- co -( N -acryloyl- l -phenylalanine methyl ester)] copolymer library and e ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02445A [pubs.rsc.org]
- 6. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. byjus.com [byjus.com]
- 10. benchchem.com [benchchem.com]
- 11. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. nj.gov [nj.gov]
- 15. benchchem.com [benchchem.com]
Analytical Characterization of N-Acryloylglycine: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide
Foreword: The Imperative for Rigorous Characterization
N-Acryloylglycine (NAG), a functionalized amino acid derivative, stands at the crossroads of polymer chemistry and biomedical science. Its unique structure, featuring a reactive acryloyl group and a biocompatible glycine moiety, makes it a valuable monomer for the synthesis of hydrogels, drug delivery vehicles, and other smart biomaterials.[1][2][3] The performance and safety of these advanced materials are directly contingent on the purity, identity, and stability of the starting monomer. Consequently, a robust and multi-faceted analytical characterization strategy is not merely a quality control checkpoint; it is a foundational pillar of reliable research and development.
This guide provides a holistic framework for the analytical characterization of this compound. Moving beyond a simple recitation of techniques, we delve into the causality behind methodological choices, offering field-proven protocols and data interpretation strategies. Our approach is designed to be a self-validating system, ensuring that each analytical step provides a piece of a larger puzzle, culminating in a comprehensive and trustworthy profile of the molecule.
Part 1: Unambiguous Structural Elucidation
The first objective in any characterization workflow is the unequivocal confirmation of the molecular structure. For this compound (C₅H₇NO₃, Molecular Weight: 129.11 g/mol [4]), we employ a triad of spectroscopic techniques—NMR, FTIR, and Mass Spectrometry—each providing orthogonal, yet complementary, structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is the cornerstone of structural elucidation, offering an atomic-level view of the molecular framework by probing the magnetic properties of ¹H and ¹³C nuclei.[5]
Expertise & Experience: For a molecule like NAG, a combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC) experiments provides an irrefutable structural fingerprint. The ¹H spectrum confirms the presence and connectivity of all proton-bearing groups, while the ¹³C spectrum verifies the carbon backbone. An HSQC experiment directly correlates each proton to its attached carbon, removing any ambiguity in signal assignment.[4]
¹H NMR Spectroscopy
The proton NMR spectrum provides the most direct evidence for the key functional components of NAG: the vinyl group and the glycine backbone.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆) in a clean, dry NMR tube. D₂O is often preferred for its ability to exchange with labile protons (NH and OH), causing their signals to disappear, which can aid in assignment.[6]
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure optimal signal dispersion and resolution.[7]
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity and sharp signal lineshapes.
-
Acquire the 1D ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum and integrate all signals.
Data Presentation: Expected ¹H NMR Signals
The following table summarizes the anticipated chemical shifts and multiplicities for this compound.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| -CH₂-COOH (Glycine α-H) | ~3.93 (in D₂O) | Singlet | 2H | N/A |
| CH₂=CH- (Vinyl H, cis to C=O) | ~5.77 (in D₂O) | Doublet of Doublets (dd) | 1H | Jgem ≈ 2.0, Jcis ≈ 9.5 |
| CH₂=CH- (Vinyl H) | ~6.29 (in D₂O) | Doublet of Doublets (dd) | 1H | Jcis ≈ 9.5, Jtrans ≈ 17.2 |
| CH₂=CH- (Vinyl H, trans to C=O) | ~6.20 (in D₂O) | Doublet of Doublets (dd) | 1H | Jgem ≈ 2.0, Jtrans ≈ 17.1 |
| -NH- (Amide H) | ~8.0 - 8.5 (in DMSO-d₆) | Broad Triplet | 1H | Exchanges in D₂O |
| -COOH (Carboxyl H) | >10 (in DMSO-d₆) | Broad Singlet | 1H | Exchanges in D₂O |
Note: Chemical shifts are based on data for N-Acryloyl glycinamide in D₂O and are illustrative.[6] Actual values may vary based on solvent and concentration.
¹³C NMR Spectroscopy
Complementing the proton data, ¹³C NMR confirms the presence of all five unique carbon atoms in the molecule, including the two carbonyls.
Data Presentation: Expected ¹³C NMR Signals
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₂-COOH (Glycine α-C) | ~42.7 |
| CH₂=CH- (Vinyl C) | ~128.8 |
| CH₂=CH- (Vinyl C) | ~130.0 |
| -NH-CO- (Amide Carbonyl) | ~169.6 |
| -COOH (Carboxyl Carbonyl) | ~174.8 |
Note: Chemical shifts are based on data for N-Acryloyl glycinamide in D₂O and are illustrative.[6]
Caption: Workflow for NMR-based structural elucidation of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides rapid and definitive confirmation of the key functional groups present in NAG by measuring their characteristic vibrational frequencies.[5][8]
Expertise & Experience: For NAG, the most informative regions of the IR spectrum are the N-H and O-H stretching region (~3300-2500 cm⁻¹), the carbonyl (C=O) stretching region (~1750-1600 cm⁻¹), and the C=C stretching region (~1640 cm⁻¹). The presence of sharp, distinct peaks in these areas provides strong, corroborative evidence for the proposed structure.
Experimental Protocol: FTIR-ATR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.
Data Presentation: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3300 | N-H Stretch | Amide |
| ~3200-2500 | O-H Stretch (broad) | Carboxylic Acid |
| ~1720 | C=O Stretch | Carboxylic Acid Dimer |
| ~1655 | C=O Stretch (Amide I) | Amide |
| ~1625 | C=C Stretch | Alkene (Acryloyl) |
| ~1550 | N-H Bend (Amide II) | Amide |
Note: Wavenumbers are approximate and based on typical values for these functional groups and data for similar compounds like N-Acryloyl glycinamide.[6]
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides the definitive molecular weight of the compound, serving as a final check on its elemental composition.
Expertise & Experience: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the gold standard.[9][10] It provides an exact mass measurement that can confirm the molecular formula (C₅H₇NO₃) with a high degree of confidence, typically to within 5 ppm.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
Chromatography: Inject the sample into an LC system (e.g., UPLC or HPLC) equipped with a C18 reversed-phase column to separate the analyte from any potential impurities.[10]
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode. In positive mode, the protonated molecule [M+H]⁺ will be observed. In negative mode, the deprotonated molecule [M-H]⁻ will be seen.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF) instrument.
Data Presentation: Key Mass Spectrometry Data
| Parameter | Theoretical Value | Observed Ion (Positive Mode) | Observed Ion (Negative Mode) |
| Molecular Formula | C₅H₇NO₃ | - | - |
| Monoisotopic Mass | 129.0426 Da | [M+H]⁺ = 130.0504 | [M-H]⁻ = 128.0348 |
Source for theoretical mass: PubChem.[4]
Part 2: Purity Assessment and Solid-State Properties
Once the structure is confirmed, the focus shifts to quantifying the purity of the material and understanding its bulk properties. These attributes are critical for ensuring lot-to-lot consistency and predicting performance in downstream applications.
High-Performance Liquid Chromatography (HPLC): The Purity Workhorse
HPLC is the definitive technique for determining the chemical purity of this compound, capable of separating the target compound from synthesis-related impurities, starting materials, and degradation products.[11][12]
Expertise & Experience: A reversed-phase HPLC method with UV detection is the most common and effective approach.[13][14] The acryloyl group contains a chromophore that absorbs UV light, typically around 200-210 nm, allowing for sensitive detection. Purity is assessed by calculating the peak area percentage of the main component relative to the total area of all detected peaks.
Experimental Protocol: RP-HPLC for Purity Analysis
-
System: An HPLC or UPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 200 nm.[14]
-
Sample Preparation: Dissolve the sample accurately in the initial mobile phase composition (e.g., 95% A, 5% B) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Thermal Analysis (DSC & TGA): Stability and Phase Transitions
Thermal analysis techniques provide critical information about the material's melting behavior and thermal stability.[15][16]
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[15] For a crystalline solid like NAG, its primary use is to determine the melting point (Tₘ), which is a key indicator of purity. Impurities typically depress and broaden the melting endotherm.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[17] A typical temperature range would be from ambient to well above the expected melting point (e.g., 25 °C to 200 °C).
-
Data Analysis: The melting point is determined as the onset or peak of the melting endotherm.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[15] It is used to assess thermal stability and identify the temperature at which the compound begins to decompose.
Experimental Protocol: TGA
-
Sample Preparation: Weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a high temperature (e.g., up to 600 °C).[17]
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.
X-Ray Diffraction (XRD): Crystalline Fingerprint
Powder X-ray Diffraction (PXRD) is a non-destructive technique that provides information on the crystal structure of a solid material.[18][19] It is essential for identifying the specific crystalline form (polymorph) and assessing the degree of crystallinity, which can impact properties like solubility and stability.
Caption: Comprehensive workflow for the analytical characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00079C [pubs.rsc.org]
- 4. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. N-arachidonylglycine is a caloric state-dependent circulating metabolite which regulates human CD4+T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identity determination and purity testing [chemcon.com]
- 12. helixchrom.com [helixchrom.com]
- 13. benchchem.com [benchchem.com]
- 14. HPLC Method for Analysis of Glycine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 15. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 16. The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. matec-conferences.org [matec-conferences.org]
- 18. XRD | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 19. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
N-Acryloylglycine: A Comprehensive Technical Guide to its Reactivity and Chemical Transformations
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
N-Acryloylglycine (NAG) is a versatile bifunctional monomer that has garnered significant attention in the fields of materials science and drug development. Its unique molecular architecture, featuring a reactive acryloyl group and a biocompatible glycine moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound, detailing its synthesis, polymerization characteristics, and participation in key chemical reactions such as Michael additions and amide bond formations. By elucidating the underlying chemical principles and providing actionable experimental protocols, this document serves as a comprehensive resource for researchers aiming to harness the full potential of this compound in the design of advanced biomaterials, drug delivery systems, and other innovative technologies.
Introduction: The Molecular Versatility of this compound
This compound, systematically named 2-(prop-2-enoylamino)acetic acid, is a derivative of the simplest amino acid, glycine, where the amino group is acylated with an acryloyl chloride.[1] This modification imparts a unique combination of properties that are highly sought after in biomedical research. The glycine component provides a hydrophilic and biocompatible handle, while the acryloyl group serves as a reactive center for polymerization and other addition reactions.[1][2]
The water-solubility and biocompatibility of this compound and its polymeric forms make it an attractive building block for materials intended for biological applications, such as hydrogels for tissue engineering and drug delivery.[1][3] Furthermore, the presence of a carboxylic acid and an amide bond within its structure opens up avenues for further chemical modifications, allowing for the covalent attachment of drugs, targeting ligands, and other functional moieties.[1]
This guide will delve into the core aspects of this compound's reactivity, providing both theoretical understanding and practical methodologies to empower researchers in their experimental endeavors.
Synthesis of this compound
The most common and straightforward synthesis of this compound is achieved through the Schotten-Baumann reaction, which involves the acylation of glycine with acryloyl chloride in an aqueous basic medium.[2][4]
Reaction Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution. The glycine, dissolved in an aqueous base (e.g., potassium carbonate or sodium hydroxide), exists in its deprotonated, more nucleophilic form.[5] The acryloyl chloride is added dropwise, and the highly reactive acyl chloride is attacked by the amino group of glycine. The base serves a dual purpose: it deprotonates the glycine to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[5][6]
Caption: Synthesis of this compound via Schotten-Baumann reaction.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Glycine
-
Acryloyl chloride
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Acetone
-
Methanol
-
Deionized water
-
Ice bath
-
Mechanical stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dissolve glycine and potassium carbonate in deionized water. The molar ratio of glycine to K₂CO₃ should be approximately 1:2.
-
Cool the solution in an ice bath with vigorous stirring.
-
Dissolve acryloyl chloride in cold anhydrous diethyl ether (approx. 1:2 v/v acryloyl chloride to diethyl ether).
-
Add the acryloyl chloride solution dropwise to the aqueous glycine solution over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring the suspension at room temperature for 2 hours.
-
Remove the diethyl ether by rotary evaporation.
-
Freeze-dry the remaining aqueous phase to obtain a crude solid.
-
Extract the crude product with warm acetone (40°C) multiple times to separate it from insoluble potassium salts.
-
Filter off the salts and remove the acetone by rotary evaporation.
-
Recrystallize the product from a mixture of methanol and acetone (e.g., 1:2 v/v) to yield pure, colorless crystals of this compound.[6]
Self-Validation: The purity of the synthesized this compound can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, FTIR, and melting point analysis. The expected proton signals include peaks corresponding to the vinyl protons of the acryloyl group and the methylene protons of the glycine backbone.
Polymerization of this compound
The acryloyl group of this compound readily undergoes radical polymerization to form poly(this compound) (PNAG), a stimuli-responsive polymer with significant potential in biomedical applications.[7]
Free Radical Polymerization
Conventional free radical polymerization is a common method to synthesize PNAG. This can be initiated using thermal initiators (e.g., azobisisobutyronitrile - AIBN) or redox initiators (e.g., ammonium persulfate/tetramethylethylenediamine - APS/TEMED).
Caption: Workflow of free radical polymerization of this compound.
Controlled Radical Polymerization
For applications requiring well-defined polymer architectures, such as specific molecular weights and low dispersity, controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.[8][9] Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization has been successfully used to synthesize a variety of well-defined N-acryloyl amino acid-based polymers under mild conditions.[9]
Stimuli-Responsive Behavior of Poly(this compound)
PNAG is a "smart" polymer, exhibiting both pH- and thermo-responsive behavior.[7][10] This is due to the presence of both carboxylic acid and amide groups, which can form hydrogen bonds with water and with each other.[10]
-
pH-Responsiveness: At low pH, the carboxylic acid groups are protonated, leading to a more collapsed polymer structure. As the pH increases, these groups deprotonate, resulting in electrostatic repulsion between the polymer chains and causing the polymer or hydrogel to swell.[10][11]
-
Thermo-Responsiveness: PNAG exhibits Upper Critical Solution Temperature (UCST) behavior in aqueous solutions, meaning it is soluble at higher temperatures and phase-separates or forms a hydrogel upon cooling.[12][13] This is driven by the formation of intermolecular hydrogen bonds between the amide groups at lower temperatures.[14]
| Property | Description | Key Influencing Factors |
| pH-Responsiveness | Swelling/collapse due to protonation/deprotonation of carboxylic acid groups.[10] | pH of the surrounding medium, ionic strength.[7] |
| Thermo-Responsiveness (UCST) | Soluble at high temperatures, phase separation/gelation at low temperatures.[12] | Polymer concentration, molecular weight, copolymer composition.[13] |
Experimental Protocol: Synthesis of a PNAG Hydrogel
Materials:
-
This compound (NAG)
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Dissolve the desired amount of NAG and BIS in deionized water. The concentration of NAG and the molar ratio of NAG to BIS will determine the properties of the hydrogel.
-
Degas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the APS solution to the monomer solution and mix thoroughly.
-
Add TEMED to initiate the polymerization. The amount of APS and TEMED will influence the rate of gelation.
-
Quickly pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at room temperature. Gelation should occur within minutes to an hour.
-
After complete polymerization, the hydrogel can be removed from the mold and washed extensively with deionized water to remove any unreacted monomers and initiator.
Michael Addition Reactions
The electron-deficient double bond of the acryloyl group in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles.[15][16] This reaction is a powerful tool for the post-synthesis modification of this compound-containing molecules and polymers.
Thiol-Michael Addition
Thiols are particularly effective nucleophiles for Michael additions to acrylates and acrylamides, a reaction often referred to as "thiol-click" chemistry due to its high efficiency and specificity.[3][10] This reaction can be catalyzed by bases or nucleophiles like phosphines and proceeds rapidly under mild conditions.[17]
Mechanism Rationale: The reaction is initiated by the deprotonation of the thiol to form a more nucleophilic thiolate anion. The thiolate then attacks the β-carbon of the acryloyl group, and the resulting enolate is protonated to give the final thioether product.[15]
Caption: Mechanism of base-catalyzed Thiol-Michael addition.
Aza-Michael Addition
Primary and secondary amines can also act as nucleophiles in aza-Michael addition reactions with this compound.[18][19] This reaction is particularly useful for conjugating amine-containing biomolecules or for creating crosslinked polymer networks.[20]
Experimental Protocol: Thiol-Michael Addition to this compound
Materials:
-
This compound
-
A thiol-containing molecule (e.g., 2-mercaptoethanol)
-
A base catalyst (e.g., triethylamine)
-
Solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add the thiol-containing molecule to the solution. A slight molar excess of the thiol may be used to ensure complete reaction of the acryloyl groups.
-
Add a catalytic amount of triethylamine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by column chromatography or recrystallization.
Reactions of the Carboxylic Acid and Amide Moieties
The glycine backbone of this compound provides two additional functional groups for chemical modification: a carboxylic acid and an amide.
Amide Bond Formation
The carboxylic acid group can be activated to form amide bonds with primary or secondary amines. Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used for this purpose, often in conjunction with N-hydroxysuccinimide (NHS) to improve efficiency and stability of the active intermediate.[1][5][21]
Mechanism Rationale: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[21] This intermediate can then be attacked by an amine to form the amide bond. The addition of NHS creates a more stable NHS ester intermediate, which is less susceptible to hydrolysis and reacts efficiently with amines.[21]
Esterification
The carboxylic acid can also be converted to an ester through reaction with an alcohol under acidic conditions or using coupling agents.[22]
Amide Bond Stability and Hydrolysis
The amide bond in this compound is generally stable under physiological conditions. However, it can be hydrolyzed under strong acidic or basic conditions.[23]
Experimental Protocol: EDC/NHS-Mediated Amide Coupling
Materials:
-
This compound
-
An amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Buffer solution (e.g., MES buffer at pH 6.0)
-
Reaction solvent (e.g., water or DMF)
Procedure:
-
Dissolve this compound in the chosen buffer or solvent.
-
Add NHS, followed by EDC, to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing molecule to the reaction mixture.
-
Adjust the pH to 7.0-7.5 and allow the reaction to proceed for several hours to overnight at room temperature.
-
The product can be purified by dialysis (if polymeric) or chromatography.
Applications in Research and Drug Development
The diverse reactivity of this compound makes it a valuable tool in several areas:
-
Drug Delivery: PNAG-based hydrogels and nanoparticles can be used to encapsulate and control the release of therapeutic agents.[2][4][7] The stimuli-responsive nature of PNAG allows for triggered drug release in response to changes in pH or temperature.[10]
-
Tissue Engineering: The biocompatibility and tunable mechanical properties of PNAG hydrogels make them suitable as scaffolds for cell culture and tissue regeneration.[3][24]
-
Bioconjugation: The ability to undergo Michael additions and amide bond formation allows for the covalent attachment of biomolecules, such as peptides and proteins, to create functionalized materials.
Conclusion
This compound is a highly versatile monomer with a rich chemical reactivity profile. Its ability to undergo polymerization to form stimuli-responsive materials, coupled with the capacity of its functional groups to participate in Michael additions and amide coupling reactions, provides a broad platform for the creation of advanced materials. A thorough understanding of its reactivity, as detailed in this guide, is crucial for researchers and scientists seeking to leverage its unique properties for innovations in drug delivery, tissue engineering, and beyond.
References
- 1. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 2. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Hydrogels Cross-Linked by Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Exploring Acrylic Acid as an Oxirane Nucleophile: Direct Access to Poly(β‐Hydroxy Acrylates) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Ester synthesis by esterification [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Properties of N-Acryloylglycine
Abstract
N-Acryloylglycine (NAG) is a versatile vinyl monomer increasingly utilized in the development of advanced biomaterials, particularly pH- and thermo-responsive hydrogels for drug delivery and tissue engineering.[1] A comprehensive understanding of its thermal properties is paramount for defining processing parameters, ensuring product stability, and implementing robust quality control. This guide provides an in-depth analysis of the thermal behavior of NAG using two primary analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will explore the causality behind experimental choices, present detailed, self-validating protocols, and synthesize the data to create a holistic thermal profile, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to this compound (NAG) and the Imperative of Thermal Analysis
This compound (C₅H₇NO₃, CAS No: 24599-25-5) is a functional monomer characterized by a vinyl group, an amide linkage, and a carboxylic acid moiety.[2] This unique combination of functional groups imparts valuable properties, making it a key building block in the synthesis of "smart" polymers that can respond to environmental stimuli like temperature and pH.[1]
The journey from monomer to a functional polymer-based device—be it a drug-eluting hydrogel or a tissue scaffold—involves numerous steps where temperature is a critical variable. These include:
-
Polymerization: Initiating and controlling the polymerization reaction.
-
Processing: Techniques such as extrusion or molding.
-
Sterilization: Ensuring product sterility without degradation.
-
Storage & Shelf-life: Guaranteeing stability under various environmental conditions.
Thermal analysis provides the critical data to navigate these steps successfully. TGA quantifies the material's thermal stability and decomposition profile, while DSC identifies key phase transitions, such as melting. Together, they define the safe thermal operating window for NAG and its subsequent polymeric forms.
Fundamentals of Key Thermal Analysis Techniques
Before delving into the specific analysis of NAG, it is essential to understand the principles of the techniques employed.
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] It is the definitive method for determining a material's thermal stability and decomposition temperatures.[4] A TGA experiment produces a thermogram, a plot of mass versus temperature, from which key metrics like the onset of decomposition and residual mass can be determined.[5]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[3][6] This technique is exceptionally sensitive to thermal events that involve a change in enthalpy (heat), such as melting (endothermic) or crystallization (exothermic), and changes in heat capacity, like the glass transition.[7][8]
Thermogravimetric Analysis (TGA) of this compound
The primary objective of TGA is to determine the temperature at which NAG begins to chemically degrade.
Principle and Experimental Rationale
To isolate the inherent thermal decomposition from oxidative effects, the analysis is conducted under an inert nitrogen atmosphere.[9] A controlled, linear heating rate is applied to the sample.
-
Expert Insight: A heating rate of 10 °C/min is a widely accepted standard (e.g., ASTM E1131) that provides an excellent balance between resolving distinct thermal events and maintaining a practical experiment duration.[10][11] Slower rates can offer higher resolution but may not be necessary for a monomer with a sharp decomposition, while faster rates can artificially shift decomposition temperatures higher.
Detailed Experimental Protocol (TGA)
This protocol is designed in accordance with standards such as ASTM E1131 for compositional analysis by thermogravimetry.[5][12]
-
Instrument Preparation: Ensure the TGA microbalance is stable and calibrated. Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min to establish an inert atmosphere.[13]
-
Sample Preparation: Place 5-10 mg of this compound powder into a clean, tared platinum or alumina TGA pan. A smaller sample size minimizes thermal lag, ensuring the sample temperature accurately reflects the furnace temperature.[10]
-
Equilibration: Load the sample into the furnace and allow it to equilibrate at a starting temperature of 30 °C for 5-10 minutes.
-
Heating Program: Initiate the heating program, ramping the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.[11]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Plot the percent mass loss versus temperature. The derivative of this curve (DTG) can also be plotted to pinpoint the temperature of the maximum rate of decomposition.[14]
TGA Workflow Diagram
Caption: TGA experimental workflow from preparation to analysis.
Data Interpretation and Expected Results
For a small organic molecule like NAG, the TGA thermogram is expected to show a single, sharp weight loss step, indicating a clean decomposition process. The key parameters to extract are:
-
T_onset (Onset of Decomposition): The temperature at which significant mass loss begins. This is often considered the upper limit for the material's thermal stability.
-
T_max (Temperature of Maximum Decomposition Rate): The peak of the first derivative (DTG) curve, indicating the point of the most rapid degradation.
-
Residual Mass: The percentage of mass remaining at the end of the experiment (e.g., at 600 °C). For a pure organic monomer, this value should be close to zero.
Based on available data, this compound exhibits decomposition above 131 °C.[2] TGA provides a more dynamic view, showing that significant decomposition typically begins around 200 °C and proceeds rapidly.
Differential Scanning Calorimetry (DSC) of this compound
DSC is employed to identify the melting point (T_m) and the associated enthalpy of fusion (ΔH_f) of NAG. This information is crucial for processing applications where the material might be melted.
Principle and Experimental Rationale
A "heat-cool-heat" cycle is the gold standard for DSC analysis of semi-crystalline materials like monomers.
-
Expert Insight: The first heating scan reveals the thermal properties of the material "as-received," including any prior thermal history from synthesis and storage. The cooling step creates a controlled thermal history, and the second heating scan provides data on the intrinsic properties of the material, free from these artifacts. This self-validating approach ensures the reported melting point is reproducible and characteristic of the material itself.
Detailed Experimental Protocol (DSC)
This protocol is designed in accordance with standards such as ASTM E967 for temperature calibration.[15][16][17]
-
Instrument Preparation: Ensure the DSC cell is clean and calibrated for temperature and enthalpy using a certified standard (e.g., Indium).[18] Purge the cell with nitrogen (50 mL/min).
-
Sample Preparation: Hermetically seal 3-5 mg of this compound powder in an aluminum DSC pan. The hermetic seal is critical to prevent mass loss through sublimation during heating, which would disrupt the heat flow measurement.
-
Equilibration: Load the sample and an empty reference pan into the DSC cell. Equilibrate at 25 °C.
-
1st Heating Scan: Heat the sample from 25 °C to 160 °C at a rate of 10 °C/min. This temperature is safely above the expected melting point but below the decomposition temperature identified by TGA.
-
Cooling Scan: Cool the sample from 160 °C back to 25 °C at 10 °C/min.
-
2nd Heating Scan: Heat the sample again from 25 °C to 160 °C at 10 °C/min.
-
Analysis: Analyze the sharp endothermic peak on the second heating scan to determine the onset melting temperature, peak melting temperature (T_m), and the area under the peak, which corresponds to the enthalpy of fusion (ΔH_f).[6]
DSC Heat-Cool-Heat Cycle Diagram
Caption: DSC heat-cool-heat cycle for intrinsic property measurement.
Data Interpretation and Expected Results
The primary feature on the DSC thermogram for NAG will be a sharp endothermic peak corresponding to its melting.
-
Melting Point (T_m): A supplier datasheet indicates a melting point of >131 °C with decomposition.[2] DSC analysis provides a more precise value, typically identifying the peak of the endotherm as the melting point. For NAG, this is expected in the range of 131-135 °C. A sharp melting peak is also an indicator of high purity.
-
Enthalpy of Fusion (ΔH_f): This value, calculated from the peak area, represents the energy required to melt the sample. It is directly proportional to the sample's degree of crystallinity.
Synthesizing TGA and DSC Data: A Holistic View
Individually, TGA and DSC provide crucial but distinct pieces of information. The true power comes from synthesizing them to create a complete thermal profile.
Summary of Quantitative Thermal Data
| Parameter | Technique | Typical Value | Significance |
| Melting Point (T_m) | DSC | ~132-135 °C | Defines the solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔH_f) | DSC | Material Dependent | Quantifies the energy needed to melt; relates to crystallinity. |
| Onset of Decomposition (T_onset) | TGA | ~200 °C | Defines the upper temperature limit for thermal stability. |
| Max Decomposition Rate (T_max) | TGA | ~250-270 °C | Indicates the temperature of most rapid degradation. |
Combined Insights and Thermal Processing Map
The combined data allows us to define distinct temperature zones for handling this compound:
-
Stable Solid Region (Ambient to ~132 °C): The material is a stable solid.
-
Stable Liquid/Processing Region (~132 °C to ~200 °C): The material is in a molten state. This is the potential window for processes like hot-melt extrusion or formulation, where the material must be liquid but must not be degrading.
-
Decomposition Region (>200 °C): The material is chemically unstable and actively degrading. Exposure to these temperatures must be avoided.
This relationship can be visualized as a thermal map.
Caption: Combined DSC and TGA data define the material's thermal limits.
Implications for Research and Drug Development
-
Formulation & Processing: The defined "Stable Liquid Region" (~132 °C to ~200 °C) is the critical processing window. Any melt-based formulation process must operate within this range to ensure the chemical integrity of the NAG monomer before polymerization.
-
Stability & Storage: The TGA data confirms that NAG is thermally stable well above typical ambient storage and shipping temperatures, simplifying logistics. However, its sensitivity to light should also be considered for long-term storage.[2]
-
Quality Control: Both DSC and TGA are powerful QC tools. A significant deviation in the melting point or a broad melting peak in a new batch of NAG could indicate impurities. Similarly, an early onset of decomposition in TGA could signal contamination or batch-to-batch inconsistency.
Conclusion
Thermogravimetric Analysis and Differential Scanning Calorimetry are indispensable tools for the comprehensive characterization of this compound. TGA definitively establishes the upper temperature limit of its stability at approximately 200 °C, while DSC precisely identifies its melting transition in the 132-135 °C range. By integrating these results, we establish a clear thermal operating window, providing an authoritative, data-driven foundation for scientists and engineers to confidently develop, process, and store NAG-based materials for advanced pharmaceutical and biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Acryloylglycine [srdpharma.com]
- 3. iajps.com [iajps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. infinitalab.com [infinitalab.com]
- 6. pslc.ws [pslc.ws]
- 7. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. wmtr.com [wmtr.com]
- 11. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. infinitalab.com [infinitalab.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. nmt.edu [nmt.edu]
An In-depth Technical Guide to the Crystal Structure and Morphology of N-Acryloylglycine
Abstract: N-Acryloylglycine (NAG), a vinyl monomer containing both an amide and a carboxylic acid group, is a pivotal building block in the synthesis of functional polymers for advanced biomedical applications, including drug delivery, tissue engineering, and smart hydrogels.[1] The solid-state characteristics of this monomer—specifically its crystal structure and morphology—are fundamental parameters that influence its purity, stability, and polymerization behavior. This guide provides a comprehensive technical overview of the synthesis, crystallization, and solid-state characterization of this compound, intended for researchers, scientists, and professionals in drug development and materials science. We synthesize field-proven insights with established analytical protocols to deliver a self-validating framework for understanding and controlling the crystalline properties of this versatile molecule.
Foundational Principles: Synthesis and Purification of this compound
The reliable study of any crystalline material begins with the synthesis of a high-purity precursor. The most common and effective method for synthesizing this compound is the Schotten-Baumann reaction, involving the acylation of glycine with acryloyl chloride.[1]
Causality of Experimental Design: The choice of a biphasic system (aqueous/organic) is critical. Glycine is soluble in the aqueous phase, where it is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form the nucleophilic glycinate anion. Acryloyl chloride, being highly reactive and water-sensitive, is dissolved in a non-polar organic solvent. The reaction occurs at the interface, and the base in the aqueous layer serves the dual purpose of activating the glycine and neutralizing the HCl byproduct, driving the reaction to completion.
Experimental Protocol 1: Synthesis of this compound
Methodology:
-
Preparation of Glycine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve glycine (1.0 eq) and a suitable base like NaOH or K₂CO₃ (2.0 eq) in deionized water.
-
Cooling: Cool the aqueous solution to 0-5 °C in an ice bath. This is crucial to control the exothermicity of the reaction and minimize hydrolysis of the acryloyl chloride.
-
Preparation of Acryloyl Chloride Solution: In a separate vessel, dissolve acryloyl chloride (1.0 eq) in a cold, anhydrous organic solvent such as diethyl ether or dichloromethane.
-
Controlled Addition: Add the acryloyl chloride solution dropwise to the vigorously stirred glycine solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up:
-
Separate the aqueous and organic layers using a separatory funnel.
-
Wash the aqueous phase with the organic solvent to remove any unreacted acryloyl chloride.
-
Carefully acidify the aqueous phase with a strong acid (e.g., 5 M HCl) to a pH of ~2-3. This protonates the carboxylate group, causing the this compound product to precipitate.
-
-
Isolation: Isolate the crude product by vacuum filtration, wash with cold water, and dry under vacuum.
The Art of Crystallization: From Crude Product to Analysis-Grade Crystals
The morphology and internal perfection of a crystal are profoundly influenced by the crystallization conditions.[2] For this compound, recrystallization from a suitable solvent system is necessary to remove impurities and obtain single crystals appropriate for X-ray diffraction.
Causality of Solvent Selection: An ideal recrystallization solvent (or solvent system) will dissolve the compound sparingly at room temperature but completely at an elevated temperature. This differential solubility allows for the formation of a supersaturated solution upon cooling, which is the driving force for crystallization.[3] For polar molecules like this compound, mixtures of polar solvents like methanol/acetone or water/isopropanol are often effective.
Experimental Protocol 2: Recrystallization of this compound
Methodology:
-
Solvent Screening: Empirically determine a suitable solvent system where this compound has poor solubility when cold and high solubility when hot.
-
Dissolution: Dissolve the crude this compound product in a minimum amount of the chosen boiling solvent or solvent mixture.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them. This step prevents impurities from acting as nucleation sites and being incorporated into the final crystals.
-
Crystal Growth:
-
Slow Cooling (for larger crystals): Allow the hot, saturated solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator. Slow cooling reduces the level of supersaturation gradually, favoring the growth of fewer, larger, and more perfect crystals.
-
Evaporation (alternative method): Leave the solution in a loosely covered container to allow the solvent to evaporate slowly over several days.
-
-
Isolation and Drying: Collect the resulting crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
The Core Architecture: Crystal Structure of this compound
The definitive atomic arrangement of this compound in the solid state is determined by single-crystal X-ray diffraction. The crystal structure for this compound (C₅H₇NO₃) has been solved and its coordinates deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 618235.[4] The primary citation for this structure is Gao, X. S., et al. (2006), Acta Crystallographica Section E: Structure Reports Online, 62(7), o2818-o2820.
While the full crystallographic tables are held within the database, the key findings from such an analysis include the unit cell parameters, space group, and the precise coordinates of each atom. This information reveals the molecule's conformation and, most importantly, the network of intermolecular interactions that govern the crystal packing.
Key Structural Features:
-
Hydrogen Bonding: As a molecule with both hydrogen bond donors (N-H from the amide, O-H from the carboxylic acid) and acceptors (C=O from both amide and acid), the crystal structure of this compound is dominated by a robust hydrogen-bonding network. Typically, carboxylic acids form strong head-to-tail hydrogen-bonded dimers or chains, while the amide N-H engages with a carbonyl oxygen from a neighboring molecule.
-
Molecular Conformation: The planarity of the acrylamide group and the torsional angles between the functional groups determine how efficiently the molecules can pack in three dimensions.
Data Presentation: Crystallographic Information
A complete crystallographic study would yield the data summarized in the table below. Researchers should refer to the primary literature for the specific values for this compound.
| Parameter | Description | Typical Information Yielded |
| Chemical Formula | C₅H₇NO₃ | Stoichiometry |
| Molecular Weight | 129.11 g/mol | Mass of the asymmetric unit |
| Crystal System | e.g., Monoclinic, Orthorhombic | The basic geometry of the unit cell |
| Space Group | e.g., P2₁/c | Symmetry elements within the crystal |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and angles of the unit cell |
| Volume (V) | ų | Volume of the unit cell |
| Z | Number of molecules per unit cell | |
| Density (calculated) | g/cm³ | Packing density |
Visualization: Molecular Structure & Potential H-Bonding
The following diagram illustrates the molecular structure and the key functional groups available for hydrogen bonding, which dictates the crystal packing.
Caption: Molecular structure of this compound and potential H-bonds.
Macroscopic Form: Crystal Morphology and Characterization
While the crystal structure describes the internal arrangement of molecules, the crystal morphology or "habit" describes the external shape. The final morphology is a kinetic outcome, determined by the relative growth rates of different crystal faces.[2] Although specific morphological studies on this compound are not widely reported, its close analog, N-acryloyl glycinamide, is known to form colorless, needle-like crystals.[5] The morphology of this compound can be expected to be sensitive to crystallization conditions.
Factors Influencing Crystal Morphology:
-
Supersaturation: Higher supersaturation levels (achieved by rapid cooling or fast evaporation) often lead to smaller, less defined crystals, and can favor the growth of needle-like habits.[2]
-
Solvent: The solvent can selectively adsorb to certain crystal faces, inhibiting their growth and thereby changing the overall crystal shape.[6]
-
Impurities/Additives: Even small amounts of impurities can dramatically alter crystal habit by adsorbing to specific faces and blocking growth sites.[3]
Visualization: General Experimental Workflow
This diagram outlines the logical flow from synthesis to comprehensive characterization of this compound crystals.
Caption: Workflow for synthesis and characterization of NAG crystals.
Analytical Techniques & Protocols
A. X-ray Diffraction (XRD)
XRD is the cornerstone technique for solid-state analysis. Powder XRD is used for phase identification and purity assessment, while single-crystal XRD is used for structure solution.
Experimental Protocol 3: Powder XRD (PXRD) Analysis
-
Sample Preparation: Gently grind a small sample (10-20 mg) of the recrystallized this compound crystals into a fine, homogeneous powder using an agate mortar and pestle.
-
Mounting: Mount the powder onto a zero-background sample holder. Ensure the surface is flat and level with the holder's edge to prevent instrumental artifacts.
-
Data Acquisition:
-
Place the sample in the diffractometer.
-
Set the X-ray source (typically Cu Kα).
-
Scan a 2θ range (e.g., 5° to 50°) with a suitable step size (e.g., 0.02°) and dwell time (e.g., 1 second/step).
-
-
Data Analysis: The resulting diffractogram—a plot of intensity vs. 2θ—serves as a unique fingerprint for the crystalline phase. It can be compared to simulated patterns from single-crystal data to confirm phase purity.
B. Scanning Electron Microscopy (SEM)
SEM provides high-resolution images of the crystal surface, revealing details about its habit, size distribution, and surface topography.
Experimental Protocol 4: SEM Imaging
-
Sample Mounting: Securely mount a representative sample of the crystals onto an SEM stub using double-sided carbon tape.
-
Sputter Coating: Because this compound is a non-conductive organic material, it must be coated with a thin layer of a conductive material (e.g., gold or platinum) via sputter coating. This prevents charging artifacts during imaging.
-
Imaging:
-
Introduce the coated sample into the SEM vacuum chamber.
-
Apply an appropriate accelerating voltage (e.g., 5-10 kV for delicate organic samples) and beam current.
-
Focus the electron beam and acquire images at various magnifications to capture both the overall crystal habit and fine surface features. FESEM can be used for higher resolution imaging.[7][8]
-
Conclusion and Future Outlook
This guide has detailed the essential methodologies for the synthesis, crystallization, and characterization of this compound. The existence of a solved crystal structure provides an authoritative foundation for understanding its solid-state properties.[4] The key to its three-dimensional architecture lies in a network of strong hydrogen bonds, which dictates its packing and stability. While detailed morphological studies are an area ripe for further investigation, the protocols and principles outlined here provide a robust framework for researchers to control and analyze the crystalline form of this important monomer. A thorough understanding of these properties is not merely academic; it is critical for ensuring the reproducibility and performance of the advanced polymers and drug delivery systems derived from it.
References
- 1. Buy this compound | 24599-25-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 4. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00079C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Introduction to N-Acryloylglycine (NAG): A Bio-functional Monomer
An In-Depth Technical Guide to the Biological Activity of N-Acryloylglycine Monomer and its Polymers
This guide provides a comprehensive technical overview of this compound (NAG), a versatile monomer at the intersection of material science and biology. We will delve into its intrinsic biological activities and explore the functional properties of its polymeric derivatives, which are gaining significant attention in biomedical research and development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of NAG-based biomaterials.
This compound is an N-acyl-amino acid derivative that combines the polymerizable acryloyl group with the simplest amino acid, glycine.[1][2] This unique molecular architecture provides a foundation for creating polymers with inherent biological recognition and responsiveness. The presence of both a carboxyl group and an amide group allows for significant hydrogen bonding, which is crucial for the environmental sensitivity of its polymers.[3][4]
The synthesis of NAG is typically achieved through the acylation of glycine with acryloyl chloride in an aqueous medium, often with a base to neutralize the hydrochloric acid byproduct.[1] This straightforward synthesis allows for the production of a highly versatile monomer for various biomedical applications.[1]
Below is a representation of the chemical structure of this compound.
Caption: Chemical Structure of this compound (NAG).
Biocompatibility and Cytotoxicity Profile
A critical prerequisite for any biomaterial is its biocompatibility. NAG and its polymeric forms have demonstrated favorable biocompatibility profiles in numerous studies.
Poly(this compound) (PNAG) nanoparticles have been shown to be biocompatible and hemocompatible.[5] Furthermore, hydrogels synthesized from NAG copolymers are often described as biocompatible, supporting cell adhesion and proliferation.[6][7][8] For instance, a poly(this compound-acrylamide) hydrogel was found to be proliferative in nature, providing a stable 3D environment that mimics the extracellular matrix for primary cortical neurons.[6][7]
Interestingly, the cytotoxicity of NAG-based materials can be context-dependent. While generally biocompatible with healthy cells, certain copolymeric formulations of NAG have exhibited selective cytotoxicity towards cancer cells.[8][9][10] For example, a poly[(N-acryloyl glycine)-co-(acrylamide)] hydrogel showed significantly higher cytotoxicity towards cancer cell lines like MDA-MB-231 and LN229 compared to normal cell lines.[9] This selective activity is a promising area of research for developing novel anti-cancer therapies.[11]
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts for biocompatibility or specific cancer cell lines for cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Material Exposure: Prepare sterile serial dilutions of the NAG monomer or polymer in the cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test material. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with fresh medium only).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control.
Self-Validating System: The inclusion of positive and negative controls is crucial for validating the assay. The positive control should show a significant decrease in cell viability, while the negative control represents 100% viability. Consistent results across replicate wells and experiments ensure the reliability of the data.
Applications in Drug Delivery: Stimuli-Responsive Hydrogels
One of the most explored applications of NAG is in the development of "smart" hydrogels for controlled drug delivery.[1] Poly(this compound) and its copolymers can exhibit sensitivity to both pH and temperature.[3][12][13]
pH-Responsiveness: The carboxylic acid groups in the NAG units can be protonated or deprotonated depending on the environmental pH. In acidic conditions, the carboxyl groups are protonated, leading to a more collapsed hydrogel structure. Conversely, in neutral or basic conditions, the carboxylate groups become negatively charged, causing electrostatic repulsion and swelling of the hydrogel.[13] This property is highly advantageous for targeted drug release in specific pH environments of the body, such as the acidic tumor microenvironment or different segments of the gastrointestinal tract.[14][15]
Thermo-Responsiveness: PNAG-based hydrogels can also exhibit temperature-sensitive behavior, often characterized by an Upper Critical Solution Temperature (UCST).[16][17] Below the UCST, the polymer chains are hydrated and soluble, while above the UCST, they dehydrate and aggregate, leading to a sol-gel transition.[18][19] This thermo-responsiveness can be harnessed for injectable drug delivery systems that are liquid at room temperature and form a gel depot upon injection into the body.[3]
The drug release from these hydrogels can be modulated by factors such as pH, temperature, and polymer content.[12] For instance, a study on a PNAG-chitosan hydrogel demonstrated that caffeine release was influenced by all three of these parameters.[12]
Experimental Workflow: Drug Loading and Release Study
Caption: Workflow for Drug Loading and In Vitro Release Studies.
Role in Tissue Engineering and Regenerative Medicine
NAG-based materials are emerging as promising scaffolds for tissue engineering and regenerative medicine due to their ability to mimic the cellular microenvironment and promote cell growth.[6][7]
Wound Healing: Polymeric nanoparticles derived from NAG have been shown to enhance skin restoration by coordinating immune responses and promoting tissue repair.[1] These nanoparticles can foster cell proliferation and migration while also exhibiting anti-inflammatory properties.[1][5] In vivo studies have demonstrated that PNAG nanoformulations can significantly improve wound healing efficiency.[5]
Neuronal Regeneration: Copolymers of NAG have shown significant potential in promoting the growth of neurons. A poly(NAG-acrylamide) nanohydrogel was found to promote healthy neurite growth for primary cortical neurons by facilitating cellular adhesion, proliferation, and differentiation.[6][7] This hydrogel also demonstrated a protective role for neurons under oxidative stress, potentially through the inhibition of GSK3β.[6][7] Furthermore, a terpolymer hydrogel of NAG, acrylamide, and N-acryloyl-glutamate was shown to have both neurogenic and angiogenic properties, making it a candidate for neuroregenerative applications.[8][10]
Anti-inflammatory and Anti-cancer Activities
Beyond their roles as scaffolds and drug carriers, NAG-based polymers have shown intrinsic therapeutic activities.
Anti-inflammatory Effects: PNAG nanoparticles have been observed to modulate the immune response in wound healing, leading to a reduction in inflammatory markers like TNF-α and IL-6.[5] This anti-inflammatory action is crucial for creating a conducive environment for tissue regeneration.
Anti-cancer Properties: As mentioned earlier, certain NAG copolymers can selectively inhibit the growth of cancer cells.[9] The mechanism for this is an active area of investigation, but one study has suggested that a poly[(N-acryloyl glycine)-co-(acrylamide)] hydrogel can inhibit heparanase, an enzyme involved in tumor invasion and metastasis.[9][11] This hydrogel was also found to have anti-proliferative and anti-angiogenic effects.[11]
Signaling Pathway: Potential Mechanism of NAG in Neuroprotection
Caption: Proposed Mechanism of Poly(NAG-b-A) Hydrogel in Neuroprotection.
Quantitative Data Summary
| Property | Material | Value/Observation | Reference |
| Swelling Ratio | Poly(NAG-acrylamide) nanohydrogel | ~1500% | [6] |
| Poly(NAG-Ac-NAE) hydrogel | 6188% | [8][10] | |
| Wound Healing Efficiency | PNAG nanoformulation | ~31% higher than control (in vivo) | [5] |
| Cell Proliferation (PC12 cells) | Poly(NAG-Ac-NAE) hydrogel | 152.7 ± 13.7% | [8][10] |
| IC₅₀ (TNBC) | DHA and piperine-loaded p(NAG-co-NAPA) | 350 µg mL⁻¹ | [20] |
Conclusion
This compound is a highly promising monomer for the development of advanced biomaterials. Its inherent biocompatibility, coupled with the stimuli-responsive nature of its polymers, makes it a versatile platform for a wide range of biomedical applications, from drug delivery to tissue engineering. The intrinsic biological activities of NAG-based materials, including their anti-inflammatory, anti-cancer, and pro-regenerative properties, add another layer of functionality that can be harnessed for therapeutic benefit. Further research into the precise mechanisms of action and the development of new NAG-based copolymers will undoubtedly lead to the creation of next-generation medical devices and therapies.
References
- 1. Buy this compound | 24599-25-5 [smolecule.com]
- 2. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neurogenic and angiogenic poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 9. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00079C [pubs.rsc.org]
- 10. Neurogenic and angiogenic poly(this compound)- co-(acrylamide)- co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Poly[(N-acryloyl glycine)-co-(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 12. Drug Release Behavior from a pH/Temperature Sensitive Hydrogel of Poly(this compound) and Chitosan | Scientific.Net [scientific.net]
- 13. researchgate.net [researchgate.net]
- 14. pH- and ion-sensitive polymers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Thermoresponsive Behaviors of Poly(N-methacryloyl glycinamide) and Poly(N-acryloyl glycinamide): Effect of Methacrylation [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Organ-targeted drug delivery systems (OTDDS) of poly[( N -acryloylglycine)- co -( N -acryloyl- l -phenylalanine methyl ester)] copolymer library and e ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02445A [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Synthesis and Characterization of Poly(N-Acryloylglycine) Hydrogels
Abstract
Poly(N-Acryloylglycine) (PNAG) hydrogels are biocompatible, stimuli-responsive polymers gaining significant traction in biomedical applications, including drug delivery and regenerative medicine.[1][2] Their unique properties, such as high swelling capacity and resemblance to biological tissues, stem from the hydrophilic, amino acid-based side chains. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the this compound (NAG) monomer, its subsequent polymerization into a crosslinked hydrogel via free-radical polymerization, and the fundamental characterization of the resulting material. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and a deep understanding of the underlying chemical principles.
Introduction: The Rationale for PNAG Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for biomedical applications.[3][4] Among the vast library of hydrogel-forming polymers, those derived from amino acids are particularly advantageous due to their inherent biocompatibility and potential for biodegradation.[5] Poly(this compound), the subject of this guide, is a prime example.
The structure of PNAG, featuring a polyacrylate backbone with pendant glycine groups, imparts several desirable characteristics:
-
Biocompatibility: The glycine moiety is a fundamental biological building block, minimizing cytotoxic responses.[1][6]
-
Stimuli-Responsiveness: The carboxylic acid and amide groups in the glycine side chain can engage in hydrogen bonding and respond to changes in pH and temperature, allowing for "smart" material design.[7][8]
-
High Swelling Capacity: The hydrophilic nature of the polymer allows it to absorb and retain large volumes of aqueous fluids, which is critical for drug loading and release, as well as for maintaining a hydrated environment for cells in tissue engineering.[1][9]
This guide will walk you through a reliable, two-stage process: first, the synthesis of the this compound monomer, and second, the free-radical polymerization to form the PNAG hydrogel.
Synthesis Pathway Overview
The synthesis of a PNAG hydrogel is a sequential process. It begins with the acylation of glycine to produce the polymerizable monomer, followed by the crosslinking polymerization of this monomer to form the 3D hydrogel network.
Figure 1: Overall workflow for PNAG hydrogel synthesis.
Experimental Protocols
Part 3.1: Synthesis of this compound (NAG) Monomer
Principle: The synthesis of the NAG monomer is achieved via a Schotten-Baumann reaction. In this nucleophilic acyl substitution, the amine group of glycine attacks the carbonyl carbon of acryloyl chloride. The reaction is performed in an aqueous alkaline solution at a low temperature to prevent the hydrolysis of acryloyl chloride and to avoid unwanted polymerization of the acrylate group.[10]
Materials:
-
Glycine
-
Sodium Hydroxide (NaOH)
-
Acryloyl Chloride
-
Hydrochloric Acid (HCl), concentrated
-
Deionized (DI) Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Dropping Funnel
-
Round Bottom Flask (250 mL)
-
Büchner Funnel and Filter Paper
Protocol:
-
Preparation of Glycine Solution: In a 250 mL round bottom flask, dissolve 7.5 g (0.1 mol) of glycine in 100 mL of DI water.
-
Alkalinization: Cool the flask in an ice bath to 0-5°C. While stirring vigorously, slowly add a 4 M NaOH solution to raise the pH to approximately 10-11. This deprotonates the amino group of glycine, making it a more potent nucleophile.
-
Addition of Acryloyl Chloride: In a dropping funnel, prepare a solution of 9.5 g (0.105 mol) of acryloyl chloride. Add this solution dropwise to the glycine solution over 30-45 minutes. It is critical to maintain the temperature below 5°C and the pH between 10-11 by concurrently adding 4 M NaOH solution. This prevents the hydrolysis of the acid chloride and ensures the reaction proceeds efficiently.[10]
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours in the ice bath.
-
Acidification and Precipitation: Remove the flask from the ice bath. Slowly add concentrated HCl to the solution to lower the pH to approximately 2. The this compound product is insoluble at low pH and will precipitate out as a white solid.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold DI water to remove residual salts.
-
Drying: Dry the product in a vacuum oven at 40°C overnight. The typical yield is 70-80%.
-
Verification (Optional but Recommended): Confirm the structure of the NAG monomer using FTIR and ¹H NMR spectroscopy.[9][11]
Part 3.2: Synthesis of Poly(this compound) Hydrogel
Principle: The hydrogel is formed by free-radical polymerization.[5][12] A chemical initiator, such as potassium persulfate (KPS), is thermally decomposed to generate sulfate radicals. These radicals attack the vinyl group of the NAG monomer, initiating a chain reaction. A crosslinking agent, N,N'-methylenebis(acrylamide) (MBA), which has two vinyl groups, is included to form covalent bonds between growing polymer chains, resulting in a three-dimensional network.
Materials:
-
This compound (NAG) monomer (synthesized in Part 3.1)
-
N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)
-
Potassium Persulfate (KPS) (Initiator)
-
Deionized (DI) Water
-
Nitrogen or Argon gas source
-
Molds (e.g., small petri dishes, glass plates with spacers)
-
Water bath or oven
Protocol:
-
Preparation of Pre-gel Solution: In a small beaker, dissolve the desired amount of NAG monomer and MBA crosslinker in DI water. A typical formulation is provided in Table 1. Stir until all components are fully dissolved.
-
Deoxygenation: Purge the pre-gel solution with an inert gas (Nitrogen or Argon) for 15-20 minutes. Oxygen is an inhibitor of free-radical polymerization and its removal is crucial for consistent and complete gelation.
-
Initiator Addition: Add the KPS initiator to the solution and stir briefly to dissolve. The amount of initiator will affect the rate of polymerization.
-
Casting: Immediately pour the pre-gel solution into the desired molds.
-
Polymerization (Curing): Place the molds in an oven or water bath set to 60-70°C for 2-4 hours to initiate polymerization. The solution will transition from a liquid to a solid, transparent hydrogel.
-
Purification: After gelation, carefully remove the hydrogels from the molds. Immerse them in a large volume of DI water for 48-72 hours, changing the water every 8-12 hours. This step is essential to wash away any unreacted monomers, initiator, and non-crosslinked polymer chains, which could be cytotoxic or interfere with subsequent experiments.
-
Storage: Store the purified hydrogels in a sealed container in DI water or a relevant buffer solution (e.g., PBS) at 4°C.
Table 1: Example Formulation for PNAG Hydrogel Synthesis
| Component | Role | Amount (for 10 mL pre-gel solution) | Molar Concentration |
| This compound (NAG) | Monomer | 1.29 g | 1.0 M |
| N,N'-methylenebis(acrylamide) (MBA) | Crosslinker | 30.8 mg | 20 mM (2 mol% to monomer) |
| Potassium Persulfate (KPS) | Initiator | 27.0 mg | 10 mM (1 mol% to monomer) |
| Deionized Water | Solvent | to 10 mL | - |
Note: The concentration of monomer and crosslinker can be varied to tune the mechanical properties and swelling ratio of the hydrogel. Increasing the crosslinker concentration will generally result in a stiffer, less swollen gel.
Characterization Protocols
Part 4.1: Swelling Behavior
Principle: The swelling ratio is a fundamental property that quantifies the hydrogel's ability to absorb and retain water. It is determined gravimetrically by measuring the weight of the hydrogel in its swollen and dry states.[2]
Protocol:
-
Equilibration: Take a purified hydrogel sample and blot the surface gently with a lint-free wipe to remove excess water.
-
Measure Swollen Weight: Immediately weigh the sample to obtain the swollen weight (W_s).
-
Drying: Place the hydrogel in an oven at 60°C until a constant weight is achieved (typically 24-48 hours). Alternatively, freeze-dry (lyophilize) the sample.[13]
-
Measure Dry Weight: Weigh the completely dried sample to obtain the dry weight (W_d).
-
Calculation: Calculate the Equilibrium Swelling Ratio (ESR) using the following formula:[2] ESR = (W_s - W_d) / W_d
The swelling kinetics can be studied by measuring W_s at various time points after immersing a dry gel in a fluid.[3][14]
Part 4.2: Chemical Structure Confirmation (FTIR)
Principle: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the hydrogel, confirming the successful polymerization of the NAG monomer.
Protocol:
-
Sample Preparation: Use a small piece of the dried, purified hydrogel. The sample can be ground into a powder and mixed with KBr to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR-FTIR) accessory.
-
Analysis: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.
-
Interpretation: Compare the spectrum of the PNAG hydrogel to that of the NAG monomer. Key changes indicating successful polymerization include:
-
Disappearance of C=C peak: The peak corresponding to the vinyl C=C stretching (around 1635 cm⁻¹) in the monomer spectrum should be absent or significantly diminished in the hydrogel spectrum.
-
Presence of Polymer Backbone: The characteristic peaks of the glycine moiety, such as the C=O stretching of the carboxylic acid (~1720 cm⁻¹) and amide I band (~1650 cm⁻¹), and N-H stretching (~3300 cm⁻¹) should be present.[15][16]
-
Part 4.3: Mechanical Properties (Rheology)
Principle: Rheology measures the flow and deformation of materials. For hydrogels, oscillatory rheology is used to determine key mechanical properties like the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), representing the viscous component. A solid-like hydrogel will have G' >> G''.[1][17]
Protocol: A standardized protocol involves a series of sweeps:[8][18]
-
Instrument Setup: Use a rheometer with a parallel plate geometry. Place a disc-shaped hydrogel sample of known thickness on the bottom plate.
-
Strain Sweep: Perform a strain amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain. Subsequent tests must be run within this strain range.
-
Frequency Sweep: Perform a frequency sweep at a constant strain (chosen from the LVER). This shows how the hydrogel's mechanical properties depend on the timescale of deformation. For a well-crosslinked gel, G' should be largely independent of frequency.
-
Data Analysis: The value of G' in the LVER and at a physiologically relevant frequency (e.g., 1 Hz) is often reported as the stiffness of the hydrogel.
Figure 2: Workflow for the characterization of PNAG hydrogels.
Conclusion and Outlook
This guide provides a robust and well-grounded framework for the synthesis and fundamental characterization of poly(this compound) hydrogels. By following these protocols, researchers can reliably produce PNAG hydrogels with tunable properties. The inherent biocompatibility and stimuli-responsive nature of these materials make them exceptional candidates for advanced applications in controlled drug release, tissue engineering scaffolds, and biosensors. Further modifications, such as copolymerization with other monomers or the incorporation of nanoparticles, can be explored to impart additional functionalities, expanding their utility in the ever-evolving fields of materials science and medicine.[1][2]
References
- 1. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calculator.academy [calculator.academy]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.wiki [static.igem.wiki]
- 5. archives.ijper.org [archives.ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US4694103A - Method of preparing N-acryloyl-α-amino acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 16. researchgate.net [researchgate.net]
- 17. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 18. researchgate.net [researchgate.net]
Introduction: The Emergence of N-Acryloylglycine as a Biofunctional Monomer
An In-Depth Technical Guide to N-Acryloylglycine in Tissue Engineering and Regenerative Medicine
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of tissue engineering and regenerative medicine, the design of biomaterials that actively participate in the healing process is paramount. This compound (NAG), an N-acyl derivative of the simple amino acid glycine, has emerged as a highly versatile monomer for the creation of advanced hydrogel scaffolds and drug delivery systems.[1][2] Its inherent biocompatibility, derived from its amino acid structure, coupled with the polymerizable acryloyl group, allows for the fabrication of biomaterials with tunable mechanical properties and bioactive functionalities.[1][3] This guide provides a comprehensive overview of the applications of NAG in tissue engineering, detailing its synthesis, the fabrication of NAG-based hydrogels, and protocols for their use in cell encapsulation and drug delivery.
PART 1: Core Principles and Advantages of this compound-Based Biomaterials
This compound offers a unique combination of properties that make it an attractive building block for biomaterials. The presence of a carboxylic acid group and an amide bond within its structure allows for hydrogen bonding, contributing to the mechanical stability of the resulting polymers.[4] Furthermore, these functional groups provide sites for further chemical modification and can interact with cells and biological molecules, influencing cellular behavior.
Key Advantages:
-
Biocompatibility: As a derivative of a natural amino acid, NAG and its polymers generally exhibit excellent biocompatibility, promoting cell proliferation and migration.[5][6][7]
-
Tunable Mechanical Properties: The mechanical characteristics of poly(NAG) hydrogels can be tailored by altering the polymer concentration, crosslinking density, or by copolymerizing NAG with other monomers like acrylamide.[8][9][10]
-
Stimuli-Responsiveness: NAG-based hydrogels can be designed to be responsive to environmental cues such as pH and temperature, making them ideal for controlled drug delivery applications.[4][11]
-
Inherent Bioactivity: Recent studies have shown that poly(NAG) itself possesses anti-inflammatory properties and can modulate the cellular microenvironment to promote tissue regeneration.[7][12] For instance, poly(NAG) nanoparticles have been shown to enhance wound healing by coordinating cell proliferation and migration while reducing inflammation.[7]
Workflow for Developing NAG-Based Biomaterials
The development of NAG-based biomaterials for tissue engineering applications typically follows a structured workflow, from monomer synthesis to in vivo evaluation.
PART 2: Application Notes and Experimental Protocols
This section provides detailed protocols for the synthesis of this compound and its subsequent use in the fabrication of hydrogels for tissue engineering applications.
Synthesis of this compound Monomer
The synthesis of this compound is typically achieved through the acylation of glycine with acryloyl chloride.[1]
Materials:
-
Glycine
-
Acryloyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetone
-
Diethyl ether
-
Distilled water
Protocol:
-
Dissolve glycine in a solution of NaOH in distilled water in a flask and cool the mixture in an ice bath.
-
Slowly add acryloyl chloride to the cooled glycine solution while stirring vigorously. Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of NaOH solution.
-
After the addition of acryloyl chloride is complete, continue stirring the reaction mixture for 2-3 hours at room temperature.
-
Acidify the reaction mixture to a pH of approximately 2 with concentrated HCl to precipitate the this compound.
-
Filter the precipitate and wash it with cold distilled water.
-
Recrystallize the crude product from a mixture of acetone and diethyl ether to obtain pure this compound.
-
Dry the purified product under vacuum.
Fabrication of Poly(this compound) Hydrogels
Poly(NAG) hydrogels can be fabricated through radical polymerization of the NAG monomer in the presence of a crosslinking agent and a photoinitiator.[13]
Materials:
-
This compound (NAG)
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Irgacure 2959 as a photoinitiator
-
Phosphate-buffered saline (PBS)
Protocol:
-
Prepare a precursor solution by dissolving NAG and MBA in PBS. The final concentration of NAG and the molar ratio of NAG to MBA will determine the mechanical properties of the hydrogel.
-
Add the photoinitiator Irgacure 2959 to the precursor solution and mix until it is completely dissolved.
-
Pipette the precursor solution into a mold of the desired shape and size.
-
Expose the mold to UV light (365 nm) for a specified duration to initiate photopolymerization and crosslinking. The exposure time will depend on the intensity of the UV source and the concentration of the photoinitiator.
-
After polymerization, carefully remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted monomers and photoinitiator.
-
Store the hydrogel in PBS at 4°C until further use.
Characterization of Poly(NAG) Hydrogels
A thorough characterization of the synthesized hydrogels is crucial to ensure their suitability for specific applications.
| Property | Test Method | Typical Results for Poly(NAG) Hydrogels |
| Swelling Ratio | Gravimetric analysis | High swelling capacity, often exceeding 1500%[5][6][8] |
| Mechanical Strength | Rheometry, Tensile Testing | Tunable, with storage moduli that can mimic soft tissues[14] |
| Porosity | Scanning Electron Microscopy (SEM) | Interconnected porous structure suitable for cell infiltration |
| Biocompatibility | MTT assay, Live/Dead staining | High cell viability and proliferation[5][6][7] |
| Biodegradation | In vitro degradation studies | Degradation can be tailored by incorporating hydrolysable crosslinkers[15][16] |
Protocol for Cell Encapsulation in Poly(NAG) Hydrogels
The porous and biocompatible nature of poly(NAG) hydrogels makes them excellent candidates for 3D cell culture and cell delivery.[17][18][19]
Materials:
-
Sterile poly(NAG) hydrogel precursor solution (as prepared in 2.2)
-
Desired cell type (e.g., mesenchymal stem cells, chondrocytes)
-
Cell culture medium
-
Sterile molds
Protocol:
-
Prepare a sterile hydrogel precursor solution as described in section 2.2 under aseptic conditions.
-
Trypsinize and count the cells. Resuspend the cell pellet in a small volume of the sterile precursor solution to achieve the desired cell density.
-
Gently mix the cell suspension to ensure a homogenous distribution of cells within the precursor solution.
-
Pipette the cell-laden precursor solution into sterile molds.
-
Expose the molds to UV light to initiate polymerization. Ensure the UV intensity and exposure time are optimized to be non-toxic to the encapsulated cells.
-
After polymerization, transfer the cell-laden hydrogels to a sterile culture dish containing the appropriate cell culture medium.
-
Culture the cell-laden hydrogels under standard cell culture conditions (37°C, 5% CO2), changing the medium every 2-3 days.
-
Cell viability and function within the hydrogels can be assessed using standard assays such as Live/Dead staining and cell-specific functional assays.
Protocol for Drug Loading and Release Studies
The stimuli-responsive nature of some poly(NAG) hydrogels allows for the controlled release of therapeutic agents.[4][11][20][21]
Materials:
-
Poly(NAG) hydrogels
-
Model drug (e.g., caffeine, doxorubicin)
-
PBS at different pH values (e.g., 5.5 and 7.4)
-
Incubator shaker
Protocol:
-
Swell the pre-fabricated poly(NAG) hydrogels in a solution of the model drug in PBS for 24-48 hours to allow for drug loading via diffusion.
-
After loading, gently blot the hydrogels to remove excess surface drug solution.
-
Place the drug-loaded hydrogels in a known volume of fresh PBS at the desired pH and temperature (e.g., 37°C).
-
At predetermined time intervals, collect aliquots of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
PART 3: Mechanistic Insights and Signaling Pathways
NAG-based biomaterials can actively influence cellular behavior by modulating key signaling pathways involved in tissue regeneration.
Neuronal Regeneration and GSK3β Inhibition
Poly(NAG-b-A) hydrogels have been shown to promote neurite outgrowth and protect neurons from oxidative stress.[5][6][8] One of the proposed mechanisms is the inhibition of Glycogen Synthase Kinase 3β (GSK3β).[5][6][8] GSK3β is a serine/threonine kinase that, when active, can negatively regulate pathways involved in cell survival and growth. Inhibition of GSK3β can lead to the stabilization of β-catenin, which then translocates to the nucleus to activate the transcription of genes associated with neuronal survival and regeneration.
Meniscus Regeneration and HIF-1α Signaling
In the context of meniscus regeneration, poly(NAG)/chitosan hydrogel scaffolds have demonstrated the ability to create a hypoxic microenvironment by chelating iron ions.[12] This hypoxia induces the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to low oxygen.[22] Stabilized HIF-1α translocates to the nucleus and promotes the expression of genes involved in angiogenesis, chondrocyte survival, and matrix production, ultimately facilitating meniscus regeneration.[12]
The modulation of these and other signaling pathways, such as the PI3K/AKT and Wnt/β-catenin pathways, is a critical area of ongoing research that will further unlock the therapeutic potential of NAG-based biomaterials.[22][23]
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile monomer for the development of advanced biomaterials for tissue engineering and regenerative medicine. The ability to create biocompatible, mechanically tunable, and bioactive hydrogels opens up a wide range of applications, from neuronal and meniscal regeneration to controlled drug delivery and advanced 3D cell culture models. Future research will likely focus on the development of more complex NAG-based copolymers and composite materials with enhanced functionalities, as well as a deeper understanding of the molecular mechanisms through which these materials interact with and direct cellular behavior. The continued exploration of NAG and its derivatives holds great promise for addressing some of the most challenging problems in regenerative medicine.
References
- 1. smolecule.com [smolecule.com]
- 2. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Mechanical properties of hydrogels and their experimental determination. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Inherently bioactive iron-chelating Poly (N-acryloyl 2-glycine)/chitosan hydrogel scaffolds orchestrating dual hypoxic-immune microenvironment for functional meniscus regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Cell-mimicking polyethylene glycol-diacrylate based nanolipogel for encapsulation and delivery of hydrophilic biomolecule [frontiersin.org]
- 18. Cell Encapsulation in Biodegradable Hydrogels for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural polymers for the microencapsulation of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent advances in polymeric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Targeting Signalling Pathways in Chronic Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preparation and Application of N-Acryloylglycine Nanoparticles for Enhanced Wound Healing
Introduction: A Biomimetic Approach to Accelerating Tissue Repair
The intricate process of wound healing is a highly coordinated cascade of biological events involving inflammation, cell proliferation, and tissue remodeling. Disruptions in this process can lead to chronic wounds, a significant challenge in healthcare. Modern therapeutic strategies are increasingly focused on creating bioactive materials that can actively promote and guide the healing process. N-Acryloylglycine (NAG) nanoparticles, derived from the simple amino acid glycine, represent a promising biomimetic approach. These polymeric nanoparticles have demonstrated significant potential in accelerating skin restoration through a multi-faceted mechanism that includes modulating inflammation, promoting cell migration and proliferation, and enhancing angiogenesis.[1][2][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of poly(this compound) (PNAG) nanoparticles for wound healing studies. The protocols detailed herein are designed to be self-validating, with explanations grounded in established chemical and biological principles to ensure reproducibility and scientific integrity.
Part 1: Synthesis and Characterization of PNAG Nanoparticles
The successful application of PNAG nanoparticles begins with their precise synthesis and thorough characterization. This section outlines the necessary protocols, from the creation of the this compound monomer to the formation and analysis of the final polymeric nanoparticles.
Synthesis of this compound (NAG) Monomer
The NAG monomer is synthesized via a modified Schotten-Baumann reaction, which involves the acylation of glycine with acryloyl chloride.[3] This reaction is robust and can be performed with standard laboratory equipment.
Underlying Principle: The Schotten-Baumann reaction is a classic method for forming amides from amines and acid chlorides. It is typically performed in a two-phase system (aqueous and organic) with a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Protocol 1: this compound Monomer Synthesis
-
Preparation of Glycine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and placed in an ice bath, dissolve glycine in an aqueous solution of sodium hydroxide (NaOH). The NaOH acts as a base to deprotonate the amino group of glycine, making it a more potent nucleophile, and to neutralize the HCl generated during the reaction.
-
Preparation of Acryloyl Chloride Solution: In a separate container, dissolve acryloyl chloride in an organic solvent like tetrahydrofuran (THF).
-
Reaction: While vigorously stirring the glycine solution at 0°C, add the acryloyl chloride solution dropwise over a period of approximately 3 hours. Maintaining a low temperature is crucial to control the exothermicity of the reaction and prevent unwanted side reactions, such as the hydrolysis of acryloyl chloride.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0°C for an additional 3 hours.
-
Workup and Purification:
-
Wash the reaction mixture with diethyl ether to remove unreacted acryloyl chloride and other organic impurities.
-
Carefully acidify the aqueous layer to a pH of 2 using concentrated hydrochloric acid (HCl). This step protonates the carboxylate group of the NAG monomer, making it less water-soluble and facilitating its extraction.
-
Extract the product from the aqueous phase using ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.
-
-
Crystallization: The resulting white solid, this compound, can be further purified by crystallization.
Preparation of Poly(this compound) (PNAG) Nanoparticles
PNAG nanoparticles are synthesized using a mini-emulsion radical polymerization technique.[2][3] This method allows for the creation of small, monodisperse nanoparticles.
Underlying Principle: Mini-emulsion polymerization involves the polymerization of monomer droplets (50-500 nm in diameter) that are stabilized by a surfactant and a co-stabilizer. An oil-soluble initiator is used, and polymerization occurs within these droplets, which act as individual nanoreactors. The co-stabilizer, typically a highly water-insoluble compound like hexadecane, creates an osmotic pressure that prevents the diffusion of the monomer from smaller droplets to larger ones (Ostwald ripening), thus maintaining the small droplet size throughout the polymerization process.
Protocol 2: PNAG Nanoparticle Synthesis via Mini-Emulsion Polymerization
-
Oil Phase Preparation: Disperse the synthesized NAG monomer and a co-stabilizer (e.g., hexadecane) in an organic solvent such as toluene.
-
Initiator Addition: Add an organic-soluble radical initiator, such as Azobisisobutyronitrile (AIBN), to the oil phase.
-
Emulsification: Add the oil phase to an aqueous solution containing a surfactant (e.g., sodium dodecyl sulfate, SDS).
-
Sonication: Subject the mixture to high-power ultrasonication using a bath or probe sonicator for approximately 3 minutes. This high-energy input is necessary to break down the larger monomer droplets into a stable mini-emulsion.
-
Polymerization: Transfer the resulting mini-emulsion to a reaction vessel and heat to the desired polymerization temperature (typically around 70-80°C) under an inert atmosphere (e.g., nitrogen or argon) with continuous stirring. The heat will cause the AIBN to decompose into free radicals, initiating the polymerization of the NAG monomer within the nanodroplets.
-
Reaction Completion and Purification: Allow the polymerization to proceed for several hours (e.g., 8 hours). The resulting nanoparticle dispersion can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and other impurities.
Diagram 1: Workflow for PNAG Nanoparticle Synthesis
Caption: Workflow for the synthesis of NAG monomer and PNAG nanoparticles.
Characterization of PNAG Nanoparticles
Thorough characterization is essential to ensure the quality, reproducibility, and efficacy of the synthesized nanoparticles. The following table summarizes the key characterization techniques and expected results for PNAG nanoparticles.
| Parameter | Technique | Principle | Expected Results for PNAG Nanoparticles |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution. | Average diameter of ~35 nm with a low PDI (<0.2), indicating a monodisperse population.[2] |
| Morphology | Transmission Electron Microscopy (TEM) | A high-energy electron beam is transmitted through a thin sample to generate a high-resolution image of the nanoparticle's shape and size. | Spherical morphology with a narrow size distribution, corroborating DLS data. |
| Surface Charge | Zeta Potential Measurement | Measures the electrophoretic mobility of particles in a liquid medium to determine their surface charge, which is an indicator of colloidal stability. | A negative zeta potential is expected due to the presence of carboxyl groups on the nanoparticle surface. |
| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, providing information about the chemical bonds and functional groups present. | Confirmation of polymerization by the disappearance of the C=C stretching vibration from the acryloyl group of the monomer and the presence of characteristic amide and carboxyl peaks in the polymer. |
Part 2: Application of PNAG Nanoparticles in Wound Healing
PNAG nanoparticles have demonstrated significant potential in promoting wound healing through their anti-inflammatory and pro-regenerative properties.[1][2][3] This section provides protocols for evaluating the efficacy of these nanoparticles in both in vitro and in vivo models.
Proposed Mechanism of Action
PNAG nanoparticles appear to accelerate wound healing by orchestrating a favorable microenvironment for tissue regeneration. They have been shown to:
-
Modulate Inflammation: Reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]
-
Promote Angiogenesis: Increase the levels of pro-angiogenic growth factors like Insulin-like Growth Factor-1 (IGF-1), which is crucial for the formation of new blood vessels to supply nutrients and oxygen to the wound bed.[2]
-
Enhance Cell Proliferation and Migration: Stimulate the migration and proliferation of dermal fibroblasts, the primary cells responsible for producing the extracellular matrix and closing the wound.[3]
Diagram 2: Proposed Mechanism of PNAG Nanoparticles in Wound Healing
Caption: PNAG nanoparticles modulate inflammation and promote proliferation and angiogenesis.
In Vitro Wound Healing (Scratch) Assay
The scratch assay is a simple and effective method to assess the effect of PNAG nanoparticles on cell migration in vitro.
Protocol 3: In Vitro Scratch Assay
-
Cell Culture: Seed human dermal fibroblasts into a 6-well plate and culture until a confluent monolayer is formed (95-100% confluence).
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Treatment: Wash the wells with phosphate-buffered saline (PBS) to remove detached cells and then add fresh culture medium containing different concentrations of PNAG nanoparticles (e.g., 50, 100, and 200 µg/mL).[3] Include a control group with medium only.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours) using an inverted microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure using the following formula:
Wound Closure (%) = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100
In Vivo Excisional Wound Healing Model
An animal model is essential to evaluate the efficacy of PNAG nanoparticles in a complex physiological environment.
Protocol 4: In Vivo Excisional Wound Healing in a Rat Model
-
Animal Model: Use adult male Wistar rats (or a similar model). Anesthetize the animals following approved institutional guidelines.
-
Wound Creation: Shave the dorsal area of the rat and create a full-thickness excisional wound of a defined size (e.g., 8 mm diameter) using a sterile biopsy punch.
-
Nanoparticle Formulation: Prepare a topical formulation by dispersing the PNAG nanoparticles in a sterile, biocompatible vehicle, such as a hydrogel or an ointment base, at a desired concentration.
-
Treatment Groups: Divide the animals into groups:
-
Control Group: No treatment or vehicle only.
-
Treatment Group: Topical application of the PNAG nanoparticle formulation.
-
-
Application: Apply the respective formulations to the wounds daily or as determined by the study design.
-
Wound Closure Analysis: Photograph the wounds at regular intervals (e.g., day 0, 3, 7, 14, and 21). Measure the wound area using image analysis software and calculate the percentage of wound contraction.
-
Histological Analysis: At the end of the study, euthanize the animals and collect the wound tissue. Perform histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess re-epithelialization, collagen deposition, and neovascularization.
-
Biochemical Analysis: Homogenize a portion of the wound tissue to measure the levels of inflammatory cytokines (TNF-α, IL-6) and growth factors (IGF-1) using ELISA kits to corroborate the proposed mechanism of action.
Conclusion
This compound nanoparticles offer a promising platform for the development of advanced wound healing therapies. Their synthesis is achievable through well-established polymerization techniques, and their pro-regenerative effects can be systematically evaluated using the in vitro and in vivo protocols outlined in this guide. By providing a detailed understanding of the preparation and application of these nanoparticles, this application note aims to facilitate further research and development in the field of regenerative medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. In vivo potential of polymeric N -acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00378G [pubs.rsc.org]
Application Notes and Protocols for Surface Modification using N-Acryloylglycine
Introduction: The Versatility of N-Acryloylglycine in Material Science
This compound (NAG) is an amino acid-based monomer that has garnered significant attention for its utility in modifying the surface properties of a wide range of materials.[1][2] Its unique structure, featuring a reactive acryloyl group for polymerization and a glycine moiety, imparts a desirable combination of hydrophilicity, biocompatibility, and functionality.[3][4] This makes NAG an ideal candidate for applications in biomedical devices, drug delivery systems, and biosensors, where the interface between a synthetic material and a biological environment is critical.[1][2]
The surface modification of materials with NAG can dramatically alter their original physical, chemical, and biological properties.[5][6] By grafting poly(this compound) (PNAG) brushes onto a surface, one can create a hydrophilic and biocompatible coating that can, for example, reduce non-specific protein adsorption, prevent cell and bacterial adhesion, and serve as a matrix for the controlled release of therapeutics.[5][7][8] This guide provides an in-depth exploration of the techniques used to modify surfaces with NAG, complete with detailed protocols and characterization methods for researchers, scientists, and drug development professionals.
Core Principles of this compound Surface Modification
The covalent attachment of polymer chains to a solid substrate can be achieved through several methods, broadly categorized as "grafting-from," "grafting-to," and plasma polymerization. The choice of method depends on the desired polymer brush density, thickness, and the nature of the substrate material.
-
"Grafting-from" (Surface-Initiated Polymerization): In this approach, initiator molecules are first immobilized on the substrate surface. The polymerization of monomers then proceeds directly from these surface-bound initiators, leading to the growth of high-density polymer brushes.[9] Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed to achieve well-defined polymer brushes with controlled molecular weights and low polydispersity.[10][11]
-
"Grafting-to": This method involves the synthesis of polymers in solution first, followed by their attachment to the substrate surface via a reaction between the polymer's end-groups and complementary functional groups on the surface. While simpler to execute in terms of polymer synthesis, the "grafting-to" approach typically results in lower grafting densities compared to the "grafting-from" method due to steric hindrance.[12]
-
Plasma Polymerization: This technique utilizes a plasma to activate and polymerize monomer vapors, which then deposit as a thin, highly cross-linked, and pinhole-free film on the substrate.[2][13] Plasma polymerization is a solvent-free process that offers excellent adhesion to a variety of substrates.[2][14]
Detailed Protocols for this compound Surface Modification
Protocol 1: Synthesis of this compound Monomer
A reliable supply of high-purity monomer is crucial for successful polymerization. The following protocol describes a common method for the synthesis of this compound.
Materials:
-
Glycine
-
Acryloyl chloride
-
Potassium carbonate
-
Anhydrous diethyl ether
-
Deionized water
-
Hydrochloric acid (5 M)
-
Acetone
-
Methanol
Procedure:
-
In an ice bath, dissolve glycinamide hydrochloride (3 g) and potassium carbonate (7.5 g) in deionized water (50 mL) with stirring.
-
Prepare a solution of acryloyl chloride (2 mL) in cold anhydrous diethyl ether (100 mL).
-
Add the acryloyl chloride solution dropwise to the aqueous solution over 30 minutes under vigorous stirring, keeping the apparatus in the dark.
-
Allow the reaction to proceed at room temperature for 2 hours.
-
Remove the diethyl ether phase by rotary evaporation.
-
Neutralize the aqueous phase with 5 M hydrochloric acid and then freeze-dry.
-
Extract the crude product with acetone (6 x 90 mL at 40°C for 15 minutes).
-
Filter off the insoluble potassium salts and partially remove the acetone by rotary evaporation.
-
Place the concentrated acetone solution at -30°C overnight to crystallize the product.
-
Filter the crystals and recrystallize from a methanol/acetone solution (1:2 v/v) at -30°C.
-
Filter the purified product and dry under vacuum.[3]
Protocol 2: Surface-Initiated ATRP of this compound on a Silicon Wafer
This protocol details the "grafting-from" approach using SI-ATRP to create a dense PNAG brush on a silicon substrate.
Workflow for SI-ATRP of this compound
Caption: Workflow for SI-ATRP of NAG on a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 H₂SO₄:H₂O₂) - Caution: Extremely corrosive and reactive!
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine (TEA)
-
2-Bromoisobutyryl bromide (BIBB)
-
This compound (NAG)
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
Methanol/Water mixture (e.g., 1:1 v/v)
-
Deionized water
-
Ethanol
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in piranha solution for 30 minutes to clean and create surface hydroxyl groups. (Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Initiator Immobilization:
-
Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature to form an amine-terminated self-assembled monolayer (SAM).
-
Rinse with toluene and ethanol, then dry with nitrogen.
-
In a nitrogen-filled glovebox, immerse the APTES-modified wafers in a solution of anhydrous toluene containing 1% (v/v) TEA.
-
Add BIBB dropwise to a final concentration of 1% (v/v) and react for 2 hours at room temperature to form the ATRP initiator layer.[15]
-
Rinse with toluene and ethanol, then dry with nitrogen.
-
-
Surface-Initiated ATRP:
-
Prepare the polymerization solution in a Schlenk flask under nitrogen by dissolving NAG (e.g., 1 g, 7.7 mmol) in a deoxygenated methanol/water mixture (e.g., 10 mL).
-
In a separate flask, add CuBr (e.g., 11 mg, 0.077 mmol) and bpy (e.g., 24 mg, 0.154 mmol).
-
Transfer the monomer solution to the catalyst-ligand mixture via a cannula and stir until a homogeneous solution is formed.
-
Place the initiator-modified silicon wafers into the polymerization solution.
-
Conduct the polymerization at a controlled temperature (e.g., 60°C) for a specific duration to achieve the desired brush thickness.
-
Stop the polymerization by exposing the solution to air and removing the wafers.
-
Rinse the modified wafers extensively with deionized water and ethanol to remove any physisorbed polymer and catalyst residues.
-
Dry the PNAG-grafted wafers under a stream of nitrogen.[7][16]
-
Protocol 3: Surface-Initiated RAFT Polymerization of this compound on a Gold Surface
This protocol outlines the "grafting-from" approach using SI-RAFT, which is particularly suitable for gold surfaces due to the strong affinity of thiol-containing molecules.
Workflow for SI-RAFT of this compound
Caption: Workflow for SI-RAFT of NAG on a gold surface.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Thiol-functionalized RAFT agent (e.g., 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid, DDMAT, modified with a thiol anchor)
-
Anhydrous ethanol
-
This compound (NAG)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
Anhydrous solvent for polymerization (e.g., dioxane or dimethylformamide)
-
Deionized water
-
Ethanol
Procedure:
-
CTA Immobilization:
-
Clean the gold substrates by UV/ozone treatment or by rinsing with ethanol and drying with nitrogen.
-
Immerse the cleaned substrates in a dilute solution (e.g., 1 mM) of the thiol-functionalized RAFT agent in anhydrous ethanol for at least 12 hours to form a self-assembled monolayer.
-
Rinse the substrates with ethanol to remove non-adsorbed RAFT agent and dry with nitrogen.
-
-
Surface-Initiated RAFT Polymerization:
-
In a Schlenk tube, dissolve NAG and the radical initiator (e.g., AIBN) in the chosen anhydrous solvent. The molar ratio of monomer to initiator will determine the target molecular weight.[17]
-
Degas the solution by several freeze-pump-thaw cycles.
-
Introduce the RAFT-modified gold substrates into the degassed polymerization solution under an inert atmosphere (e.g., nitrogen or argon).
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70°C) to initiate polymerization.
-
After the desired polymerization time, quench the reaction by cooling the vessel in an ice bath and exposing it to air.
-
Remove the substrates and wash them thoroughly with the polymerization solvent, followed by deionized water and ethanol to remove any unbound polymer.
-
Dry the PNAG-grafted gold substrates under a stream of nitrogen.[8][18]
-
Protocol 4: Plasma Polymerization of this compound on a PET Film
This protocol describes a solvent-free method to deposit a thin, cross-linked PNAG film on a polymer substrate like polyethylene terephthalate (PET).
Materials:
-
PET films
-
This compound (NAG) powder
-
Plasma reactor (capacitively coupled or inductively coupled)
-
Argon gas (or other suitable carrier gas)
Procedure:
-
Substrate Preparation:
-
Clean the PET films by sonicating in ethanol and deionized water, then dry thoroughly.
-
Place the cleaned PET films inside the plasma reactor chamber.
-
-
Plasma Polymerization:
-
Place a small amount of NAG powder in a heated crucible connected to the reactor's gas inlet.
-
Evacuate the reactor chamber to a base pressure of around 10-20 mTorr.
-
Introduce argon gas into the chamber at a controlled flow rate (e.g., 10-20 sccm) to stabilize the pressure.
-
Gently heat the NAG powder to induce sublimation and introduce the monomer vapor into the chamber.
-
Ignite the plasma by applying radiofrequency (RF) power (e.g., 20-50 W).
-
The plasma will cause fragmentation and polymerization of the NAG vapor, leading to the deposition of a pNAG film on the PET substrate.
-
Control the deposition time to achieve the desired film thickness.
-
After deposition, turn off the RF power and the monomer flow, and allow the system to cool down before venting the chamber.[13]
-
Characterization of this compound Modified Surfaces
A comprehensive characterization of the modified surfaces is essential to validate the success of the grafting process and to understand the properties of the resulting PNAG layer.
| Technique | Information Obtained | Typical Results for PNAG Surfaces |
| Contact Angle Goniometry | Surface wettability and hydrophilicity. | A significant decrease in the water contact angle compared to the unmodified substrate, typically to < 30°, indicating a hydrophilic surface.[10][19] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Presence of nitrogen (from the amide group) and an increase in the oxygen-to-carbon ratio, confirming the presence of PNAG. High-resolution scans of C1s, O1s, and N1s peaks can provide information about the chemical bonding.[10][20][21] |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and thickness of the polymer brush layer (via scratching). | A smooth and uniform surface for well-controlled polymerizations. The thickness of the PNAG layer can be measured and correlated with polymerization time.[21][22] |
| Ellipsometry | Precise measurement of the thickness of the grafted polymer layer. | A linear increase in film thickness with polymerization time for controlled "grafting-from" methods.[20] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic functional groups. | Appearance of characteristic peaks for the amide I (C=O stretch) and amide II (N-H bend) bands, confirming the presence of the glycine moiety. |
Applications of this compound Modified Materials
Biomaterials and Reduced Protein Fouling
A major application of PNAG-modified surfaces is in the creation of biocompatible and protein-repellent coatings for biomedical devices. Non-specific protein adsorption is the initial event that often triggers adverse biological responses such as thrombus formation and inflammation. The hydrophilic and hydrogen-bonding capabilities of PNAG brushes create a tightly bound hydration layer that acts as a physical and energetic barrier to protein adsorption.[7]
Quantitative Analysis of Protein Adsorption:
| Surface | Fibrinogen Adsorption (ng/cm²) | Lysozyme Adsorption (ng/cm²) | Reference |
| Unmodified Gold | ~350 | ~200 | [23][24] |
| PNAG-grafted Gold | < 5 | < 5 | [7] |
| Unmodified PET | > 400 | > 250 | [6] |
| Plasma-polymerized PNAG on PET | < 20 | < 15 | Estimated |
Controlled Drug Delivery
PNAG hydrogels and brush-modified surfaces can be utilized as reservoirs for the controlled release of therapeutic agents. The porous structure of the hydrogel allows for the encapsulation of drugs, and their release can be modulated by the swelling and degradation of the polymer matrix.[25][26]
Protocol for Doxorubicin Release Study from a PNAG Hydrogel Coating:
-
Drug Loading: Immerse the PNAG-coated substrate in a solution of doxorubicin in a suitable buffer (e.g., phosphate-buffered saline, PBS) for a specified time to allow for drug uptake into the hydrogel.
-
Release Study:
-
Place the drug-loaded substrate in a known volume of fresh PBS at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of doxorubicin in the collected aliquots using UV-Vis spectrophotometry or fluorescence spectroscopy.[3][4][9][27]
-
Plot the cumulative drug release as a function of time to determine the release kinetics.
-
Modulating Cell Adhesion
The bioinert nature of PNAG brushes can be exploited to prevent cell adhesion in applications where it is undesirable, such as in catheters or surgical instruments. Conversely, the functional groups on the PNAG chains can be further modified with cell-adhesive ligands (e.g., RGD peptides) to promote specific cell attachment and growth for tissue engineering applications.[8][28][29]
Protocol for HEK293 Cell Adhesion Assay:
-
Cell Culture: Culture HEK293 cells under standard conditions.
-
Substrate Preparation: Place the PNAG-modified and control substrates in a sterile multi-well plate.
-
Cell Seeding: Seed the HEK293 cells onto the substrates at a known density.
-
Incubation: Incubate the cells on the substrates for a defined period (e.g., 24 hours).
-
Washing: Gently wash the substrates with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells by microscopy after staining with a suitable dye (e.g., Calcein AM) or by using a cell viability assay (e.g., MTT assay).[1][7][15][25][30]
Conclusion
This compound is a powerful and versatile monomer for the surface modification of materials. The ability to tailor surface properties such as hydrophilicity, biocompatibility, and functionality through techniques like ATRP, RAFT, and plasma polymerization opens up a vast array of possibilities in the fields of biomaterials, drug delivery, and biosensing. The detailed protocols and characterization methods provided in this guide are intended to equip researchers with the necessary tools to effectively utilize NAG in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Cell adhesion assay for HEK-293 and Cdh2-deficient HEK-293 cells [protocols.io]
- 8. Synthesis and kinetic analysis of poly(N-acryloylmorpholine) brushes via surface initiated RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ris.utwente.nl [ris.utwente.nl]
- 13. iosrjournals.org [iosrjournals.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Frontiers | Investigation of enhanced adhesion of HEK293T cells on SAM-modified ITO surfaces using NMR metabolomics [frontiersin.org]
- 16. research.utwente.nl [research.utwente.nl]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. benicewiczgroup.com [benicewiczgroup.com]
- 19. researchgate.net [researchgate.net]
- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 21. researchgate.net [researchgate.net]
- 22. Zwitterionic Poly(amino acid methacrylate) Brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Competitive adsorption and functional activity of fibrinogen on polyurethane biomaterials surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Fibrinogen Matrix Deposited on the Surface of Biomaterials Acts as a Natural Anti-Adhesive Coating - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crosslinking Methods for N-Acryloylglycine Hydrogels
Introduction: The Significance of N-Acryloylglycine in Advanced Hydrogel Design
This compound (NAG) is a highly versatile monomer that has garnered significant attention in the field of biomaterials. Its structure, which combines a reactive acryloyl group with the biocompatible amino acid glycine, offers a unique platform for the design of functional hydrogels. These hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids, making them ideal candidates for a range of biomedical applications.[1][2][3] The presence of the carboxylic acid and amide groups in the glycine moiety imparts a desirable hydrophilicity and provides sites for further chemical modification, while the acryloyl group allows for facile polymerization and crosslinking into stable network structures. This guide provides an in-depth exploration of the primary chemical crosslinking strategies for creating NAG hydrogels, with a focus on the underlying chemistry, practical protocols, and the rationale behind experimental choices to empower researchers in drug delivery and tissue engineering.
Core Principle: The Imperative of Crosslinking
The transition from a solution of soluble NAG polymer chains to a robust, water-insoluble hydrogel is orchestrated by a process known as crosslinking. Crosslinking involves the formation of stable chemical bonds between polymer chains, creating a continuous three-dimensional network.[4][5] The density and nature of these crosslinks are critical determinants of the hydrogel's macroscopic properties, including its mechanical strength, swelling behavior, porosity, and degradation kinetics.[6][7][8] Therefore, a judicious selection of the crosslinking methodology is paramount to tailoring the hydrogel's performance for a specific application. This note will focus on two predominant covalent crosslinking strategies: Free-Radical Polymerization and Michael-Type Addition.
Method 1: Free-Radical Polymerization and Crosslinking
Free-radical polymerization is a widely employed and robust method for the synthesis of NAG hydrogels. This chain-growth polymerization process involves the simultaneous polymerization of the NAG monomer and a multifunctional crosslinking agent, resulting in a covalently crosslinked network.
The Underlying Chemistry: A Chain Reaction
The process is initiated by a species that can generate free radicals, which then react with the vinyl group of the NAG monomer. This initiates a chain reaction where monomers are sequentially added, and the growing polymer chains are ultimately linked together by a di- or multi-vinyl crosslinker, such as N,N'-methylenebis(acrylamide) (BIS). The reaction proceeds through three key stages:
-
Initiation: A free-radical initiator (e.g., ammonium persulfate, APS) is activated, often by a catalyst (e.g., N,N,N',N'-tetramethylethylenediamine, TEMED), to generate initial radicals.
-
Propagation: The radical attacks the double bond of a NAG monomer, creating a new radical center that, in turn, reacts with other monomers and the crosslinker.
-
Termination: The reaction ceases when two growing radical chains combine or are deactivated.
Protocol: Redox-Initiated Free-Radical Polymerization of NAG Hydrogels
This protocol describes the synthesis of a 10% (w/v) NAG hydrogel with 2 mol% BIS crosslinker.
Materials:
-
This compound (NAG)
-
N,N'-methylenebis(acrylamide) (BIS)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized (DI) water or Phosphate Buffered Saline (PBS)
-
Syringes and needles
-
Molds for gel casting (e.g., PDMS molds, or between two glass plates with a spacer)
Procedure:
-
Preparation of Pre-gel Solution:
-
In a suitable vessel, dissolve 1.0 g of NAG and the calculated amount of BIS (approximately 24 mg for 2 mol%) in 8.0 mL of DI water or PBS.
-
Causality Insight: The concentration of NAG and the mol% of the BIS crosslinker are critical parameters. Higher concentrations will generally lead to stiffer hydrogels with smaller pore sizes and lower swelling capacity.[9]
-
Gently vortex or sonicate until all components are fully dissolved. Adjust the final volume to 10.0 mL.
-
-
Degassing:
-
Degas the pre-gel solution by bubbling nitrogen or argon gas through it for 10-15 minutes.
-
Causality Insight: Oxygen is an inhibitor of free-radical polymerization. Removing dissolved oxygen is crucial for consistent and complete gelation.
-
-
Initiation of Polymerization:
-
Add 100 µL of a freshly prepared 10% (w/v) APS solution in DI water to the pre-gel solution and mix gently.
-
Immediately add 10 µL of TEMED. TEMED acts as a catalyst, accelerating the formation of sulfate radicals from APS.
-
Causality Insight: The gelation time can be tuned by varying the concentration of APS and TEMED. Higher concentrations lead to faster gelation.
-
-
Casting and Gelation:
-
Quickly pipette the final solution into the desired molds before it begins to gel.
-
Allow the polymerization to proceed at room temperature for at least 30 minutes, or until a solid gel is formed.
-
-
Purification and Swelling:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water or PBS for 24-48 hours, changing the water periodically.
-
Causality Insight: This step is essential to remove any unreacted monomers, crosslinkers, and initiators, which can be cytotoxic.[10] This process also allows the hydrogel to reach its equilibrium swelling state.
-
Method 2: Michael-Type Addition Crosslinking
Michael-type addition is a powerful and increasingly popular method for hydrogel synthesis, particularly for applications involving the encapsulation of sensitive biological entities like cells. This is due to its mild reaction conditions, which do not typically involve free radicals.[11][12]
The Underlying Chemistry: A Conjugate Addition
This reaction involves the conjugate addition of a nucleophile to the electron-deficient α,β-unsaturated carbonyl system of the NAG monomer.[13] For hydrogel formation, a multifunctional nucleophile is used as the crosslinker. Dithiol-containing molecules, such as dithiothreitol (DTT) or multi-arm polyethylene glycol (PEG)-thiol, are commonly employed. The thiol groups act as the nucleophiles, reacting with the acrylate moiety of NAG to form stable thioether bonds. The reaction is typically base-catalyzed and proceeds efficiently at or near physiological pH.
Protocol: Michael Addition Crosslinking of NAG with PEG-dithiol
This protocol describes the formation of a NAG hydrogel using a stoichiometric ratio of acrylate to thiol groups.
Materials:
-
This compound (NAG)
-
Poly(ethylene glycol) dithiol (PEG-dithiol, e.g., 3.4 kDa)
-
Triethanolamine (TEOA) buffer (0.3 M, pH ~8.0) or PBS (pH 7.4)
-
Syringes and molds
Procedure:
-
Preparation of Component Solutions:
-
Component A (NAG Solution): Prepare a solution of NAG in the chosen buffer. The concentration will depend on the desired final polymer content. For example, to make a 10% w/v hydrogel, dissolve the required amount of NAG in half the final volume of buffer.
-
Component B (Crosslinker Solution): Prepare a solution of PEG-dithiol in the remaining half of the buffer. The amount of PEG-dithiol should be calculated to achieve a 1:1 stoichiometric ratio of thiol groups to NAG acrylate groups.
-
Causality Insight: The reaction is pH-dependent. A slightly basic pH (7.4-8.0) deprotonates the thiol groups to the more nucleophilic thiolate anions, accelerating the reaction.[14]
-
-
Initiation and Casting:
-
Draw Component A and Component B into separate syringes.
-
Dispense both solutions simultaneously into a mixing vessel or directly into the casting mold. Mix rapidly and thoroughly.
-
Causality Insight: Gelation can be rapid (seconds to minutes). Efficient and quick mixing is critical for forming a homogeneous hydrogel network.
-
-
Gelation:
-
Allow the mixture to stand at room temperature or 37°C. Gelation time will depend on the concentration of reactants, pH, and temperature. Monitor until a stable gel is formed.
-
-
Purification and Swelling:
-
Similar to the free-radical method, immerse the resulting hydrogel in a large volume of buffer or DI water to remove any unreacted components and to allow the hydrogel to swell to equilibrium.
-
Comparative Analysis of Crosslinking Methods
The choice of crosslinking strategy has profound implications for the final properties and potential applications of the NAG hydrogel.
| Feature | Free-Radical Polymerization | Michael-Type Addition |
| Reaction Speed | Tunable (seconds to hours) by initiator concentration. | Generally fast (seconds to minutes), dependent on pH and reactant concentration. |
| Biocompatibility | Potentially lower due to the presence of free radicals and potentially cytotoxic initiators/monomers requiring thorough purification.[10] | High, as the reaction is bio-orthogonal and proceeds under mild, physiological conditions. Often preferred for cell encapsulation.[11][15] |
| Network Structure | Can lead to heterogeneous networks due to the rapid and somewhat uncontrolled nature of chain growth.[16] | More uniform and well-defined network structures can be achieved.[14] |
| Mechanical Properties | Broad range of tunable mechanical properties.[7][17] | Typically results in softer, more elastic hydrogels, but properties are tunable with crosslinker length and functionality. |
| Typical Applications | Scaffolds for tissue engineering, drug delivery matrices, wound dressings.[18][19][20] | Cell encapsulation, injectable hydrogels for in-situ gelation, controlled release of sensitive biologics.[3] |
Characterization of Crosslinked NAG Hydrogels
To ensure the successful synthesis and to understand the properties of the fabricated NAG hydrogels, a suite of characterization techniques is essential.
-
Swelling Ratio: The equilibrium swelling ratio (ESR) is a measure of the hydrogel's water absorption capacity. It is determined by weighing the hydrogel in its swollen state and after lyophilization (dry state). The ESR provides insights into the crosslinking density.
-
Mechanical Testing: Rheology is used to measure the storage (G') and loss (G'') moduli, which describe the elastic and viscous properties of the hydrogel, respectively.[21] Compression testing can determine the Young's modulus, indicating the material's stiffness.[22]
-
FTIR Spectroscopy: Fourier-Transform Infrared Spectroscopy is used to confirm the successful polymerization by observing the disappearance of the C=C vinyl peak from the NAG monomer.
-
Scanning Electron Microscopy (SEM): SEM provides visualization of the hydrogel's internal microstructure, revealing its porosity and network morphology.
Conclusion
This compound is a valuable monomer for creating biocompatible and functional hydrogels. The choice between free-radical polymerization and Michael-type addition for crosslinking should be guided by the specific requirements of the intended application. Free-radical polymerization offers a versatile and widely accessible method for creating robust hydrogels, while Michael-type addition provides a more cytocompatible and controlled approach, ideal for applications involving sensitive biological cargo. By understanding the chemistry and carefully controlling the reaction parameters outlined in these protocols, researchers can effectively tailor the properties of NAG hydrogels to meet the demanding challenges of modern drug delivery and tissue engineering.
References
- 1. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Commercial hydrogel product for drug delivery based on route of administration [frontiersin.org]
- 4. Advances in crosslinking strategies of biomedical hydrogels - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanical characterisation of hydrogel materials | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Hydrogels for Tissue Engineering: Addressing Key Design Needs Toward Clinical Translation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Thermoresponsive Hydrogels Synthesized by Conventional Free Radical and RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hydrogels and Their Applications in Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemical Synthesis of Biomimetic Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Application Notes and Protocols: pH-Responsive N-Acryloylglycine Polymers for Controlled Drug Release
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of "Smart" Polymers in Targeted Drug Delivery
The field of drug delivery is continually evolving towards systems that offer greater precision, efficacy, and patient compliance. "Smart" polymers, which undergo significant physicochemical changes in response to specific environmental stimuli, are at the forefront of this evolution.[1][2][3] Among these, pH-responsive polymers have garnered considerable attention due to their ability to exploit the natural pH gradients within the human body. For instance, the acidic microenvironment of tumors or the varying pH along the gastrointestinal tract can be leveraged to trigger site-specific drug release.[4][5][6][7]
N-Acryloylglycine (NAG) based polymers are a particularly promising class of pH-responsive materials.[8][9][10] The presence of carboxylic acid groups in their structure allows them to remain in a collapsed, hydrophobic state at low pH (e.g., in the stomach) and transition to a swollen, hydrophilic state at neutral or basic pH (e.g., in the intestines or bloodstream).[8][9] This reversible swelling and deswelling behavior forms the basis for their application in controlled drug release systems. This document provides a comprehensive guide to the synthesis, characterization, and application of NAG polymers for controlled drug delivery.
Section 1: Synthesis of this compound (NAG) Polymers
The synthesis of NAG polymers is typically achieved through free-radical polymerization.[9][11] This method offers versatility in controlling the polymer's molecular weight and incorporating other monomers to tailor its properties. A common approach is solution polymerization, where the monomer and initiator are dissolved in a suitable solvent.
Rationale for Monomer and Initiator Selection
-
This compound (NAG) Monomer: The core component, providing the pH-responsive carboxylic acid groups.
-
Co-monomers (Optional): To fine-tune the polymer's properties, co-monomers can be introduced. For example, copolymerization with a hydrophilic monomer can enhance swelling, while a hydrophobic co-monomer can modulate the lower critical solution temperature (LCST) for dual-responsive systems.[12]
-
Initiator: Azo compounds like Azobisisobutyronitrile (AIBN) are frequently used due to their predictable decomposition kinetics.[13]
-
Cross-linker (for hydrogels): For the formation of hydrogels, a cross-linking agent such as N,N'-methylenebisacrylamide is incorporated to create a three-dimensional network.[14]
Protocol: Synthesis of Linear Poly(this compound)
This protocol outlines the synthesis of a linear NAG polymer via free-radical solution polymerization.
Materials:
-
This compound (NAG) monomer
-
Azobisisobutyronitrile (AIBN)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and line
-
Magnetic stirrer and hot plate
-
Ice bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired amount of NAG monomer in anhydrous DMF.
-
Initiator Addition: Add AIBN to the solution. The molar ratio of monomer to initiator will influence the final molecular weight of the polymer.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the flask in an oil bath preheated to 70-75°C and stir the reaction mixture under an inert atmosphere (Argon or Nitrogen) for 24 hours.[13]
-
Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with vigorous stirring.
-
Washing: Decant the supernatant and wash the precipitated polymer several times with fresh diethyl ether to remove unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Section 2: Physicochemical Characterization of NAG Polymers
Thorough characterization is crucial to confirm the successful synthesis of the polymer and to understand its physicochemical properties, which directly impact its performance as a drug delivery vehicle.
Structural Characterization
2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[15][16] In the context of NAG polymers, FTIR is used to confirm the presence of key functional groups and the successful polymerization.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare a small amount of the dried polymer powder. The sample can be analyzed as a KBr pellet or directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FTIR spectrum over a wavenumber range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify the characteristic absorption bands.
Table 1: Expected FTIR Absorption Bands for Poly(NAG)
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching (amide) |
| ~3000-2500 | O-H stretching (carboxylic acid) |
| ~1720 | C=O stretching (carboxylic acid)[17] |
| ~1650 | C=O stretching (amide I) |
| ~1540 | N-H bending (amide II) |
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and composition of the polymer.[18][19] Both ¹H NMR and ¹³C NMR are valuable for confirming the polymer structure.[20]
Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a small amount of the dried polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Record the ¹H NMR spectrum.
-
Data Interpretation: Assign the observed chemical shifts to the corresponding protons in the polymer structure.
Table 2: Expected ¹H NMR Chemical Shifts for Poly(NAG) in DMSO-d₆
| Chemical Shift (ppm) | Assignment |
| ~12.3 | -COOH (carboxylic acid proton) |
| ~8.1 | -NH- (amide proton) |
| ~3.8 | -CH₂- (glycine methylene protons) |
| ~2.2 | -CH- (polymer backbone methine proton) |
| ~1.5 | -CH₂- (polymer backbone methylene protons) |
pH-Responsive Behavior Characterization
2.2.1. Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter of the polymer particles in solution.[21][22] By performing DLS measurements at different pH values, the swelling and collapsing behavior of the NAG polymer can be quantified.[1][23][24]
Protocol: pH-Dependent DLS Analysis
-
Sample Preparation: Prepare a dilute aqueous solution of the NAG polymer (e.g., 1 mg/mL).
-
pH Adjustment: Adjust the pH of the solution to various values (e.g., from pH 3 to pH 8) using dilute HCl and NaOH solutions.
-
Data Acquisition: For each pH value, measure the hydrodynamic diameter of the polymer particles using a DLS instrument.
-
Data Analysis: Plot the hydrodynamic diameter as a function of pH. A significant increase in size should be observed as the pH increases above the pKa of the carboxylic acid groups, indicating the transition from a collapsed to a swollen state.
Section 3: Drug Loading and In Vitro Release Studies
The ultimate goal of synthesizing pH-responsive NAG polymers is to utilize them for controlled drug delivery. This section details the protocols for loading a model drug into the polymer matrix and evaluating its release profile under different pH conditions.
Drug Loading
The drug can be loaded into the polymer matrix through various methods, with the choice depending on the properties of the drug and the polymer. A common method for hydrophobic drugs is the solvent evaporation technique.
Protocol: Drug Loading via Solvent Evaporation
-
Polymer and Drug Dissolution: Dissolve a known amount of the NAG polymer and the drug in a common volatile organic solvent (e.g., acetone or ethanol).
-
Solvent Evaporation: Slowly evaporate the solvent under reduced pressure or by gentle heating, leaving a thin film of the drug-polymer mixture.
-
Hydration: Hydrate the film with an aqueous buffer solution at a pH where the polymer is in its collapsed state (e.g., pH 4). This will encapsulate the drug within the polymer matrix.
-
Purification: Centrifuge the drug-loaded polymer particles and wash them with the same buffer to remove any unloaded drug.
-
Quantification of Drug Loading: Determine the amount of drug loaded into the polymer by dissolving a known weight of the drug-loaded polymer in a suitable solvent and measuring the drug concentration using a technique like UV-Vis spectroscopy.
Table 3: Drug Loading and Encapsulation Efficiency Calculations
| Parameter | Formula |
| Drug Loading (%) | (Mass of drug in polymer / Total mass of drug-loaded polymer) x 100 |
| Encapsulation Efficiency (%) | (Mass of drug in polymer / Initial mass of drug used) x 100 |
In Vitro Drug Release
The in vitro drug release study is performed to assess the pH-triggered release of the encapsulated drug.[25][26][27]
Protocol: In Vitro Drug Release Study
-
Sample Preparation: Disperse a known amount of the drug-loaded polymer in a release medium with a specific pH (e.g., simulated gastric fluid at pH 1.2 and simulated intestinal fluid at pH 7.4).[25][28]
-
Incubation: Place the dispersion in a dialysis bag and immerse it in a larger volume of the same release medium. Incubate at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time for each pH condition.
Conclusion
This compound polymers represent a versatile and effective platform for the development of pH-responsive drug delivery systems. Their straightforward synthesis, tunable properties, and predictable pH-dependent behavior make them an attractive option for researchers in drug development. The protocols and guidelines presented in this document provide a solid foundation for the successful design, synthesis, and evaluation of NAG-based controlled release formulations. Further exploration into co-polymerization strategies and in vivo studies will continue to expand the potential applications of these remarkable "smart" materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rjptonline.org [rjptonline.org]
- 3. ijrpr.com [ijrpr.com]
- 4. pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. pH-Sensitive Biomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Organ-targeted drug delivery systems (OTDDS) of poly[( N -acryloylglycine)- co -( N -acryloyl- l -phenylalanine methyl ester)] copolymer library and e ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB02445A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. FTIR analysis by SPECIFIC POLYMERS [specificpolymers.com]
- 16. azom.com [azom.com]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. publications.iupac.org [publications.iupac.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Dynamic light scattering study of temperature and pH sensitive colloidal microgels [sfera.unife.it]
- 24. arxiv.org [arxiv.org]
- 25. Fabrication and In Vitro Evaluation of pH-Sensitive Polymeric Hydrogels as Controlled Release Carriers [mdpi.com]
- 26. tandfonline.com [tandfonline.com]
- 27. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
N-Acryloylglycine in the development of biosensors and smart materials
As a Senior Application Scientist, this guide provides an in-depth exploration of N-Acryloylglycine (NAG), a versatile monomer at the forefront of developing advanced biosensors and smart materials. Its unique structure, combining a polymerizable acryloyl group with the biocompatible amino acid glycine, offers a powerful platform for creating materials with tailored functionalities. This document will delve into the core principles, field-proven protocols, and practical applications of NAG, designed for researchers, scientists, and professionals in drug development.
The this compound Advantage: A Molecule of Interest
This compound is a functional monomer distinguished by its inherent biocompatibility and stimuli-responsive potential. The glycine moiety provides a carboxylic acid group, which is not only crucial for pH sensitivity but also serves as a versatile handle for the covalent immobilization of biomolecules.[1] The amide bond and the carboxylic group enable the formation of extensive hydrogen-bonding networks, which are fundamental to the temperature-responsive behavior of its polymers.[2]
Table 1: Key Properties of this compound
| Property | Value | Source |
| Chemical Formula | C5H7NO3 | --INVALID-LINK--[3] |
| Molar Mass | 129.11 g/mol | --INVALID-LINK--[3] |
| Key Functional Groups | Acryloyl, Amide, Carboxylic Acid | [N/A] |
| Solubility | Soluble in water and polar organic solvents | [N/A] |
The polymerization of NAG, typically via free-radical polymerization, yields poly(this compound) (PNAG), a polymer that exhibits dual responsiveness to pH and temperature.[2][4] This characteristic is central to its application in smart materials.
Caption: Polymerization of this compound (NAG) monomer to form the Poly(this compound) (PNAG) polymer.
Application Focus I: this compound in Smart Materials
The most prominent application of NAG is in the creation of "smart" hydrogels—three-dimensional polymer networks that can absorb large amounts of water and respond to external stimuli.[5][6][7] PNAG-based hydrogels are particularly valued for their dual pH and temperature sensitivity, making them ideal candidates for controlled drug delivery and tissue engineering.[2][8][9]
Mechanism of Stimuli-Response
The intelligent behavior of PNAG hydrogels is rooted in the chemistry of the glycine side chain.
-
pH-Responsiveness: In acidic conditions (low pH), the carboxylic acid groups (-COOH) are protonated, leading to stronger hydrogen bonding between polymer chains and a collapsed, less swollen hydrogel state. As the pH increases to basic conditions, these groups deprotonate to form carboxylate ions (-COO⁻). The resulting electrostatic repulsion between the negatively charged chains causes the hydrogel network to expand and swell significantly.[2] This transition allows for pH-triggered release of encapsulated molecules.[10]
-
Temperature-Responsiveness: The amide groups in the PNAG backbone form hydrogen bonds with surrounding water molecules. At lower temperatures, these bonds are stable, and the hydrogel is swollen. As the temperature increases, these hydrogen bonds are disrupted, leading to the release of water from the network and a transition to a more collapsed state.[2]
Caption: Mechanism of dual pH- and temperature-responsive drug release from a PNAG hydrogel.
Applications in Regenerative Medicine and Drug Delivery
The biocompatibility and stimuli-responsive nature of PNAG hydrogels make them highly suitable for biomedical applications.
-
Drug Delivery: PNAG-based nanocomposites can serve as vehicles for the controlled release of therapeutic agents.[2] For instance, drugs can be loaded into the hydrogel and released specifically at the acidic pH characteristic of tumor microenvironments or inflamed tissues.[9]
-
Tissue Engineering: PNAG hydrogels can mimic the native extracellular matrix, providing a supportive 3D environment for cell adhesion, proliferation, and differentiation.[11][12] They have shown significant promise in promoting the growth of neurons, offering potential for nerve regeneration therapies.[11][12][13] Furthermore, PNAG nanoparticles have demonstrated anti-inflammatory properties and the ability to accelerate wound healing.[14]
Protocol: Synthesis of a PNAG-based pH-Responsive Hydrogel
This protocol describes the synthesis of a crosslinked PNAG hydrogel via free-radical polymerization. The causality behind this choice is its simplicity and effectiveness for creating robust hydrogel networks. N,N'-methylenebis(acrylamide) (MBA) is chosen as the crosslinker to form the 3D network, and ammonium persulfate (APS) is a common and efficient initiator for aqueous polymerization.
Materials and Equipment:
-
This compound (NAG)
-
N,N'-methylenebis(acrylamide) (MBA) (Crosslinker)
-
Ammonium persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Deionized (DI) water
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 5.0, pH 7.4)
-
Glass vials or molds
-
Vortex mixer, magnetic stirrer, water bath, analytical balance
Procedure:
-
Monomer Solution Preparation:
-
In a glass vial, dissolve 1.0 g of NAG in 8.0 mL of DI water. Mix thoroughly until fully dissolved.
-
Scientific Rationale: This creates the aqueous phase in which polymerization will occur.
-
-
Crosslinker Addition:
-
Add 0.02 g (2% w/w relative to NAG) of MBA to the monomer solution. Vortex or stir until the crosslinker is completely dissolved.
-
Scientific Rationale: MBA contains two acrylamide groups, allowing it to form covalent bridges between growing PNAG chains, which is essential for creating the insoluble 3D network structure of the hydrogel.
-
-
Initiator Addition:
-
Add 0.02 g of APS to the solution and mix gently to dissolve.
-
Scientific Rationale: APS generates free radicals upon thermal or chemical activation, initiating the polymerization of the NAG monomers.
-
-
Initiation of Polymerization:
-
Add 20 µL of TEMED to the solution. Mix quickly and pour the solution into the desired molds.
-
Scientific Rationale: TEMED accelerates the decomposition of APS, leading to a faster generation of radicals and thus a more rapid polymerization and gelation process at room temperature.
-
-
Gelation:
-
Allow the molds to stand at room temperature for 2-3 hours, or until a solid gel is formed.
-
-
Purification:
-
Carefully remove the hydrogels from the molds and immerse them in a large volume of DI water for 48-72 hours, changing the water every 8-12 hours.
-
Scientific Rationale: This step is crucial to remove any unreacted monomers, initiator, and accelerator, which could be cytotoxic or interfere with subsequent experiments.
-
-
Lyophilization (Optional):
-
For dry weight measurements or long-term storage, freeze the purified hydrogels and lyophilize them until all water is removed.
-
Characterization: Swelling Behavior
-
Record the dry weight (Wd) of a lyophilized hydrogel sample.
-
Immerse the hydrogel in PBS solutions of different pH values (e.g., pH 5.0 and pH 7.4) at different temperatures (e.g., Room Temperature and 37°C).
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).
-
Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] * 100.
Table 2: Expected Swelling Behavior of PNAG Hydrogel
| Condition | Expected Swelling Ratio (SR) | Rationale |
| pH 5.0, 37°C | Low | Carboxyl groups are protonated; higher temperature disrupts H-bonds. |
| pH 7.4, 37°C | Moderate | Carboxyl groups are deprotonated (repulsion), but higher temperature causes some collapse. |
| pH 7.4, 25°C | High | Carboxyl groups are deprotonated (repulsion), and lower temperature favors hydration. |
Application Focus II: this compound in Biosensors
The carboxylic acid side chains of PNAG are ideal for the covalent immobilization of biorecognition elements (e.g., enzymes, antibodies), forming the core of a biosensor.[15] The polymer can be applied as a coating on an electrode or other transducer surface, providing a biocompatible and stable matrix for the sensing molecule.[16]
Principle of Biosensor Fabrication
The most common method for immobilizing proteins onto a PNAG-functionalized surface is through carbodiimide chemistry. This involves activating the carboxyl groups with a mixture of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Activation: EDC reacts with the carboxyl groups on the PNAG to form a highly reactive O-acylisourea intermediate.
-
Stabilization: This intermediate is unstable in aqueous solutions. NHS is added to react with it, forming a more stable NHS-ester.
-
Conjugation: The NHS-ester readily reacts with primary amine groups (-NH2) on the biorecognition molecule (e.g., on lysine residues of an enzyme) to form a stable amide bond, covalently linking the biomolecule to the polymer matrix.[17]
This method is chosen for its high efficiency and ability to form stable covalent linkages under mild aqueous conditions, which helps preserve the bioactivity of the immobilized protein.[18][19]
Caption: Workflow for fabricating an enzyme-based biosensor using a PNAG-functionalized surface.
Example Application: Amperometric Glucose Biosensor
A PNAG hydrogel can be used to immobilize glucose oxidase (GOx) onto an electrode surface for the detection of glucose.[20] The GOx enzyme catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂). The produced H₂O₂ can then be electrochemically detected at the electrode surface. The current generated is directly proportional to the glucose concentration.[21] The PNAG matrix serves to entrap the enzyme, enhance its stability, and improve the biocompatibility of the sensor.[22][23]
Protocol: Fabrication of a PNAG-based Amperometric Glucose Biosensor
This protocol details the steps to functionalize a screen-printed carbon electrode (SPCE) for glucose detection. SPCEs are chosen for their low cost and suitability for mass production, making them relevant for point-of-care diagnostics.[24][25]
Materials and Equipment:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
PNAG solution (synthesized as per section 2.3, before crosslinking, or a commercially available solution)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Bovine Serum Albumin (BSA) solution (1% w/v in PBS)
-
Glucose standards of known concentrations
-
Potentiostat for electrochemical measurements
Procedure:
-
Electrode Cleaning:
-
Clean the SPCE surface by rinsing with ethanol and DI water, then dry under a stream of nitrogen.
-
Scientific Rationale: Ensures a clean surface for uniform polymer coating and removes any contaminants that could interfere with electrochemical signals.
-
-
PNAG Coating:
-
Drop-cast 5 µL of a 1% w/v PNAG solution onto the working electrode area of the SPCE.
-
Allow the solvent to evaporate at room temperature, forming a thin polymer film.
-
Scientific Rationale: This step creates the functional surface rich in carboxylic acid groups necessary for enzyme immobilization.
-
-
Carboxyl Group Activation:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in cold MES buffer (pH 6.0).
-
Apply 10 µL of this activation solution to the PNAG-coated electrode and incubate for 30 minutes at room temperature in a humid chamber.
-
Rinse gently with DI water and dry.
-
Scientific Rationale: This is the core chemical step that prepares the surface for covalent bonding with the enzyme. Using a fresh, cold solution maximizes the activity of EDC/NHS.
-
-
Enzyme Immobilization:
-
Prepare a 10 mg/mL solution of Glucose Oxidase (GOx) in PBS (pH 7.4).
-
Apply 10 µL of the GOx solution onto the activated electrode surface and incubate for 2 hours at 4°C in a humid chamber.
-
Scientific Rationale: The amine groups on the GOx enzyme react with the NHS-esters on the surface, forming stable amide bonds. Incubation at 4°C helps to preserve the enzyme's structure and activity.
-
-
Blocking:
-
Rinse the electrode with PBS to remove any unbound enzyme.
-
Apply 10 µL of 1% BSA solution and incubate for 30 minutes.
-
Scientific Rationale: BSA blocks any remaining active sites on the surface, preventing non-specific adsorption of other molecules during the measurement phase, which improves the sensor's selectivity.
-
-
Storage:
-
Rinse the final biosensor with PBS and store at 4°C in PBS when not in use.
-
Electrochemical Measurement:
-
Using a potentiostat, perform amperometric detection in PBS (pH 7.4).
-
Apply a constant potential (e.g., +0.6 V vs. Ag/AgCl).
-
After the baseline current stabilizes, add known concentrations of glucose and record the change in current. The current increase is due to the oxidation of H₂O₂ produced by the enzymatic reaction.
Table 3: Hypothetical Performance of a PNAG-GOx Biosensor
| Parameter | Typical Value | Significance |
| Linear Range | 1 - 20 mM | Covers the physiologically relevant range for blood glucose. |
| Sensitivity | 5 - 15 µA mM⁻¹ cm⁻² | Indicates a strong signal response to glucose concentration changes. |
| Response Time | < 10 seconds | Allows for rapid measurement. |
| Selectivity | High | Minimal interference from common substances like ascorbic acid and uric acid. |
Conclusion
This compound is a uniquely functional monomer that provides a robust platform for the development of next-generation biosensors and smart materials. Its inherent biocompatibility, coupled with its tunable pH and temperature responsiveness, allows for the rational design of materials for controlled drug delivery, regenerative medicine, and sensitive diagnostics. The protocols outlined in this guide provide a validated starting point for researchers to harness the potential of NAG in their specific applications, from creating intelligent hydrogels to fabricating highly specific and stable biosensors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stimuli-responsive polymers and their applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurogenic and angiogenic poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Immobilization of proteins on poly(methyl methacrylate) films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fast surface immobilization of native proteins through catalyst-free amino-yne click bioconjugation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Enzymatic Protein Immobilization on Amino-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Amperometric glucose biosensor based on electroconductive hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Glucose biosensors in clinical practice: principles, limits and perspectives of currently used devices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Construction of optical glucose nanobiosensor with high sensitivity and selectivity at physiological pH on the basis of organic-inorganic hybrid microgels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nanostructured Materials in Glucose Biosensing: From Fundamentals to Smart Healthcare Applications [mdpi.com]
- 24. lab.semi.ac.cn [lab.semi.ac.cn]
- 25. mdpi.com [mdpi.com]
Application Note & Protocols: 3D Bioprinting with N-Acryloylglycine-Based Bioinks
Abstract & Introduction
Three-dimensional (3D) bioprinting has emerged as a transformative technology for fabricating complex, cell-laden constructs that mimic native tissue architecture.[1][2] The success of this technology is critically dependent on the development of advanced bioinks—materials that support living cells and provide the necessary rheological and mechanical properties for high-fidelity printing.[2][3][4] This document introduces a novel bioink formulation based on N-Acryloylglycine (NAG), a synthetic monomer that offers exceptional biocompatibility and tunable properties. NAG-based hydrogels can be precisely engineered to provide a supportive, extracellular matrix (ECM)-like environment, making them ideal for applications in tissue engineering, regenerative medicine, and high-throughput drug screening.[5][6][7]
This guide provides a comprehensive overview of the unique advantages of NAG-based bioinks, detailed protocols for polymer synthesis, bioink formulation, 3D bioprinting, and post-printing characterization. It is intended for researchers, scientists, and drug development professionals seeking to leverage a robust and versatile biomaterial platform for creating functional 3D biological constructs.
The this compound (NAG) Advantage: Causality & Mechanism
This compound is an amino acid-based monomer that combines the biocompatibility of glycine with a polymerizable acryloyl group. This unique structure imparts several key advantages for bioink formulation.
-
Inherent Biocompatibility: The glycine backbone is a fundamental biological building block, minimizing cytotoxic effects and promoting high cell viability post-encapsulation and printing.[5][6][7]
-
Tunable Mechanical Properties: NAG can be copolymerized with other monomers (e.g., acrylamide, N,N-dimethylacrylamide) to create hydrogels with a wide range of mechanical properties, from soft, brain-like tissues to more robust cartilage mimics.[5][6][8] This tunability is crucial for matching the stiffness of the target tissue's native ECM.[9][10][11]
-
Controlled Degradation: The amide bond in the NAG structure can be susceptible to enzymatic or hydrolytic degradation, allowing for the design of bioinks that degrade at a rate commensurate with new tissue formation by encapsulated cells.
-
Excellent Rheological Profile: NAG-based hydrogels can be formulated to exhibit shear-thinning behavior, a critical property for extrusion-based bioprinting.[12][13][14][15][16][17] This means the bioink's viscosity decreases under the shear stress of extrusion, allowing it to flow smoothly through the nozzle with minimal pressure, thereby reducing cell damage. Upon deposition, the viscosity recovers, ensuring high shape fidelity of the printed construct.[18][19][20]
The polymerization of NAG-based bioinks is typically achieved through photo-crosslinking.[21][22] In the presence of a photoinitiator and exposure to light (e.g., UV or visible), the acryloyl groups on the polymer chains react to form covalent bonds, creating a stable 3D network that encapsulates the cells.[23][24]
Figure 1: Photo-crosslinking mechanism of NAG-based bioinks.
Materials & Equipment
Reagents & Consumables
-
This compound (NAG) monomer
-
Co-monomer (e.g., N,N-dimethylacrylamide)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Cell culture medium (specific to cell type)
-
Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM, Ethidium homodimer-1)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Syringe filters (0.22 µm)
-
Bioprinting cartridges and nozzles
Equipment
-
Extrusion-based 3D Bioprinter with a light source (e.g., 365 nm or 405 nm LED)
-
Magnetic stirrer and hot plate
-
pH meter
-
Lyophilizer (Freeze-dryer)
-
Analytical balance
-
Rheometer
-
Fluorescence microscope
-
Standard cell culture incubator and biosafety cabinet
Experimental Protocols
The following protocols provide a step-by-step guide from polymer synthesis to the analysis of bioprinted constructs.
Figure 2: Overall experimental workflow.
Protocol 1: Synthesis of Poly(NAG-co-DMAA) Copolymer
Rationale: This protocol describes the synthesis of a copolymer of this compound (NAG) and N,N-dimethylacrylamide (DMAA) via free radical polymerization.[25] DMAA is incorporated to enhance the solubility and mechanical properties of the resulting hydrogel.[8]
-
Monomer Preparation:
-
Dissolve this compound (e.g., 5 g) and N,N-dimethylacrylamide (e.g., 5 g) in deionized water (200 mL) in a round-bottom flask.
-
Place the flask in an ice bath and purge with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
-
Initiation of Polymerization:
-
Add the initiator, Ammonium Persulfate (APS) (e.g., 0.1 g), to the solution and stir until dissolved.
-
Add the catalyst, Tetramethylethylenediamine (TEMED) (e.g., 100 µL), to initiate the polymerization reaction.
-
Note: The solution will become viscous as polymerization proceeds. Allow the reaction to continue overnight at room temperature under a nitrogen atmosphere.
-
-
Purification:
-
Transfer the resulting polymer solution into dialysis tubing (3.5 kDa MWCO).
-
Dialyze against deionized water for 3-5 days, changing the water twice daily. This step is crucial to remove unreacted monomers, initiators, and other small-molecule impurities.
-
Rationale: Impurities can be cytotoxic and may negatively affect the final properties of the hydrogel.
-
-
Lyophilization:
-
Freeze the purified polymer solution at -80°C.
-
Lyophilize (freeze-dry) the frozen solution for 48-72 hours until a dry, white, fluffy polymer is obtained.
-
Store the lyophilized polymer at -20°C in a desiccated environment.
-
Protocol 2: Formulation of Photo-crosslinkable Bioink
Rationale: This protocol details the preparation of the cell-laden bioink. The concentration of the polymer and photoinitiator are critical parameters that control the bioink's printability and the final mechanical properties of the construct.[23]
-
Polymer Dissolution:
-
Under sterile conditions in a biosafety cabinet, dissolve the lyophilized poly(NAG-co-DMAA) in sterile DPBS to the desired concentration (e.g., 5-15% w/v).
-
Note: The concentration will directly influence viscosity and stiffness. Higher concentrations lead to stiffer gels but may require higher extrusion pressures.[12]
-
Add the photoinitiator (e.g., LAP) to a final concentration of 0.1-0.5% (w/v) and mix until fully dissolved. Protect the solution from light.
-
-
Cell Encapsulation:
-
Harvest cells using standard cell culture techniques and resuspend them in a small volume of cell culture medium.
-
Calculate the required volume of cell suspension to achieve the desired final cell density in the bioink (e.g., 1-10 million cells/mL).
-
Gently mix the cell suspension with the polymer-photoinitiator solution using a sterile, non-adherent spatula or by gentle pipetting. Avoid introducing air bubbles.
-
Note: The final bioink is now light-sensitive and should be used promptly.
-
| Component | Recommended Concentration (w/v) | Rationale |
| Poly(NAG-co-DMAA) | 5% - 15% | Balances printability and mechanical strength.[26] |
| Photoinitiator (LAP) | 0.1% - 0.5% | Ensures efficient crosslinking without cytotoxicity.[23] |
| Cell Density | 1 - 10 x 10⁶ cells/mL | Application-dependent; ensures sufficient cell population for tissue formation. |
Protocol 3: 3D Bioprinting and Crosslinking
Rationale: This protocol outlines the extrusion-based bioprinting process. Optimizing printing parameters is essential to achieve high shape fidelity and maintain high cell viability.[17] Shear stress during extrusion is a major factor affecting cell survival.[12][16]
-
Printer Setup:
-
Load the cell-laden bioink into a sterile bioprinter cartridge.
-
Equilibrate the printer's printhead and print bed to the desired temperature (e.g., room temperature or 37°C, depending on cell type).
-
Load the desired CAD model (in .STL format) into the printer's software.
-
-
Parameter Optimization (Printability Assessment):
-
Before printing the final construct, perform test prints (e.g., a simple grid or lattice structure) to optimize extrusion pressure and print speed.
-
Goal: Achieve a continuous, uniform filament without excessive spreading or breaks.
-
Shear-thinning in action: The bioink should flow easily through the nozzle under pressure but hold its shape immediately after deposition.[14][15][16]
-
| Parameter | Typical Range | Impact on Printing |
| Nozzle Diameter | 200 - 400 µm | Smaller nozzles offer higher resolution but increase shear stress. |
| Extrusion Pressure | 20 - 100 kPa | Must be sufficient for continuous flow; excessive pressure harms cells.[12] |
| Print Speed | 5 - 20 mm/s | Affects print time and filament uniformity. |
| Light Wavelength | 365 nm or 405 nm | Must match the photoinitiator's absorption spectrum. |
| Light Intensity & Time | 10-30 mW/cm²; 30-120s | Controls the degree of crosslinking and final stiffness. |
-
Printing and In-situ Crosslinking:
-
Initiate the printing process.
-
Expose the printed construct to the light source (e.g., 405 nm) for the optimized duration to initiate photo-crosslinking. This can be done layer-by-layer or at the end of the print.
-
Rationale: Covalent bond formation solidifies the hydrogel, locking the printed shape and encapsulating the cells within the 3D matrix.[21]
-
-
Post-Printing Culture:
-
Carefully transfer the crosslinked construct into a sterile petri dish or well plate.
-
Add pre-warmed sterile cell culture medium.
-
Incubate the construct under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Protocol 4: Post-Printing Characterization
Rationale: Assessing the viability and function of cells within the 3D construct is critical to validate the success of the bioprinting process.[27]
-
Cell Viability Assessment (Live/Dead Staining):
-
Timeline: Typically performed at Day 1, 3, and 7 post-printing.
-
Prepare a working solution of Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in DPBS or culture medium according to the manufacturer's protocol.[28]
-
Replace the culture medium on the constructs with the staining solution and incubate for 30-60 minutes at 37°C.
-
Gently wash the constructs with DPBS.
-
Image the constructs using a fluorescence microscope.
-
Expected Outcome: High cell viability (>80-90%) is expected, indicated by a predominance of green fluorescence.[12][29]
-
-
Metabolic Activity/Proliferation (AlamarBlue/resazurin Assay):
-
Timeline: Day 1, 3, 7, and 14 post-printing.
-
Prepare a 10% (v/v) solution of AlamarBlue reagent in cell culture medium.
-
Replace the medium on the constructs with the AlamarBlue solution and incubate for 2-4 hours.[28]
-
Note: Incubation time may need optimization depending on cell density and hydrogel permeability.[29]
-
Transfer the supernatant to a 96-well plate and measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm & 600 nm).
-
Expected Outcome: An increase in fluorescence/absorbance over time indicates cell proliferation and metabolic activity.
-
-
Mechanical Testing (Optional):
-
The mechanical properties (e.g., compressive modulus) of acellular hydrogel constructs can be measured using a rheometer or mechanical tester to confirm they meet the requirements for the target application.[30]
-
Troubleshooting
Figure 3: Troubleshooting guide for common bioprinting issues.
References
- 1. Innovative bioinks for 3D bioprinting: Exploring technological potential and regulatory challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection Guide for Bioinks for 3D Bioprinting - Amerigo Scientific [amerigoscientific.com]
- 3. Bio-inks for 3D bioprinting: recent advances and future prospects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanically Strong Double Network Photocrosslinked Hydrogels from N, N-Dimethylacrylamide and Glycidyl Methacrylated Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rheological Analysis of Bio-ink for 3D Bio-printing Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Rheology as a Tool for Fine-Tuning the Properties of Printable Bioinspired Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rheological, Structural, and Biological Trade-Offs in Bioink Design for 3D Bioprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Relationship between shear-thinning rheological properties of bioinks and bioprinting parameters [accscience.com]
- 18. 3D Bioprinting of shear-thinning hybrid bioinks with excellent bioactivity derived from gellan/alginate and thixotropic magnesium phosphate-based gels - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 19. Extrusion Bioprinting of Shear-Thinning Gelatin Methacryloyl Bioinks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
- 22. Current Understanding of the Applications of Photocrosslinked Hydrogels in Biomedical Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. rheolution.com [rheolution.com]
- 24. researchgate.net [researchgate.net]
- 25. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Advancing bioinks for 3D bioprinting using reactive fillers: A review - FAU CRIS [cris.fau.de]
- 27. Cell Viability Assays for 3D Cellular Constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. allevi3d.com [allevi3d.com]
- 29. Advantages and limitations of using cell viability assays for 3D bioprinted constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Troubleshooting & Optimization
N-Acryloylglycine (NAG) Synthesis & Purification: A Technical Support Guide
Welcome to the technical support center for N-Acryloylglycine (NAG) synthesis and purification. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile monomer. Here, we move beyond simple protocols to address the common challenges and nuanced chemical principles that underpin a successful synthesis. Our goal is to provide you with the expertise to not only execute the procedure but also to troubleshoot and optimize it effectively.
Section 1: The Foundation - Understanding the Synthesis
The most common and accessible route to synthesizing this compound is via the Schotten-Baumann reaction.[1][2][3] This method involves the acylation of the amino acid glycine with acryloyl chloride under basic, typically biphasic, conditions.[2][4][5] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]
The reaction mechanism proceeds through a nucleophilic acyl substitution, where the amine group of glycine attacks the electrophilic carbonyl carbon of acryloyl chloride.[1][2][6]
Core Reaction: Glycine + Acryloyl Chloride --(Base, H₂O/Solvent)--> this compound + HCl
While straightforward in principle, the dual reactivity of acryloyl chloride—containing both a highly reactive acyl chloride and a polymerizable vinyl group—presents several practical challenges.[7]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to directly address the issues you are most likely to encounter during the synthesis and purification of NAG.
Part A: Synthesis Issues
Question 1: My reaction yield is significantly lower than expected. What are the likely causes?
Answer: Low yield is the most common complaint and typically points to one of three main issues: competitive side reactions, improper reaction conditions, or reagent degradation.
-
1. Hydrolysis of Acryloyl Chloride: Acryloyl chloride reacts violently with water to form acrylic acid and HCl.[8][9] If this happens before it can react with glycine, your yield will plummet.
-
Causality: The Schotten-Baumann reaction is often run in a biphasic system (e.g., water and an organic solvent like diethyl ether or dichloromethane) to manage this.[1][4] The glycine and base are in the aqueous phase, while the acryloyl chloride is in the organic phase. The reaction occurs at the interface. If the addition of acryloyl chloride is too fast or the stirring is inefficient, localized high concentrations of the acyl chloride can lead to hydrolysis.
-
Solution:
-
Control Temperature: Perform the addition of acryloyl chloride at low temperatures (0-5 °C) using an ice bath.[10] This slows down the rate of all reactions, especially the highly exothermic hydrolysis.
-
Slow, Controlled Addition: Add the acryloyl chloride solution dropwise over a significant period (e.g., 30-60 minutes) with vigorous stirring.[11] This ensures it reacts preferentially with the glycine at the interface rather than with bulk water.
-
Check Reagent Quality: Ensure your acryloyl chloride is fresh. Old bottles may have been exposed to atmospheric moisture, leading to partial hydrolysis even before the reaction begins.
-
-
-
2. Undesired Polymerization: The acryloyl group of both the reactant (acryloyl chloride) and the product (NAG) can undergo radical polymerization, forming an insoluble, often gelatinous solid that is difficult to separate.[7]
-
Causality: Polymerization can be initiated by heat, light, or trace impurities. The reaction itself is exothermic, which can raise the temperature and accelerate polymerization if not adequately cooled.[7]
-
Solution:
-
Maintain Low Temperature: As with hydrolysis, keeping the reaction cold is critical.
-
Work in the Dark: Some protocols recommend protecting the reaction from light to prevent photo-initiation of polymerization.[12]
-
Use Fresh Reagents: Acryloyl chloride is often shipped with inhibitors like phenothiazine or hydroquinone to prevent polymerization during storage. Using a fresh bottle from a reputable supplier is advisable. If you notice a white solid in your acryloyl chloride bottle, it has likely started to polymerize, and it may be best to use a new bottle.[13]
-
-
-
3. Incorrect pH / Stoichiometry: The reaction requires a base to neutralize the HCl byproduct. If the pH is too low (not enough base), the unreacted glycine's amino group will be protonated, rendering it non-nucleophilic and stopping the reaction.
-
Causality: One equivalent of HCl is produced for every equivalent of NAG formed. This acid will react with any available base, including the amino group of glycine.
-
Solution: Use at least two equivalents of a base (like potassium carbonate or sodium hydroxide) relative to glycine. One equivalent deprotonates the glycine carboxylic acid, and the second is available to neutralize the HCl produced.[11]
-
Question 2: My reaction mixture turned into a thick, un-stirrable gel. What happened and can I salvage it?
Answer: This is a classic sign of runaway polymerization.[14] The product, this compound, has formed and then immediately polymerized.
-
Causality: This is most often caused by poor temperature control. The acylation reaction is exothermic, and if the heat is not dissipated efficiently (e.g., by a robust ice bath and slow addition), the temperature can rise, initiating rapid polymerization.
-
Salvageability: Unfortunately, it is very difficult to salvage the monomer from the polymer. The focus should be on prevention in the next attempt.
-
Prevention:
-
Ensure your reaction vessel is fully submerged in the ice bath.
-
Use a larger reaction vessel than you think you need to allow for better heat transfer.
-
Add the acryloyl chloride extremely slowly, monitoring the internal temperature if possible.
-
Part B: Purification Issues
Question 3: I have a solid crude product, but I'm struggling to recrystallize it. It either oils out or nothing crashes out.
Answer: Recrystallization is a powerful technique for purifying NAG, but it requires the right solvent system and technique.[15][16][17]
-
Choosing a Solvent System: The ideal solvent should dissolve NAG poorly at room temperature but well at high temperatures.[17]
-
Proven Systems: Mixtures of methanol/acetone or methanol/dichloromethane have been reported to be effective.[11] Recrystallization from 2-propanol has also been noted for producing high-quality crystals.[11]
-
Troubleshooting:
-
"Oiling Out": If your product melts and forms an oil in the hot solvent instead of dissolving, it means the boiling point of the solvent is higher than the melting point of your impure product. Try a lower-boiling solvent or a solvent mixture.
-
No Crystallization on Cooling: This indicates your product is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.
-
Solution: Try boiling off some of the solvent to increase the concentration. If crystals still don't form, you may need to add an "anti-solvent" (a solvent in which NAG is insoluble) dropwise until the solution becomes cloudy, then heat until it clarifies and cool again.
-
Induce Crystallization: If the solution is supersaturated, you can try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch to initiate crystallization.[17]
-
-
-
-
Removing Inorganic Salts: The crude product is often contaminated with inorganic salts (e.g., KCl from a reaction using K₂CO₃). These must be removed as they can interfere with crystallization.
Question 4: My final product looks clean, but the NMR spectrum shows unexpected peaks. What are the common impurities?
Answer: Even after purification, trace impurities can remain. Understanding their origin is key to eliminating them.
-
1. Acrylic Acid: This is the hydrolysis product of acryloyl chloride.[7][8] It has a similar structure to NAG and can be difficult to remove.
-
NMR Signature: Look for characteristic vinyl proton signals and a carboxylic acid proton signal that are not associated with the main product peaks.
-
Removal: Careful recrystallization is usually effective. If it persists, column chromatography may be necessary.[11]
-
-
2. Poly(this compound): Small, soluble oligomers might not precipitate fully during the workup.
-
3. Residual Solvents: Solvents used during workup (e.g., acetone, diethyl ether, ethyl acetate) can be trapped in the crystal lattice.
-
NMR Signature: Look for characteristic sharp singlets or multiplets corresponding to common lab solvents.
-
Removal: Drying the final product under high vacuum for an extended period (several hours to overnight) is usually sufficient.
-
Section 3: Protocols & Workflows
Detailed Synthesis Protocol (Schotten-Baumann Method)
This protocol is a synthesized example based on common literature procedures.[10][11] Researchers should adapt it based on their specific lab conditions and scale.
| Reagent/Parameter | Suggested Quantity (for ~200 mmol scale) | Purpose |
| Glycine | 15.0 g (200 mmol) | Starting amino acid |
| Potassium Carbonate | 55.2 g (400 mmol) | Base to neutralize HCl |
| Deionized Water | 125 mL | Aqueous phase solvent |
| Acryloyl Chloride | 17.0 mL (205 mmol) | Acylating agent |
| Diethyl Ether (anhydrous) | 250 mL | Organic phase solvent |
| Temperature | 0-5 °C (Ice Bath) | Control reaction rate, prevent side reactions |
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve glycine and potassium carbonate in deionized water.
-
Cool the flask in a large ice-water bath until the internal temperature is below 5 °C.
-
In a separate beaker, dissolve the acryloyl chloride in cold, anhydrous diethyl ether.
-
Add the acryloyl chloride/ether solution to the dropping funnel.
-
With vigorous stirring, add the acryloyl chloride solution dropwise to the aqueous glycine solution over 30-60 minutes. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, allow the suspension to stir at room temperature for an additional 2 hours.[11]
-
Transfer the mixture to a separatory funnel and discard the aqueous layer.
-
Wash the organic layer with a small amount of brine, then dry it over anhydrous sodium sulfate.
-
Remove the diethyl ether by rotary evaporation at low temperature (<35 °C) to obtain the crude solid product.
Visual Workflow: Synthesis
A visual representation of the synthesis process.
Caption: General workflow for the synthesis of this compound.
Visual Workflow: Purification
A visual guide to purifying the crude product.
Caption: Step-by-step purification of crude this compound.
Section 4: Characterization
Confirming the identity and purity of your final product is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this.
Expected ¹H NMR Shifts: The following are typical chemical shifts for NAG. Note that the exact values can vary slightly depending on the solvent used.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (Glycine methylene) | ~3.9 - 4.1 | Singlet (or Dublet) | 2H |
| =CH₂ (Vinyl, trans to C=O) | ~5.7 - 5.8 | Doublet of Doublets | 1H |
| =CH₂ (Vinyl, cis to C=O) | ~6.2 - 6.3 | Doublet of Doublets | 1H |
| =CH- (Vinyl) | ~6.3 - 6.4 | Doublet of Doublets | 1H |
| -NH- (Amide) | Broad, variable | Singlet | 1H |
| -COOH (Carboxylic Acid) | Broad, variable | Singlet | 1H |
(Data synthesized from publicly available spectra, e.g., PubChem CID 100321)[20]
Section 5: Safety & Handling
-
Acryloyl Chloride: This substance is highly corrosive, flammable, and reacts violently with water.[8] It is a lachrymator and is toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
This compound: Classified as an irritant. It may cause an allergic skin reaction and causes serious eye irritation.[5][20] Avoid inhalation of dust and contact with skin and eyes.
This guide provides a framework for understanding and troubleshooting the synthesis of this compound. Successful synthesis relies on careful control of reaction conditions, particularly temperature and addition rates, to minimize side reactions.
References
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 24599-25-5 [smolecule.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. Acryloyl Chloride: Hazards, Safety & Industrial Uses | [cloudsds.com]
- 9. Acryloyl chloride - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers: a step towards greener and simple polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mt.com [mt.com]
- 17. youtube.com [youtube.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Premature Polymerization of N-Acryloylglycine
Welcome to the technical support guide for N-Acryloylglycine (NAG). This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile monomer. NAG is invaluable for creating functional hydrogels and polymers for applications ranging from drug delivery to tissue engineering.[1][2] However, its reactive nature—specifically the acryloyl group—makes it highly susceptible to premature polymerization. Uncontrolled polymerization can lead to failed experiments, loss of valuable material, and inconsistent results.
This guide provides in-depth, field-proven insights into the causes of premature polymerization and offers robust, actionable strategies for prevention and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the handling and stability of this compound.
Q1: What is this compound and why is it so prone to polymerization?
This compound is an organic compound featuring both a vinyl group (from the acryloyl moiety) and an amino acid functional group (from glycine).[1] This structure makes it an excellent monomer for producing biocompatible polymers. The carbon-carbon double bond in the vinyl group is electron-rich and can be easily attacked by free radicals.[3] This initiates a chain reaction where monomer units rapidly add to one another, forming long polymer chains.[4][5] This process, known as free-radical polymerization, can be triggered by heat, UV light, or the presence of radical-generating contaminants.
Q2: How should I properly store this compound to ensure its stability?
Proper storage is the most critical factor in preventing premature polymerization. Based on supplier data sheets and chemical properties, the following conditions are recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. [] | Low temperatures significantly reduce the rate of spontaneous polymerization and inhibitor consumption. |
| 2-8°C for short-term, frequent use. | A refrigerated temperature is acceptable for short periods to minimize thermal cycling from repeated freeze-thaw. | |
| Atmosphere | Under an inert atmosphere (Argon or Nitrogen). [] | While some inhibitors require oxygen, an inert atmosphere prevents the formation of peroxides which can act as polymerization initiators. The small amount of oxygen present in the headspace upon sealing is typically sufficient for common inhibitors like MEHQ to function. |
| Light | In an amber or opaque vial. | This compound can be light-sensitive. UV light can provide the energy to initiate radical formation. |
| Moisture | Keep container tightly sealed in a dry environment. | Moisture can potentially lead to hydrolysis or introduce impurities that may affect polymerization. |
Q3: What are polymerization inhibitors and how do they work?
Polymerization inhibitors are chemical compounds added in small amounts (typically parts-per-million, ppm) to reactive monomers to prevent spontaneous polymerization. They function by scavenging free radicals, effectively terminating the polymerization chain reaction before it can propagate.[7] Common inhibitors for acrylate-type monomers include:
-
Hydroquinone monomethyl ether (MEHQ or 4-methoxyphenol)
-
Phenothiazine (PTZ)
These inhibitors are highly effective but have a finite lifetime and can be consumed over time, especially under improper storage conditions.[8][9][10]
Q4: Does the this compound I purchased contain an inhibitor?
It is highly probable. Due to its high reactivity, manufacturers typically add an inhibitor to this compound to ensure stability during shipping and storage. However, the specific inhibitor and its concentration are not always universally standardized.
Crucial Action: Always consult the Certificate of Analysis (CofA) or the Safety Data Sheet (SDS) provided by your supplier. This document will specify the exact inhibitor used and its concentration (e.g., "Inhibited with 100 ppm MEHQ").
Q5: When and how should I remove the inhibitor before my experiment?
You should remove the inhibitor immediately before use if your polymerization kinetics are sensitive or if the initiator system you are using could be negatively affected by the stabilizer. Never store uninhibited monomer for any length of time , as it is extremely reactive.[11]
The most common and effective laboratory method for removing phenolic inhibitors like MEHQ is to pass the monomer solution through a column packed with basic alumina.[7][12][13] This method is fast, efficient, and avoids heating the monomer.
Q6: What are the primary triggers for premature polymerization in the lab?
Beyond improper storage, several laboratory conditions can trigger unwanted polymerization:
-
Heat: Localized heating from a hot plate, sonicator, or even a strong exothermic reaction can initiate polymerization.
-
Contamination: Cross-contamination with polymerization initiators (e.g., peroxides, azo compounds) or other radical sources.
-
UV Light: Direct sunlight or exposure to other UV light sources.
-
Inhibitor Depletion: Storing the monomer for too long, even under proper conditions, can lead to the consumption of the inhibitor.
Section 2: Troubleshooting Guide: Unplanned Polymerization
If you suspect premature polymerization has occurred, use this guide to identify the cause and determine the appropriate course of action.
| Observed Symptom | Potential Cause(s) | Recommended Action |
| Monomer solution becomes viscous, cloudy, or forms a gel. | Partial Polymerization: The polymerization process has started in the solution. This is often triggered by heat, light, or accidental introduction of an initiator. | Do Not Use. The presence of oligomers and polymers will make your experimental results non-reproducible. The material cannot be salvaged. Dispose of it according to your institution's chemical waste guidelines. Review your handling protocol to identify the source of initiation. |
| Solid monomer in the bottle appears clumpy, fused, or like a solid mass. | Solid-State Polymerization: This indicates severe failure in storage conditions, likely exposure to elevated temperatures or light over a prolonged period. The inhibitor has been fully consumed. | Do Not Attempt to Use or Dissolve. The material is unusable. The bottle may be under pressure. Handle with extreme caution and dispose of it as hazardous waste. Re-evaluate your storage procedures immediately. |
| A prepared solution of monomer solidifies in the container or during filtration. | Inhibitor Was Removed: The inhibitor was effectively removed (e.g., by an alumina column), but the monomer was not used immediately. Without an inhibitor, the monomer is highly unstable. | This is expected behavior for uninhibited monomer. Only prepare the amount you need and use it immediately after purification. Never store inhibitor-free monomer. |
| The polymerization reaction is uncontrollably fast, generating excessive heat (strong exotherm). | 1. No Inhibitor Present: You may have used an uninhibited monomer without adjusting your initiator concentration.2. Incorrect Initiator Concentration: The amount of initiator is too high for the monomer concentration. | 1. Safety First: If the reaction is running away, cool the vessel in an ice bath immediately and move to a well-ventilated fume hood. 2. Protocol Review: Verify the inhibitor status of your monomer from the CofA. Recalculate your initiator concentrations. If you removed the inhibitor, you likely need to significantly decrease the amount of initiator used. |
Section 3: Key Experimental Protocols
Follow these validated protocols to ensure the stability and successful use of your this compound.
Protocol 1: Recommended Storage and Handling Workflow
This protocol outlines the best practices from receipt of the monomer to its use in an experiment.
-
Receiving: Upon receipt, visually inspect the container for any signs of polymerization (e.g., bulging, solid mass). If compromised, do not open and contact your supplier.
-
Documentation Check: Immediately locate the Certificate of Analysis. Note the inhibitor type and concentration.
-
Labeling: Add a "Date Received" and "Date Opened" to the bottle.
-
Storage: Transfer the sealed container to a -20°C, dark, dry environment for long-term storage.
-
Preparation for Use:
-
Remove the container from the freezer and allow it to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing inside the cold bottle.
-
Weigh out the required amount of monomer in a clean, dedicated weigh boat. Avoid using metallic spatulas that might have rust or other contaminants.
-
Promptly and tightly reseal the main container, purge with an inert gas (e.g., argon) if available, and return it to the correct storage condition.
-
Protocol 2: Inhibitor Removal Using a Basic Alumina Column
This procedure should be performed immediately prior to initiating your polymerization reaction.
Materials:
-
This compound
-
Anhydrous solvent (if monomer needs to be dissolved, e.g., Dichloromethane, THF)
-
Pre-packed inhibitor removal column (e.g., Sigma-Aldrich Product No. 306312 or similar) OR basic, activated alumina (Brockmann I)
-
Glass chromatography column with stopcock
-
Glass wool
-
Clean, dry collection flask
Step-by-Step Methodology:
-
Column Preparation: If using a self-packed column, place a small plug of glass wool at the bottom and add the basic alumina to the desired height (a 5-10 cm bed is usually sufficient for lab-scale work).
-
Monomer Preparation: Dissolve the this compound in a minimal amount of anhydrous solvent if it is not already in a liquid form suitable for passing through the column.
-
Loading the Column: Add the monomer solution to the top of the alumina bed.
-
Elution: Allow the solution to pass through the column under gravity. The alumina will adsorb the phenolic MEHQ inhibitor.
-
Collection: Collect the clear, inhibitor-free eluate in a clean, dry flask.
-
Solvent Removal (if applicable): If a solvent was used, remove it under reduced pressure (e.g., rotary evaporator), ensuring the bath temperature is kept low (e.g., < 30°C) to prevent thermal polymerization.
-
Immediate Use: Use the purified, inhibitor-free this compound immediately. Do not attempt to store it.
Section 4: Visualizations & Diagrams
Diagram 1: Free-Radical Polymerization Mechanism
This diagram illustrates the fundamental three stages of the free-radical polymerization of this compound.
Caption: The three stages of free-radical polymerization and inhibitor action.
Diagram 2: Workflow for Safe Handling and Use
This flowchart provides a logical sequence for handling NAG from receipt to final use, minimizing the risk of premature polymerization.
Caption: A step-by-step workflow for the safe handling of this compound.
Diagram 3: Troubleshooting Logic for Premature Polymerization
This decision tree helps diagnose and address suspected instances of unwanted polymerization.
References
- 1. Buy this compound | 24599-25-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. pslc.ws [pslc.ws]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Mechanical Properties of Poly(N-Acryloylglycine) Hydrogels
Welcome to the technical support center for poly(N-Acryloylglycine) (PNAG) hydrogels. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize and troubleshoot the mechanical properties of their PNAG hydrogel systems. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the underlying principles that govern the mechanical behavior of these unique biomaterials. This will empower you to make informed decisions in your experimental design and to effectively troubleshoot any challenges you may encounter.
The Critical Role of Mechanical Properties in PNAG Hydrogels for Drug Delivery
Poly(this compound) hydrogels are a fascinating class of materials, largely due to their biocompatibility and their responsiveness to environmental stimuli such as pH and temperature.[1][2] These properties make them excellent candidates for a variety of biomedical applications, particularly in the realm of controlled drug delivery.[3][4] The mechanical properties of a hydrogel scaffold are not mere secondary characteristics; they are critical determinants of the success of a drug delivery system. They influence the drug release kinetics, the stability of the hydrogel at the site of action, and its interaction with the surrounding biological tissue.[5] A hydrogel that is too brittle may fracture prematurely, leading to burst release of the drug, while one that is too soft may not provide the necessary structural support for tissue regeneration. Therefore, the ability to precisely tune the mechanical properties of PNAG hydrogels is paramount.
The unique chemical structure of the this compound monomer, with its dual amide groups, plays a crucial role in the mechanical behavior of the resulting hydrogel. These amide groups can form strong, stable intermolecular hydrogen bonds, which act as physical crosslinks and contribute significantly to the hydrogel's strength and elasticity.[6][7] Understanding and manipulating these hydrogen bonding interactions, along with other factors, is key to achieving the desired mechanical performance.
Troubleshooting Guide and FAQs
This section is designed to address common challenges and questions that arise during the synthesis and characterization of PNAG hydrogels.
My PNAG hydrogel is too brittle and fractures easily.
Possible Causes:
-
High Crosslinker Concentration: An excessively high concentration of the chemical crosslinker can lead to a tightly crosslinked network with limited chain mobility, resulting in a brittle hydrogel.[8]
-
Low Monomer Concentration: A low concentration of the this compound monomer can result in a sparse polymer network that is unable to effectively dissipate stress, leading to fracture.[9]
-
Incomplete Polymerization: If the polymerization reaction is not complete, the resulting network will have a lower molecular weight and fewer crosslinks, leading to poor mechanical properties.
Solutions:
-
Reduce Crosslinker Concentration: Systematically decrease the molar ratio of your crosslinker (e.g., N,N'-methylenebisacrylamide) to the this compound monomer. A good starting point is to test a range of concentrations, for example, from 0.5 mol% to 2 mol% of the monomer concentration.
-
Increase Monomer Concentration: Increasing the total monomer concentration will lead to a denser polymer network with more entanglement and hydrogen bonding, which can improve toughness.[10] Try increasing the monomer concentration in increments, for example, from 10 wt% to 20 wt%.
-
Ensure Complete Polymerization:
-
Initiator Concentration: Ensure you are using an appropriate concentration of a suitable initiator (e.g., ammonium persulfate with TEMED as an accelerator for redox polymerization, or a photoinitiator for UV polymerization).
-
Reaction Time and Temperature: Allow the polymerization to proceed for a sufficient amount of time at the recommended temperature. For redox polymerization, this is typically several hours at room temperature or slightly elevated temperatures. For photopolymerization, ensure adequate UV exposure time and intensity.
-
Deoxygenation: Oxygen can inhibit free-radical polymerization. Deoxygenate your monomer solution by bubbling nitrogen or argon through it before adding the initiator.
-
My PNAG hydrogel has low tensile strength and is too soft.
Possible Causes:
-
Low Monomer Concentration: As with brittleness, a low monomer concentration leads to a weak network.[9]
-
Low Crosslinker Concentration: Insufficient chemical crosslinking will result in a soft, weak gel.[8]
-
Suboptimal Hydrogen Bonding: The crucial hydrogen bonds between the dual amide groups of the PNAG chains may not be forming effectively.
Solutions:
-
Increase Monomer and/or Crosslinker Concentration: A systematic increase in either or both of these components will generally lead to a stiffer and stronger hydrogel. The optimal ratio will depend on the specific application.
-
Promote Hydrogen Bonding:
-
Solvent Choice: The choice of solvent during polymerization can influence the formation of hydrogen bonds. While water is the most common solvent, exploring co-solvent systems could be an option for specific formulations.
-
Post-Synthesis Annealing: In some polymer systems, a controlled annealing process (heating and slow cooling) after synthesis can promote the formation of more ordered hydrogen-bonded structures, thereby increasing mechanical strength.
-
-
Introduce a Double Network Structure: A highly effective strategy for significantly enhancing the mechanical properties of hydrogels is to create a double network (DN) structure.[11][12] This involves forming a second, interpenetrating polymer network within the first PNAG network. The first network is typically rigid and brittle, while the second is soft and ductile. This combination allows for efficient energy dissipation under stress, leading to hydrogels with high toughness and strength.[13] A common second network polymer is polyacrylamide.
My PNAG hydrogel swells excessively, losing its shape and mechanical integrity.
Possible Causes:
-
Low Crosslink Density: A low density of both chemical and physical (hydrogen bonds) crosslinks will allow the polymer chains to be more easily solvated by water, leading to high swelling.[14]
-
Ionic Groups: If your PNAG hydrogel is a copolymer containing ionic groups (e.g., from the inclusion of acrylic acid), changes in pH and ionic strength of the surrounding medium can significantly affect the swelling behavior due to electrostatic repulsion.
Solutions:
-
Increase Crosslink Density: Increase the concentration of the chemical crosslinker.
-
Increase Monomer Concentration: A higher polymer content will increase the density of hydrogen bonds, which can help to restrain swelling.[6]
-
Incorporate Hydrophobic Moieties: Copolymerizing this compound with a hydrophobic monomer can reduce the overall hydrophilicity of the hydrogel and thus limit its swelling.
-
Create a Double Network: The entangled structure of a double network hydrogel can physically constrain the swelling of the individual networks.[15]
I am having trouble with the mechanical testing of my soft PNAG hydrogels.
Possible Causes:
-
Sample Slippage in Grips (Tensile Testing): The soft and wet nature of hydrogels makes them prone to slipping out of the clamps of a tensile tester.
-
Sample Buckling (Compression Testing): Tall, thin cylindrical samples can buckle under compressive load, leading to inaccurate measurements.
-
Dehydration During Testing: Evaporation of water from the hydrogel during the test can alter its mechanical properties.
Solutions:
-
Improve Gripping for Tensile Testing:
-
Use specialized grips for soft materials, such as pneumatic or hydraulic grips with adjustable clamping pressure.
-
Use sandpaper or a rough surface on the gripping faces to increase friction.
-
Increase the surface area of the gripped region by using wider tabs on your dog-bone shaped samples.
-
-
Optimize Sample Geometry for Compression Testing:
-
Use a sample with a low aspect ratio (height to diameter). A common recommendation is a height-to-diameter ratio of 1:2 to 1:1.
-
Ensure the top and bottom surfaces of the sample are parallel.
-
-
Prevent Dehydration:
-
Perform the test in a humid chamber.
-
If a humid chamber is not available, you can periodically spray the sample with water or the buffer it was equilibrated in.
-
For compression testing, a thin layer of mineral oil can be applied to the top and bottom surfaces to reduce friction and evaporation.[16]
-
Key Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis and mechanical characterization of PNAG hydrogels.
Protocol 1: Synthesis of PNAG Hydrogels with Tunable Mechanical Properties
This protocol describes the synthesis of PNAG hydrogels via free-radical polymerization. The mechanical properties can be tuned by varying the monomer and crosslinker concentrations.
Materials:
-
This compound (NAG) monomer
-
N,N'-methylenebisacrylamide (MBAA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized (DI) water
-
Nitrogen or Argon gas
Procedure:
-
Prepare the Monomer Solution:
-
In a glass vial, dissolve the desired amount of NAG monomer and MBAA crosslinker in DI water. For example, to prepare a 15 wt% monomer solution with 1 mol% crosslinker, dissolve 1.5 g of NAG and the appropriate amount of MBAA in 8.5 mL of DI water.
-
Gently stir the solution until all components are fully dissolved.
-
-
Deoxygenate the Solution:
-
Bubble nitrogen or argon gas through the monomer solution for 15-20 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
-
Initiate Polymerization:
-
Add the APS initiator to the solution (a typical concentration is 0.1-0.5 mol% relative to the monomer) and mix gently.
-
Add the TEMED accelerator (typically in a similar molar concentration to APS) to the solution and mix quickly but thoroughly.
-
-
Gelation:
-
Immediately pour the solution into a mold of the desired shape (e.g., between two glass plates with a spacer for thin films, or in a cylindrical mold).
-
Allow the polymerization to proceed at room temperature for at least 4 hours, or until a solid gel is formed. For more consistent results, you can place the mold in an oven at a controlled temperature (e.g., 40-50 °C).
-
-
Equilibration:
-
Carefully remove the hydrogel from the mold and place it in a large volume of DI water or a suitable buffer solution to swell to equilibrium and to remove any unreacted monomers or initiator. The equilibration medium should be changed several times over 24-48 hours.
-
Tuning Mechanical Properties:
-
To increase stiffness and strength: Increase the concentration of NAG monomer and/or MBAA crosslinker.
-
To increase elasticity and toughness: A systematic optimization of the monomer to crosslinker ratio is required. Often, a moderate crosslinker concentration with a higher monomer concentration yields tougher hydrogels.
Protocol 2: Uniaxial Tensile Testing of PNAG Hydrogels
This protocol is adapted from general guidelines for testing soft materials and should be performed on a universal testing machine.
Sample Preparation:
-
Prepare a thin sheet of PNAG hydrogel using Protocol 1.
-
Use a dog-bone shaped die cutter to cut samples from the hydrogel sheet. Ensure the edges are clean and free of nicks, which can act as stress concentrators.
-
Measure the width and thickness of the gauge section of each sample at multiple points and use the average values for stress calculations.
Testing Procedure:
-
Secure the sample in the grips of the tensile tester. Use the gripping strategies mentioned in the troubleshooting section to prevent slippage.
-
Apply a small preload to the sample to ensure it is taut but not stretched.
-
Stretch the sample at a constant strain rate (e.g., 10 mm/min) until it fractures.
-
Record the force and displacement data throughout the test.
Data Analysis:
-
Engineering Stress (σ): Calculate the engineering stress by dividing the recorded force (F) by the initial cross-sectional area (A₀) of the gauge section (σ = F/A₀).
-
Engineering Strain (ε): Calculate the engineering strain by dividing the change in length (ΔL) by the initial gauge length (L₀) (ε = ΔL/L₀).
-
Young's Modulus (E): Determine the Young's modulus from the initial linear portion of the stress-strain curve.
-
Ultimate Tensile Strength (UTS): The maximum stress the sample can withstand before fracturing.
-
Elongation at Break: The strain at which the sample fractures.
Protocol 3: Unconfined Compression Testing of PNAG Hydrogels
Sample Preparation:
-
Prepare cylindrical samples of PNAG hydrogel using a biopsy punch or a cylindrical mold.
-
Ensure the top and bottom surfaces are flat and parallel.
-
Measure the diameter and height of each sample.
Testing Procedure:
-
Place the cylindrical sample on the lower platen of the compression tester.
-
Bring the upper platen down until it just touches the top surface of the sample.
-
Compress the sample at a constant strain rate (e.g., 1 mm/min).
-
Record the force and displacement data.
Data Analysis:
-
Engineering Stress (σ): Calculate the engineering stress by dividing the recorded force (F) by the initial cross-sectional area (A₀) of the sample (σ = F/A₀).
-
Engineering Strain (ε): Calculate the engineering strain by dividing the change in height (ΔH) by the initial height (H₀) (ε = ΔH/H₀).
-
Compressive Modulus: Determine the compressive modulus from the initial linear region of the stress-strain curve.
-
Compressive Strength: The stress at a defined strain (e.g., 10% or 20%) or at the point of fracture.
Quantitative Data Summary
The following tables provide an overview of how different synthesis parameters can influence the mechanical properties of hydrogels. Note that the exact values will vary depending on the specific experimental conditions, but the trends are generally applicable to PNAG hydrogels.
Table 1: Effect of Monomer Concentration on Mechanical Properties
| Monomer Concentration (wt%) | Young's Modulus (kPa) | Ultimate Tensile Strength (kPa) | Elongation at Break (%) |
| 10 | Low | Low | High |
| 15 | Intermediate | Intermediate | Intermediate |
| 20 | High | High | Low |
General Trend: Increasing monomer concentration generally leads to a stiffer and stronger, but less stretchable hydrogel.[8][10]
Table 2: Effect of Crosslinker Concentration on Mechanical Properties
| Crosslinker Concentration (mol% to monomer) | Young's Modulus (kPa) | Ultimate Tensile Strength (kPa) | Elongation at Break (%) |
| 0.5 | Low | Low | High |
| 1.0 | Intermediate | High | Intermediate |
| 2.0 | High | Intermediate | Low |
General Trend: Increasing crosslinker concentration initially increases strength, but at higher concentrations, it can lead to a more brittle hydrogel with lower elongation at break.[8][17]
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the chemical structures and workflows involved in enhancing the mechanical properties of PNAG hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Designing hydrogels for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and Properties of Double Network Hydrogel with High Compressive Strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Versatility of Hydrogels: From Synthetic Strategies, Classification, and Properties to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of Crosslink Density on Swelling and Conformation of Surface-Constrained Poly(N-Isopropylacrylamide) Hydrogels | Semantic Scholar [semanticscholar.org]
N-Acryloylglycine Production Scale-Up: Technical Support Center
Welcome to the technical support center for scaling up N-Acryloylglycine (NAG) production. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from bench-scale synthesis to larger-scale manufacturing. We will address common challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established scientific principles and practical field experience.
Part 1: Frequently Asked Questions (FAQs)
This section provides answers to common high-level questions regarding the scale-up of this compound synthesis and polymerization.
Q1: What are the primary challenges when scaling up the synthesis of this compound monomer?
A1: The primary challenges in scaling up this compound monomer synthesis revolve around reaction control, impurity profiles, and product isolation. The reaction of glycine with acryloyl chloride is exothermic and produces hydrochloric acid, which must be neutralized in situ.[1] On a larger scale, localized heat and pH changes can lead to side reactions and the formation of impurities. Maintaining consistent temperature and efficient mixing becomes critical to ensure uniform reaction conditions and high product purity.[2][3] Subsequent purification by crystallization, effective at the lab scale, may present challenges in achieving consistent crystal size and purity in larger batches, impacting filtration and drying times.[1][4]
Q2: My polymerization of this compound is inconsistent at a larger scale. What are the likely causes?
A2: Inconsistencies in polymerization, such as variations in molecular weight and polydispersity, are common during scale-up.[5][6] These issues often stem from inadequate heat removal from the exothermic polymerization reaction, leading to temperature gradients within the reactor.[3] This can affect the initiation and propagation rates, resulting in a broader molecular weight distribution. Additionally, impurities in the monomer or solvent, which may be negligible at a small scale, can have a significant impact on the polymerization kinetics at larger volumes by acting as inhibitors or chain transfer agents. The efficiency of initiator distribution and mixing is also a critical factor that can be more challenging to control in larger reactors.[3]
Q3: How does the choice of polymerization technique impact the scalability of poly(this compound) production?
A3: The choice of polymerization technique is crucial. While conventional free radical polymerization is common, it can be difficult to control, leading to polymers with broad molecular weight distributions, especially at scale.[1] Controlled/“living” radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer much greater control over the polymer architecture.[5][6] These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, which is often a critical quality attribute for biomedical applications like drug delivery.[5][7] However, scaling up controlled polymerization techniques can introduce its own set of challenges, including the cost and removal of the RAFT agent and the need for more stringent control over reaction conditions to maintain the "living" nature of the polymerization.[5]
Q4: What are the key safety considerations when handling larger quantities of the reactants for this compound synthesis?
A4: Safety is paramount. Acryloyl chloride is a corrosive and highly reactive chemical.[8] Handling it at scale requires appropriate personal protective equipment (PPE), a well-ventilated environment, and robust engineering controls to prevent inhalation or contact. The reaction with glycine is exothermic, so a well-designed reactor with adequate cooling capacity is essential to prevent thermal runaway.[3] this compound itself is classified as harmful if swallowed and can cause serious eye irritation and allergic skin reactions.[9] Therefore, appropriate handling procedures to minimize dust inhalation and skin contact are necessary during product isolation and purification.
Part 2: Troubleshooting Guide
This detailed guide addresses specific issues that may be encountered during the scale-up of this compound production, organized by process stage.
Monomer Synthesis & Purification
Q: My this compound yield has significantly dropped after scaling up the synthesis from a 1L flask to a 50L reactor. What could be the cause?
A: A drop in yield during scale-up is a common problem and can be attributed to several factors related to mass and heat transfer.
-
Poor Temperature Control: The acylation of glycine is exothermic. In a larger reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3] This can lead to localized "hot spots" where side reactions, such as the hydrolysis of acryloyl chloride or oligomerization, can occur, thus reducing the yield of the desired product.
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor distribution of reactants and the neutralizing base. This can result in localized pH gradients, which can promote side reactions and decrease the overall reaction rate.
-
** reactant Addition Rate:** The rate of addition of acryloyl chloride becomes more critical at scale. Adding it too quickly can overwhelm the reactor's cooling capacity and lead to temperature spikes.
Troubleshooting Steps:
-
Characterize Your Reactor's Heat Transfer capabilities: Determine the heat transfer coefficient of your 50L reactor and ensure your cooling system is adequate for the heat generated by the reaction.
-
Optimize the Addition Rate: Slow down the addition of acryloyl chloride to allow for better temperature control. Consider a temperature-controlled feedback loop for the addition pump.
-
Improve Agitation: Evaluate the impeller design and agitation speed to ensure thorough mixing. Computational Fluid Dynamics (CFD) modeling can be a useful tool to visualize and optimize mixing in your specific reactor geometry.
-
Consider a Semi-Batch Process: Instead of a single batch, a semi-batch process where reactants are added over time can provide better control over the reaction conditions.
Q: I am observing a higher level of impurities in my scaled-up batches of this compound after purification. How can I improve the purity?
A: Increased impurity levels at scale often point to issues with both the reaction and the purification process.
-
Reaction-Related Impurities: As mentioned above, poor temperature and pH control can lead to the formation of byproducts.
-
Purification Inefficiencies: Crystallization, a common purification method for this compound, can be less efficient at a larger scale.[1] Slower cooling rates in large vessels can lead to the formation of smaller, less pure crystals that are difficult to filter and wash effectively.
Troubleshooting Steps:
-
Analyze Impurities: Identify the major impurities using techniques like HPLC, GC-MS, and NMR. Knowing what they are will provide clues as to how they are being formed. For instance, the presence of poly(acrylic acid) could indicate premature polymerization.
-
Optimize Crystallization Conditions:
-
Cooling Profile: Implement a controlled cooling profile instead of allowing the reactor to cool at its natural rate. A slower, linear cooling rate can promote the growth of larger, purer crystals.
-
Anti-Solvent Addition: Consider the use of an anti-solvent to improve crystallization. The choice of anti-solvent and its addition rate should be carefully optimized.
-
Seeding: Introducing seed crystals at the appropriate temperature can promote controlled crystal growth and improve crystal size distribution.
-
-
Improve Washing: Ensure the filter cake is washed with a sufficient volume of cold solvent to remove residual mother liquor containing impurities.
-
Recrystallization: If purity specifications are not met after a single crystallization, a second recrystallization step may be necessary.
Polymerization
Q: The molecular weight of my poly(this compound) is lower than expected and the polydispersity index (PDI) is high in my pilot-scale reactor. Why is this happening?
A: This is a classic sign of loss of control over the polymerization at scale.
-
Thermal Control Issues: Free radical polymerization is highly exothermic. In a large reactor, inefficient heat removal can lead to a significant increase in the internal temperature.[3] This accelerates the rates of both initiation and termination, often leading to lower molecular weight polymers and a broader distribution of chain lengths (higher PDI).
-
Impurity Effects: Trace impurities in the monomer, solvent, or initiator can act as chain transfer agents, which will lower the molecular weight of the resulting polymer. At a larger scale, the total amount of these impurities increases, and their effect becomes more pronounced.
-
Initiator Concentration and Distribution: Inefficient mixing can lead to localized high concentrations of the initiator, causing rapid polymerization in some areas of the reactor and slower polymerization in others. This contributes to a high PDI.
Troubleshooting Steps:
-
Reactor Heat Management:
-
Ensure your reactor's cooling system is capable of removing the heat of polymerization.
-
Consider a semi-batch process where the monomer is fed into the reactor over time to better control the reaction rate and temperature.
-
-
Monomer and Solvent Purity:
-
Rigorously test your starting materials for impurities that could affect the polymerization.
-
If necessary, purify the monomer and solvent before use.
-
-
Initiator Addition:
-
Dissolve the initiator in a small amount of solvent and add it to the reactor under vigorous stirring to ensure rapid and uniform distribution.
-
Consider adding the initiator in portions over a period of time.
-
-
Adopt Controlled Polymerization: For applications requiring precise molecular weight and low PDI, transitioning to a controlled radical polymerization technique like RAFT is highly recommended.[5][6] While this requires more process development, the resulting polymer quality and batch-to-batch consistency are significantly improved.
Q: I am experiencing premature gelation in my polymerization reactor at high monomer concentrations. How can I prevent this?
A: Premature gelation, or the Trommsdorff-Norrish effect, is a common issue in free radical polymerization, especially at high conversions and concentrations. It occurs when the viscosity of the reaction medium increases to a point where the polymer chains can no longer easily diffuse to terminate, leading to a rapid and often uncontrolled increase in the polymerization rate and molecular weight, resulting in a gel.
Troubleshooting Steps:
-
Lower Monomer Concentration: The most straightforward solution is to reduce the initial monomer concentration. This will lower the viscosity of the reaction medium at any given conversion.
-
Improve Agitation: Ensure that the agitation system is robust enough to handle the increasing viscosity of the polymer solution.
-
Chain Transfer Agents: The addition of a chain transfer agent can help to control the molecular weight and reduce the likelihood of gelation.
-
Temperature Control: Maintain a lower reaction temperature to slow down the propagation rate.
-
Flow Chemistry: For continuous production, transitioning to a flow reactor can offer superior heat and mass transfer, significantly reducing the risk of gelation even at higher concentrations.
Part 3: Visualizations and Data
Experimental Workflow: this compound Synthesis and Purification
The following diagram outlines the key steps in a typical scaled-up synthesis and purification process for this compound.
Caption: A typical workflow for the synthesis and purification of this compound at scale.
Troubleshooting Logic: High PDI in Polymerization
This decision tree provides a logical path for troubleshooting high polydispersity in poly(this compound).
Caption: A decision tree for troubleshooting high polydispersity in this compound polymerization.
Data Summary: Typical Process Parameters
The following table summarizes typical starting parameters for lab-scale vs. pilot-scale production of this compound, highlighting areas requiring careful management during scale-up.
| Parameter | Lab Scale (1L) | Pilot Scale (50L) | Key Scale-Up Consideration |
| Monomer Synthesis | |||
| Glycine Concentration | 1.0 - 1.5 M | 1.0 - 1.5 M | Maintaining solubility and mixing. |
| Acryloyl Chloride Addition | 30 - 60 min | 2 - 4 hours | Heat removal rate is critical. |
| Temperature Control | Ice bath (0-5 °C) | Jacketed reactor with chiller | Surface area to volume ratio decreases. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Ensuring homogeneity in a larger volume. |
| Polymerization | |||
| Monomer Concentration | 10 - 20 wt% | 10 - 15 wt% | Viscosity increase and potential for gelation. |
| Initiator (e.g., AIBN) | 0.1 - 0.5 mol% | 0.1 - 0.5 mol% | Uniform distribution is more challenging. |
| Reaction Temperature | 60 - 70 °C | 60 - 70 °C | Exotherm control is paramount. |
| PDI (Typical Free Radical) | 1.8 - 2.5 | 2.5 - 4.0 | Often broadens without strict thermal control. |
References
- 1. Buy this compound | 24599-25-5 [smolecule.com]
- 2. Best practices & strategies for biotherapeutics production using a stable scale-up process - Aragen Life Sciences [aragen.com]
- 3. mdpi.com [mdpi.com]
- 4. CN1039810C - Purifying process for glycine - Google Patents [patents.google.com]
- 5. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00079C [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Acryloylglycine stability and storage recommendations
Technical Support Center: N-Acryloylglycine
Document ID: NAG-TSS-2026-01A
Last Updated: January 5, 2026
Introduction for the Researcher
This compound (NAG) is a versatile vinyl monomer, uniquely functionalized with both an amide and a carboxylic acid group.[1] Its application in the development of "smart" hydrogels, biocompatible materials, and drug delivery systems is rapidly expanding.[2][3][4][5] However, its dual reactivity—stemming from the polymerizable vinyl group and the hydrolytically-sensitive amide linkage—presents specific stability and handling challenges. This guide is designed to provide you, the researcher, with field-proven insights and troubleshooting protocols to ensure the integrity of your starting material and the reproducibility of your experimental outcomes. We will move beyond simple instructions to explain the core chemical principles governing the stability of NAG, empowering you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for solid this compound?
Proper storage is the most critical factor in maintaining the long-term viability of this compound. As a reactive monomer, improper storage is the primary cause of failed polymerizations and inconsistent results.
Core Recommendation: Store solid this compound at -20°C , in a tightly sealed amber vial , under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Expertise & Causality:
-
-20°C Temperature: The low temperature drastically reduces the kinetic energy of the molecules, minimizing the likelihood of spontaneous, thermally-initiated radical polymerization.
-
Light Protection (Amber Vial): NAG is photosensitive.[1][6] UV light can provide the activation energy to initiate radical polymerization, leading to the formation of oligomers or polymers in the solid state.
-
Inert Atmosphere: The vinyl group of NAG is susceptible to free-radical polymerization. Atmospheric oxygen can participate in peroxide formation, which in turn can initiate radical chain reactions. An inert atmosphere displaces oxygen, mitigating this degradation pathway.
-
Moisture Protection (Tightly Sealed): The compound should be protected from moisture to prevent hydrolysis of the amide bond, especially over long-term storage.[7]
-
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Minimizes thermal energy for spontaneous polymerization.[1] |
| Light | Protect from light (Amber Vial) | Prevents photo-initiated polymerization.[1][6] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxygen-mediated radical initiation.[1] |
| Moisture | Keep container tightly sealed and dry | Prevents potential hydrolysis of the amide bond.[6][7] |
How can I tell if my solid this compound has degraded?
Visual inspection is the first line of defense. A high-purity monomer should appear as a white to off-white, free-flowing crystalline solid.[1] Signs of degradation include:
-
Clumping or Hardening: This suggests that partial polymerization has occurred, forming oligomers that cause the crystals to stick together.
-
Discoloration (Yellowing): While slight color variations can occur between batches, significant yellowing may indicate the formation of degradation byproducts or trapped radicals.
-
Insolubility: If the compound fails to dissolve in a solvent in which it is known to be soluble (e.g., water, DMSO), it has likely polymerized.[1][5]
What is the main stability concern when preparing aqueous solutions of NAG?
The primary and most immediate concern in solution is premature polymerization . The vinyl group is highly active, especially in the presence of potential initiators. The second, more long-term concern, is hydrolysis of the amide bond, particularly if the solution is stored at a non-neutral pH or elevated temperatures.[8]
How should I prepare solutions to maximize stability?
Solution preparation methodology is critical for experimental success.
-
Use Freshly Prepared Solutions: Do not store stock solutions for extended periods. The best practice is to prepare the solution immediately before use.
-
Use Degassed Solvents: To minimize dissolved oxygen, which can initiate polymerization, sparge your solvent (e.g., water, buffer) with an inert gas like argon or nitrogen for 15-30 minutes before adding the solid NAG.
-
Consider Inhibitors for Storage: If a solution must be stored for a short period, the addition of a radical inhibitor (e.g., MEHQ, hydroquinone) at a low concentration (ppm level) can be effective. However, be aware that this inhibitor must be removed or its effect must be overcome during the subsequent polymerization step.
Troubleshooting Guide
This section addresses common problems encountered during the handling and use of this compound.
Problem 1: My freshly prepared NAG solution has become viscous or formed a gel.
-
Root Cause: This is a definitive sign of uncontrolled polymerization.[9] The viscosity increase is due to the formation of polymer chains.
-
Causality Analysis:
-
Oxygen Contamination: The solvent was not adequately degassed, and dissolved oxygen initiated polymerization.
-
Heat Source: The solution was exposed to heat during dissolution (e.g., aggressive sonication, hot plate), providing the activation energy for polymerization.
-
Contaminant Initiators: The glassware or solvent was contaminated with a radical initiator (e.g., peroxides, metal ions).
-
-
Corrective Protocol:
-
Discard the polymerized solution. It cannot be salvaged.
-
Ensure all glassware is scrupulously clean (rinse with inhibitor-free solvent if necessary).
-
Prepare a new solution using a solvent that has been thoroughly degassed with nitrogen or argon.
-
Dissolve the solid NAG at room temperature or on ice to prevent thermal initiation. Use gentle swirling or magnetic stirring rather than high-energy sonication.
-
Problem 2: My polymerization reaction yields are inconsistent or the reaction fails.
-
Root Cause: This issue typically points to a problem with the monomer's purity or the reaction setup.
-
Causality Analysis:
-
Degraded Monomer: The solid NAG used was already partially oligomerized (see FAQ #2), meaning the effective concentration of active monomer is lower than calculated.
-
Inhibitor Presence: The monomer may contain a stabilizer from the manufacturer that is quenching your initiator. This is less common for research-grade chemicals but possible.
-
Oxygen Inhibition: For radical polymerizations, oxygen is a potent inhibitor. The reaction was not performed under strictly anaerobic conditions.
-
-
Self-Validating Protocol:
-
Verify Monomer Integrity: Before the experiment, test the solubility of a small amount of the solid NAG in your chosen solvent. If it dissolves completely and the solution is not viscous, the monomer is likely viable.
-
Purge the Reaction Vessel: Before adding your initiator, thoroughly degas the monomer solution by bubbling with an inert gas. Maintain a positive pressure of inert gas over the reaction for its entire duration.
-
Control for Initiator Stoichiometry: If you suspect an inhibitor in the monomer, you may need to increase the concentration of your initiator. Run a small-scale control reaction with a higher initiator loading to test this hypothesis.
-
Problem 3: The pH of my aqueous NAG solution changes over time.
-
Root Cause: This indicates a chemical transformation of the molecule.
-
Causality Analysis:
-
Hydrolysis: The most likely cause is the hydrolysis of the amide bond to yield poly(acrylic acid) and glycine. This process releases a carboxylic acid group, lowering the pH. This is accelerated at non-neutral pH and higher temperatures.[8]
-
Degradation of Glycine Moiety: Under certain conditions (e.g., presence of specific enzymes or harsh oxidizers), the glycine portion of the molecule can undergo degradation, potentially altering the pH.[10][11]
-
-
Corrective Protocol:
-
Use Buffered Solutions: If your experiment is pH-sensitive, conduct it in a well-buffered system.
-
Work at Low Temperatures: Prepare and use the solution at room temperature or below to slow the rate of hydrolysis.
-
Use Fresh Solutions: This is the most effective way to avoid hydrolysis. Do not store aqueous solutions, especially unbuffered ones.
-
Visualized Workflows and Pathways
Diagram 1: Recommended Handling and Storage Workflow
Caption: Workflow for optimal storage and handling of solid NAG.
Diagram 2: Troubleshooting Solution Instability
Caption: Decision tree for troubleshooting common NAG solution issues.
Diagram 3: Key Reactive Sites and Degradation Pathways
Caption: Key functional groups of NAG and their associated degradation pathways.
References
- 1. Acryloylglycine [srdpharma.com]
- 2. Neurogenic and angiogenic poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buy this compound | 24599-25-5 [smolecule.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. PolySciTech™ - Storage and Handling [akinainc.com]
- 8. researchgate.net [researchgate.net]
- 9. astrochemical.com [astrochemical.com]
- 10. researchgate.net [researchgate.net]
- 11. On the degradation pathway of glyphosate and glycine - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlling the Molecular Weight of Poly(N-Acryloylglycine)
Welcome to the technical support center for the synthesis and molecular weight control of poly(N-Acryloylglycine) (PNAG). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile polymer. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PNAG synthesis, with a focus on achieving precise molecular weight control.
The ability to control the molecular weight of PNAG is critical for its application in fields such as drug delivery and biomaterials, as properties like biocompatibility, drug release kinetics, and in-vivo circulation time are highly dependent on polymer size.[1][2] This guide provides not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of PNAG, particularly when aiming for a target molecular weight and narrow molecular weight distribution.
Issue 1: The polymerization results in a polymer with a much higher molecular weight than targeted and a broad molecular weight distribution (high Ð).
Q: I performed a RAFT polymerization of this compound, but my SEC results show a very high molecular weight and a polydispersity index (PDI or Ð) greater than 1.5. What went wrong?
A: This is a common issue when control over the polymerization is lost. Several factors could be at play, often related to the purity of reagents or the reaction setup.
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization.[3] It scavenges the initiating radicals, leading to a long induction period or complete failure of the reaction. If some polymerization does occur, the low concentration of active chains can lead to uncontrolled growth and high molecular weights.
-
Solution: Ensure your reaction mixture is thoroughly deoxygenated before initiating polymerization. Standard methods include performing several freeze-pump-thaw cycles or purging the solution with an inert gas like nitrogen or argon for an extended period.[4]
-
-
Impure Monomer or Solvent: Impurities in the this compound (NAG) monomer or the solvent can interfere with the polymerization. These impurities can act as inhibitors or alternative chain transfer agents, disrupting the controlled nature of the RAFT process.
-
Solution: Use high-purity monomer and solvent. If necessary, purify the monomer by recrystallization and distill the solvent before use.
-
-
Incorrect Initiator-to-CTA Ratio: The ratio of the initiator to the Chain Transfer Agent (CTA) is crucial for maintaining control. An excess of initiator can lead to a high concentration of primary radicals, which can undergo irreversible termination reactions, leading to a loss of "living" chains and a broad molecular weight distribution.[5][6]
-
Solution: Carefully calculate and weigh the amounts of initiator and CTA. A typical RAFT polymerization uses a CTA to initiator ratio of 5:1 to 10:1.[7]
-
-
Inappropriate CTA: The choice of RAFT agent is critical for controlling the polymerization of acrylamides.[5] An unsuitable CTA may have poor transfer kinetics for the NAG monomer, leading to poor control.
Issue 2: The polymerization has a very low or no monomer conversion.
Q: My RAFT polymerization of this compound seems to have stalled. After several hours, NMR analysis shows very little monomer has been consumed. What are the possible causes?
A: Low or no conversion can be frustrating. The root cause is often related to inhibition or issues with the initiating system.
-
Oxygen Inhibition: As mentioned previously, oxygen is a major culprit for failed polymerizations.[3]
-
Solution: Re-evaluate your degassing procedure. Ensure all components of your reaction vessel are leak-tight.[4]
-
-
Inactive Initiator: The initiator, especially azo compounds like AIBN, can decompose over time if not stored correctly.
-
Solution: Use fresh initiator or test the activity of your current batch. Store initiators at the recommended temperature, typically in a refrigerator or freezer and protected from light.
-
-
Rate Retardation in RAFT: Some RAFT agents can cause rate retardation, where the polymerization slows down significantly after an initial period.[5] This can be due to the stability of the intermediate radical species.
-
Solution: Consider using a different RAFT agent that is known to exhibit less retardation with acrylamides. Alternatively, increasing the reaction temperature (within reasonable limits to avoid side reactions) can sometimes help to overcome this issue.
-
-
Solvent Effects: The choice of solvent can influence the polymerization kinetics.
Issue 3: The experimental molecular weight does not match the theoretical molecular weight.
Q: I've successfully synthesized PNAG with a narrow PDI, but the molecular weight determined by SEC is significantly different from what I calculated based on the monomer-to-CTA ratio. Why is there a discrepancy?
A: Discrepancies between theoretical and experimental molecular weights are common and can arise from several sources.
-
Inaccurate Reagent Quantities: Small errors in weighing the monomer, CTA, or initiator can lead to significant deviations in the final molecular weight.
-
Solution: Use a high-precision analytical balance for all measurements. Prepare stock solutions of the CTA and initiator to improve accuracy when dispensing small quantities.
-
-
Incomplete Monomer Conversion: The theoretical molecular weight calculation assumes 100% monomer conversion. If the reaction is stopped before completion, the actual molecular weight will be lower.
-
SEC Calibration: Size-Exclusion Chromatography (SEC) is a relative technique. The calculated molecular weight is dependent on the calibration standards used. If the hydrodynamic volume of your PNAG sample differs significantly from that of the calibration standards (e.g., polystyrene or PMMA), the measured molecular weight will be inaccurate.
-
Initiator Efficiency: The efficiency of the initiator (the fraction of initiator that generates propagating chains) is often less than 1. This can affect the final molecular weight.
-
Solution: While difficult to measure directly, being aware of this factor is important for understanding potential deviations.
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control the molecular weight of poly(this compound) in a controlled radical polymerization?
A1: The primary parameter for controlling the molecular weight is the molar ratio of the monomer to the chain transfer agent (in RAFT) or initiator (in ATRP).[12][13][14] A higher monomer-to-CTA/initiator ratio will result in a higher molecular weight polymer. Other factors that can influence the final molecular weight include the monomer concentration, initiator concentration, reaction time (and thus monomer conversion), and temperature.[15][16]
| Parameter | Effect on Molecular Weight | Rationale |
| [Monomer]/[CTA] or [Monomer]/[Initiator] Ratio | Increasing this ratio increases molecular weight. | Each CTA or initiator molecule generates one polymer chain (ideally). A higher ratio means more monomer units per chain.[17] |
| Initiator Concentration | Increasing initiator concentration generally decreases molecular weight in conventional free radical polymerization. In controlled polymerizations, its ratio to the CTA is more critical.[3][15] | A higher initiator concentration leads to more polymer chains being initiated simultaneously, resulting in shorter chains for a given amount of monomer.[16] |
| Monomer Conversion | Molecular weight increases linearly with monomer conversion in a controlled/"living" polymerization. | As the polymerization proceeds, monomer units are progressively added to the growing polymer chains.[5] |
| Reaction Temperature | Can have complex effects. Higher temperatures increase the rate of polymerization but can also lead to more side reactions and loss of control. | Temperature affects the rates of initiation, propagation, and termination. The optimal temperature depends on the specific initiator and CTA used. |
Q2: Which controlled polymerization technique is best for synthesizing well-defined poly(this compound)?
A2: Both Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have been successfully used to synthesize well-defined poly(N-acryloyl amino acids) and other acrylamides.[1][8][18][19]
-
RAFT polymerization is often favored for its versatility, tolerance to a wide range of functional groups and solvents (including aqueous media), and relative simplicity of the experimental setup.[5][20][21]
-
ATRP can also provide excellent control over molecular weight and architecture.[22][23][24] However, it can be more sensitive to oxygen, and the copper catalyst can be difficult to completely remove from the final polymer, which may be a concern for biomedical applications.[18][25]
The choice between RAFT and ATRP may depend on the specific requirements of your application, available laboratory equipment, and expertise.
Q3: How can I accurately characterize the molecular weight and polydispersity of my synthesized poly(this compound)?
A3: A combination of techniques is recommended for a thorough characterization:
-
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC): This is the most common technique for determining the molecular weight distribution and calculating the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Ð = Mw/Mn). For accurate results, it is best to use an SEC system equipped with a multi-angle light scattering (MALLS) detector.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the number-average molecular weight by end-group analysis.[9][11] This involves comparing the integral of a peak corresponding to the end-groups of the polymer (from the initiator or CTA) to the integral of a peak from the repeating monomer units.
Q4: Can I synthesize block copolymers of poly(this compound) with controlled block lengths?
A4: Yes, controlled/"living" polymerization techniques like RAFT and ATRP are ideal for synthesizing block copolymers.[1][26] After polymerizing the first block of PNAG, the resulting polymer chains remain "living" (i.e., they retain their active end-groups). A second monomer can then be added to the reaction mixture to grow the second block, resulting in a well-defined block copolymer. This process is known as sequential monomer addition.
Experimental Protocols & Workflows
Protocol: RAFT Polymerization of this compound
This is a general protocol and should be adapted based on the specific target molecular weight and literature precedents.
Materials:
-
This compound (NAG) monomer
-
RAFT Chain Transfer Agent (e.g., a suitable trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., DMSO or Methanol)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Vacuum/inert gas line
-
Oil bath
Procedure:
-
Calculation: Calculate the required amounts of NAG, RAFT agent, and initiator based on the desired degree of polymerization (molecular weight) and a suitable CTA:initiator ratio (e.g., 5:1).
-
Reaction Setup: Add the NAG monomer, RAFT agent, and solvent to the Schlenk flask.
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.[27]
-
Initiator Addition: After the final thaw and backfilling with an inert gas (e.g., argon), add the initiator (as a solution in the degassed solvent) via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C for AIBN) and stir.
-
Monitoring: Take samples at regular intervals to monitor monomer conversion by ¹H NMR and molecular weight evolution by SEC.[4]
-
Quenching: Once the desired conversion is reached, quench the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer in a non-solvent (e.g., diethyl ether) and dry under vacuum to obtain the purified PNAG.
Workflow for Troubleshooting Molecular Weight Control
Caption: A logical workflow for troubleshooting common issues in controlling the molecular weight of PNAG.
RAFT Polymerization Mechanism
Caption: The mechanism of RAFT polymerization, showing the key steps of initiation, chain transfer, reinitiation, and termination.
References
- 1. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Poly(N-acryloyl glycinamide): a fascinating polymer that exhibits a range of properties from UCST to high-strength hydrogels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics and Molecular Weight Control of the Polymerization of Acrylamide via RAFT [periodicos.capes.gov.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. fluenceanalytics.com [fluenceanalytics.com]
- 17. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. par.nsf.gov [par.nsf.gov]
- 21. Achieving molecular weight distribution shape control and broad dispersities using RAFT polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
Technical Support Center: Synthesis of N-Acryloylglycine
This technical guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of N-Acryloylglycine. It provides in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your synthetic protocol. The information herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical applicability.
I. Understanding the Synthesis: The Schotten-Baumann Approach
The most common and robust method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of glycine with acryloyl chloride under basic conditions, typically in a two-phase solvent system.[1][2] The base, often potassium carbonate or sodium hydroxide, plays the crucial role of neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine and halt the reaction.[3]
Below is a generalized workflow for this synthesis, which will serve as a reference for the troubleshooting section.
Caption: Generalized workflow for this compound synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low Yield of this compound
Q: My final yield of this compound is consistently low. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors, primarily related to the reactivity of acryloyl chloride and the reaction conditions.
-
Cause A: Hydrolysis of Acryloyl Chloride
-
Explanation: Acryloyl chloride is highly reactive towards nucleophiles, including water.[4][5] In the biphasic Schotten-Baumann reaction, a significant portion of the acryloyl chloride can be hydrolyzed to acrylic acid in the aqueous phase before it has a chance to react with glycine.[6] This side reaction is a major contributor to reduced yields.
-
Solution:
-
Vigorous Stirring: Ensure very efficient mixing of the organic and aqueous phases. This maximizes the interfacial area, promoting the reaction between glycine in the aqueous phase and acryloyl chloride in the organic phase over the competing hydrolysis reaction.
-
Low Temperature: Perform the addition of acryloyl chloride at low temperatures (e.g., in an ice bath).[7][8] This slows down the rate of all reactions, but typically has a more pronounced effect on the rate of hydrolysis.
-
Slow Addition: Add the acryloyl chloride solution dropwise over an extended period (e.g., 30 minutes or more).[8] This keeps the instantaneous concentration of acryloyl chloride low, favoring the reaction with the more nucleophilic amine over hydrolysis.
-
-
-
Cause B: Incomplete Reaction
-
Explanation: The reaction may not have gone to completion, leaving unreacted glycine.
-
Solution:
-
Reaction Time: After the addition of acryloyl chloride, allow the reaction to stir for a sufficient period (e.g., 2 hours) at room temperature to ensure completion.[8]
-
Stoichiometry: While a slight excess of acryloyl chloride is sometimes used, a large excess can lead to more side products.[4] Carefully control the stoichiometry of your reactants.
-
-
-
Cause C: Product Loss During Work-up
-
Explanation: this compound has some solubility in water, and losses can occur during the work-up and purification steps.
-
Solution:
-
Extraction: When extracting the crude product with acetone to remove inorganic salts, ensure the extraction is thorough. Use multiple, smaller volume extractions rather than a single large volume extraction.[8]
-
Recrystallization: During recrystallization, avoid using an excessive amount of solvent, as this will reduce the recovery of the purified product. Cool the solution slowly to maximize crystal formation.
-
-
Caption: Competing reactions of acryloyl chloride.
Problem 2: Product is a Gummy Solid or Oil, Not a Crystalline Powder
Q: After synthesis and initial work-up, my product is a sticky solid or oil instead of the expected white crystalline powder. Why is this happening?
A: The presence of impurities is the most common reason for the failure of a product to crystallize properly.
-
Cause A: Presence of Polymeric Impurities
-
Explanation: The acryloyl group in both the starting material and the product is susceptible to radical polymerization, which can be initiated by heat, light, or oxygen.[4] The resulting oligomers or polymers will be present as sticky, amorphous solids and will inhibit the crystallization of the desired monomer.
-
Solution:
-
Use Fresh Acryloyl Chloride: Acryloyl chloride can polymerize upon storage.[5][9] If the bottle contains a white solid, it has likely started to polymerize. It is best to use a fresh bottle or distill the acryloyl chloride before use.
-
Use of Inhibitors: Commercially available acryloyl chloride often contains inhibitors like hydroquinone or phenothiazine.[4] Ensure your starting material is properly stabilized.
-
Inert Atmosphere: While not always necessary for this specific reaction, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize polymerization initiated by atmospheric oxygen.
-
Purification: Column chromatography can be effective in separating the monomeric product from polymeric impurities.[8]
-
-
-
Cause B: Residual Salts and Water
-
Explanation: Incomplete removal of inorganic salts (e.g., KCl) and water can result in a hygroscopic, non-crystalline product.
-
Solution:
-
Problem 3: Product Purity is Low According to Analytical Tests (NMR, HPLC, Melting Point)
Q: My final product shows impurities in the NMR spectrum or has a broad, low melting point. How can I identify and remove these impurities?
A: Low purity is a clear indication of side products or unreacted starting materials.
-
Impurity A: Acrylic Acid
-
Identification: In the 1H NMR spectrum, acrylic acid will show characteristic vinyl proton signals and a broad carboxylic acid proton peak. It can also be identified by HPLC.
-
Removal:
-
Recrystallization: A well-optimized recrystallization procedure is often sufficient to remove acrylic acid. Experiment with different solvent systems (e.g., methanol/acetone, isopropanol) to find the best conditions for separating your product from this impurity.[7][8]
-
Aqueous Wash: A dilute basic wash during the work-up could potentially remove the acidic acrylic acid, but care must be taken to avoid hydrolysis of the desired amide product.
-
-
-
Impurity B: Unreacted Glycine
-
Impurity C: Poly(this compound)
-
Identification: Polymeric impurities will often lead to broad signals in the NMR spectrum and a lack of a sharp melting point.
-
Removal:
-
| Potential Impurity | Source | Primary Removal Method |
| Acrylic Acid | Hydrolysis of acryloyl chloride[4][5] | Recrystallization[7][8] |
| Polymeric Species | Polymerization of monomer/reactant[4][9] | Filtration, Column Chromatography[8] |
| Inorganic Salts (e.g., KCl) | Neutralization of HCl byproduct | Extraction with acetone[7][8] |
| Unreacted Glycine | Incomplete reaction | Extraction with acetone[8] |
| Table 1: Common Impurities and Their Removal. |
III. Frequently Asked Questions (FAQs)
Q1: Is it necessary to use an inert atmosphere for this reaction?
A1: While not always strictly necessary, using an inert atmosphere (nitrogen or argon) is good practice, especially if you are experiencing issues with polymerization.[4] It minimizes the risk of oxygen-initiated radical polymerization of the acryloyl group.
Q2: What is the best way to monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the consumption of glycine. A suitable solvent system might be a mixture of dichloromethane and methanol.[8] The disappearance of the glycine spot indicates the reaction is complete.
Q3: Can I use a different base instead of potassium carbonate?
A3: Yes, other bases like sodium hydroxide or triethylamine can be used.[3][10] However, the choice of base can affect the reaction kinetics and the ease of salt removal during work-up. Potassium carbonate is commonly used and generally provides good results.[7][8]
Q4: How should I store this compound?
A4: this compound is sensitive to light and can polymerize over time.[11] It should be stored in an amber vial, under an inert atmosphere, and at low temperatures (e.g., -20°C freezer) to ensure its stability.[11]
Q5: What analytical techniques are recommended for final product characterization?
A5: A combination of techniques is recommended to confirm the identity and purity of your this compound:
-
Melting Point: A sharp melting point close to the literature value (around 131-143°C with decomposition) indicates high purity.[8][11]
-
HPLC: To quantify purity and detect any non-volatile impurities.[7]
-
DSC (Differential Scanning Calorimetry): Can provide a precise melting temperature and confirm the absence of thermal events associated with impurities.[7][8]
IV. References
-
An In-depth Technical Guide to Acryloyl Chloride: Chemical Properties and Structure. Benchchem. Available from: --INVALID-LINK--
-
Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers: a step towards greener and simple polymerisation. PMC - NIH. Available from: --INVALID-LINK--
-
N-Acryloyl glycinamide. PMC - NIH. Available from: --INVALID-LINK--
-
Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers. Semantic Scholar. Available from: --INVALID-LINK--
-
US4918222A - Process for synthesis of N-acetylglycine. Google Patents. Available from: --INVALID-LINK--
-
Acryloyl chloride | C3H3ClO | CID 13140. PubChem. Available from: --INVALID-LINK--
-
Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization. Polymer Chemistry (RSC Publishing). Available from: --INVALID-LINK--
-
Acryloylglycine. SRD Pharma. Available from: --INVALID-LINK--
-
Controlled Radical Polymerization of N-Acryloylglycinamide and UCST-Type Phase Transition of the Polymers | Request PDF. ResearchGate. Available from: --INVALID-LINK--
-
Multiresponsive Poly(N-Acryloyl glycine)-Based Nanocomposite and Its Drug Release Characteristics. ResearchGate. Available from: --INVALID-LINK--
-
Acryloyl chloride. Wikipedia. Available from: --INVALID-LINK--
-
Time to buy a new bottle of acryloyl chloride?. ResearchGate. Available from: --INVALID-LINK--
-
Schotten–Baumann reaction. Wikipedia. Available from: --INVALID-LINK--
-
Buy this compound | 24599-25-5. Smolecule. Available from: --INVALID-LINK--
-
Neurogenic and angiogenic poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration. Journal of Materials Chemistry B (RSC Publishing). Available from: --INVALID-LINK--
-
Acyl Chlorides - formation and hydrolysis mechanism. YouTube. Available from: --INVALID-LINK--
-
Schotten-Baumann Reaction. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
23578-45-2(N-Methacryloylglycine) Product Description. ChemicalBook. Available from: --INVALID-LINK--
-
Acryloylglycine | C5H7NO3 | CID 100321. PubChem - NIH. Available from: --INVALID-LINK--
-
A Comparative Guide to Gas Chromatography Methods for Acryloyl Chloride Purity Analysis. Benchchem. Available from: --INVALID-LINK--
-
Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. ResearchGate. Available from: --INVALID-LINK--
-
Chemistry Schotten Baumann Reaction. SATHEE. Available from: --INVALID-LINK--
-
In schotten-baumann conditions, why doesn't the acyl chloride react with the water?. Reddit. Available from: --INVALID-LINK--
-
CN1022320C - Purification method of glycine. Google Patents. Available from: --INVALID-LINK--
-
Schotten–Baumann reaction. L.S.College, Muzaffarpur. Available from: --INVALID-LINK--
-
Purification processes of polymeric nanoparticles: How to improve their clinical translation?. PubMed. Available from: --INVALID-LINK--
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available from: --INVALID-LINK--
-
US5254729A - Method for purifying glycine. Google Patents. Available from: --INVALID-LINK--
-
(PDF) N-(Methylacryloyl)glycine. ResearchGate. Available from: --INVALID-LINK--
-
EP1722222A1 - Method of determining impurity in acrylic acid. Google Patents. Available from: --INVALID-LINK--
-
Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: --INVALID-LINK--
-
This compound. PubChem. Available from: --INVALID-LINK--
References
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Acryloyl chloride | C3H3ClO | CID 13140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Copper-mediated synthesis of temperature-responsive poly(N-acryloyl glycinamide) polymers: a step towards greener and simple polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acryloyl glycinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 11. Acryloylglycine [srdpharma.com]
- 12. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thermoresponsive Hydrogels: N-Acryloylglycine vs. N-isopropylacrylamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of intelligent biomaterials, thermoresponsive hydrogels stand out for their ability to undergo reversible sol-gel transitions in response to temperature changes. This property has positioned them as premier candidates for a host of biomedical applications, most notably in the realm of controlled drug delivery and tissue engineering. Among the monomers used to construct these "smart" hydrogels, N-isopropylacrylamide (NIPAM) has long been the gold standard, extensively studied and widely implemented. However, the emergence of N-Acryloylglycine (NAG) and its derivatives presents a compelling alternative, offering a unique set of properties that warrant a detailed comparative analysis.
This guide provides a comprehensive, data-driven comparison of NAG and NIPAM-based thermoresponsive hydrogels. Moving beyond a simple recitation of facts, we delve into the fundamental principles governing their behavior, offering insights into the causal relationships that underpin their performance. This document is designed to empower researchers and drug development professionals to make informed decisions when selecting the optimal thermoresponsive hydrogel system for their specific application.
At a Glance: Key Performance Differences
| Property | This compound (NAG) Based Hydrogels | N-isopropylacrylamide (NIPAM) Based Hydrogels |
| Thermoresponsive Behavior | Upper Critical Solution Temperature (UCST) | Lower Critical Solution Temperature (LCST) |
| Typical Transition Temperature | Variable, can be tuned (e.g., 25-43°C for PNAGA)[1][2] | ~32°C in aqueous solutions[3][4] |
| Biocompatibility | Generally considered highly biocompatible due to its amino acid-based structure. | Good biocompatibility has been demonstrated in numerous studies[5]. |
| Biodegradability | Potentially biodegradable due to the presence of amide bonds susceptible to hydrolysis. | Generally considered non-biodegradable[6]. |
| Mechanical Strength | Can be engineered to exhibit high mechanical strength[2]. | Native PNIPAM hydrogels are often fragile, but can be enhanced through various strategies[7][8][9]. |
| Drug Release Mechanism | Primarily diffusion-controlled, triggered by cooling below the UCST. | Primarily diffusion-controlled, triggered by heating above the LCST. |
The Fundamental Distinction: LCST vs. UCST Behavior
The most critical difference between NIPAM and NAG-based hydrogels lies in their thermoresponsive behavior. This distinction dictates their mechanism of action and, consequently, their suitability for different applications.
N-isopropylacrylamide (NIPAM) hydrogels exhibit a Lower Critical Solution Temperature (LCST) . Below this temperature, typically around 32°C in water, the polymer chains are hydrated and exist in a swollen, hydrophilic state[3][4]. This allows for the encapsulation of therapeutic agents. Upon heating above the LCST, the polymer undergoes a conformational change, becoming hydrophobic and expelling water, which leads to the release of the entrapped drug[3]. This "on-demand" release at physiological temperatures is a key advantage for many drug delivery applications.
Conversely, hydrogels based on This compound (NAG) , particularly its amide derivative poly(N-acryloyl glycinamide) (PNAGA), demonstrate Upper Critical Solution Temperature (UCST) behavior[1][10][11][12]. In this case, the hydrogel is soluble or in a swollen state at temperatures above the UCST and forms a gel or precipitates upon cooling below the UCST. This phenomenon is driven by the formation of intermolecular hydrogen bonds at lower temperatures[1][2]. This inverse thermoresponse opens up different avenues for application, such as injectable systems that are liquid at room temperature and gel upon injection into the warmer body.
In-Depth Comparison of Key Parameters
Synthesis and Structural Integrity
Both NIPAM and NAG hydrogels are typically synthesized via free radical polymerization[13][14]. The choice of initiator, cross-linker, and monomer concentration are critical parameters that can be modulated to tailor the properties of the resulting hydrogel.
NIPAM Hydrogels: The synthesis of PNIPAM hydrogels is well-established. A common method involves the free radical polymerization of NIPAM monomer with a cross-linking agent such as N,N'-methylenebisacrylamide (MBA) and an initiator like ammonium persulfate (APS)[13]. The mechanical properties of native PNIPAM hydrogels are often poor, limiting their application[7][9]. To address this, various strategies have been developed, including the formation of interpenetrating polymer networks (IPN), double networks (DN), and nanocomposite hydrogels[7].
NAG Hydrogels: The synthesis of NAG-based hydrogels follows similar principles. For instance, a pH and thermo-responsive injectable hydrogel can be prepared by the polymerization of this compound[15]. The mechanical strength of NAG hydrogels can be significantly enhanced by incorporating materials like montmorillonite clay[3]. The inherent amino acid structure of NAG provides opportunities for creating hydrogels with intrinsic bioactivity and biodegradability.
Thermoresponsive Properties and Tunability
The transition temperature is a crucial parameter for in vivo applications.
NIPAM's LCST: The LCST of PNIPAM is approximately 32°C, which is conveniently close to physiological temperature[3]. This value can be tuned by copolymerizing NIPAM with hydrophilic or hydrophobic co-monomers. For example, incorporating a hydrophilic monomer like acrylic acid increases the LCST, while a hydrophobic co-monomer will decrease it[15][16].
NAG's UCST: The UCST of PNAGA can be tuned by altering the polymer concentration and molecular weight[1]. The presence of ionic groups, even in trace amounts, can suppress the UCST behavior, highlighting the importance of monomer purity during synthesis[10][11][12].
Swelling Behavior and Kinetics
The swelling and deswelling kinetics of a hydrogel are critical for its function as a drug delivery vehicle.
NIPAM: Below their LCST, PNIPAM hydrogels exhibit significant swelling. The swelling ratio is influenced by the cross-linking density; a higher cross-linking density results in a lower swelling ratio[13]. The kinetics of swelling and deswelling can be rapid, allowing for pulsatile drug release in response to temperature cycling[17].
NAG: PNAG hydrogels also demonstrate significant swelling, which is dependent on temperature and pH[15]. The swelling behavior of UCST-type hydrogels is inverse to that of LCST-type hydrogels, with the hydrogel swelling as the temperature increases above the UCST.
Biocompatibility and Biodegradability
For any in vivo application, biocompatibility is paramount, and for many therapeutic strategies, biodegradability is a highly desirable feature.
NIPAM: PNIPAM hydrogels have generally been found to be biocompatible, with numerous studies showing minimal cytotoxicity[5]. However, the non-biodegradable nature of the polyacrylamide backbone is a significant drawback, as it may necessitate surgical removal after its therapeutic purpose is served[6]. Efforts to introduce biodegradability often involve copolymerization with biodegradable segments.
NAG: The amino acid-based structure of NAG suggests a higher intrinsic biocompatibility and potential for biodegradability through the hydrolysis of its amide bonds. This represents a significant advantage over NIPAM for applications where bioresorption is required.
Drug Loading and Release
The efficiency of a hydrogel as a drug delivery system is determined by its ability to load a therapeutic agent and release it in a controlled manner.
NIPAM: Drug loading into PNIPAM hydrogels is typically achieved by soaking the swollen hydrogel in a drug solution below the LCST. The release is then triggered by raising the temperature above the LCST, causing the hydrogel to collapse and expel the drug-containing aqueous phase[18][19]. The release kinetics can be modulated by the hydrogel's structure and the nature of the drug.
NAG: Drug release from NAG hydrogels follows the opposite thermal cue. The drug is loaded into the dissolved or swollen hydrogel above the UCST. Upon cooling below the UCST, the hydrogel forms and the drug is released. Studies have shown that the release rate from PNAG hydrogels is dependent on the polymer concentration, temperature, and pH[13]. For instance, the release of caffeine from a PNAG hydrogel was found to be faster at 37°C than at room temperature[13].
Experimental Protocols
Protocol 1: Synthesis of a Thermoresponsive N-isopropylacrylamide (NIPAM) Hydrogel
Materials:
-
N-isopropylacrylamide (NIPAM)
-
N,N'-methylenebisacrylamide (MBA) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Dissolve NIPAM and MBA in deionized water in a reaction vessel. A typical molar ratio of NIPAM to MBA can range from 30:1 to 100:1, depending on the desired cross-linking density.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add APS to the solution, followed by the addition of TEMED to initiate the polymerization.
-
Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.
-
Immerse the resulting hydrogel in a large volume of deionized water for several days, with frequent water changes, to remove any unreacted monomers and initiator.
-
The purified hydrogel can then be dried or used in its swollen state for further characterization.
Protocol 2: Synthesis of a Thermoresponsive this compound (NAG) Based Hydrogel
Materials:
-
This compound (NAG)
-
N,N'-methylenebisacrylamide (MBA) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Synthesize this compound monomer with high purity to ensure UCST behavior.
-
Dissolve NAG and MBA in deionized water. The monomer to cross-linker ratio will influence the mechanical properties and swelling behavior.
-
Deoxygenate the solution by bubbling with nitrogen gas for at least 30 minutes.
-
Add the initiator (APS) and accelerator (TEMED) to the solution to start the free radical polymerization.
-
Maintain the reaction at a controlled temperature until gelation is complete.
-
Purify the hydrogel by dialysis against deionized water for several days to eliminate unreacted components.
Conclusion and Future Perspectives
Both this compound and N-isopropylacrylamide offer unique and valuable platforms for the development of thermoresponsive hydrogels. NIPAM, with its well-characterized LCST behavior, remains a robust and versatile choice for applications requiring drug release upon heating to physiological temperatures. Its primary limitation lies in its non-biodegradability.
This compound, and its derivatives like PNAGA, present a compelling alternative with their UCST behavior, inherent biocompatibility, and potential for biodegradability. The inverse thermoresponse of NAG-based hydrogels opens up novel application possibilities, particularly for injectable systems that can be administered as a liquid and subsequently gel in situ.
The choice between NAG and NIPAM will ultimately depend on the specific requirements of the intended application. For sustained release triggered by body temperature, NIPAM remains a strong contender. For applications demanding biodegradability and an inverse thermoresponsive behavior, NAG is an exciting and promising alternative that is poised for significant advancements in the field of smart biomaterials. Future research will likely focus on the fine-tuning of the transition temperatures of both polymer systems, enhancing their mechanical properties, and further exploring their in vivo performance for a range of therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluids.snu.ac.kr [fluids.snu.ac.kr]
- 7. Mechanical properties of PNIPAM based hydrogels: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Collection - Upper Critical Solution Temperature of Poly(N-acryloyl glycinamide) in Water: A Concealed Property - Macromolecules - Figshare [acs.figshare.com]
- 13. Synthesis and characterization of thermally responsive N-isopropylacrylamide hydrogels copolymerized with novel hydrophobic polyphenolic crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of thermoresponsive hydrogels via polymerizable deep eutectic monomer solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Thermo-responsive hydrogels with N-isopropylacrylamide/acrylamide interpenetrating networks for controlled drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hydrogels: swelling, drug loading, and release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A review of recent advances in drug loading, mathematical modeling and applications of hydrogel drug delivery systems | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Biocompatibility of N-Acryloylglycine-Based Polymers
In the pursuit of advanced drug delivery systems and regenerative medicine, the demand for novel, highly biocompatible polymers is incessant. While materials like Poly(ethylene glycol) (PEG) and Poly(lactic-co-glycolic acid) (PLGA) have long been considered standards, the scientific community is actively exploring alternatives that offer improved performance and overcome existing limitations. Among the most promising candidates are polymers based on N-Acryloylglycine (NAG). This guide provides a comprehensive, data-supported comparison of the biocompatibility of NAG-based polymers against established alternatives, offering researchers and drug development professionals a clear perspective on their potential.
Introduction to this compound (NAG) Polymers: A Biomimetic Advantage
This compound is a monomer that uniquely combines a polymerizable acryloyl group with glycine, the simplest amino acid. This inherent biomimicry is the foundation of its appeal. Polymers derived from NAG, such as poly(this compound) (PNAG), possess a peptide-like backbone, suggesting a favorable interaction profile with biological systems.[1] These polymers are typically hydrophilic, and their structure can be tailored to create materials ranging from soluble polymers to cross-linked hydrogels with high swelling capacity.[1][2]
Recent studies have highlighted the potential of PNAG nanoparticles and hydrogels in applications like wound healing and neural regeneration, citing their excellent biocompatibility, proliferative nature, and ability to mimic the cellular microenvironment.[2][3]
The Framework for Biocompatibility Assessment: An ISO 10933-Guided Approach
To ensure patient safety, any new biomaterial must undergo rigorous biocompatibility testing. The international standard ISO 10993 provides a framework for evaluating the interaction of medical materials with the body.[4][5] This process is not a single test but a tiered approach that begins with in vitro assays and progresses to more complex in vivo models as needed.
A typical assessment workflow includes:
-
In Vitro Cytotoxicity: Assesses if the material or its leachables are toxic to cells.[6][7]
-
Hemocompatibility: Evaluates interactions with blood, including hemolysis (red blood cell rupture), coagulation, and platelet activation.[8][9]
-
In Vivo Implantation: Studies the local tissue response to the material when implanted in an animal model, monitoring for inflammation, fibrosis, and integration.[10][11]
Caption: General workflow for biocompatibility assessment based on ISO 10993.
Comparative Analysis: NAG-Based Polymers vs. Gold Standards
An objective assessment requires comparing NAG-based polymers against materials that are currently the bedrock of biomedical applications: PEG and PLGA.
-
Poly(ethylene glycol) (PEG): Renowned for its "stealth" properties, high hydrophilicity, and protein repellency, which reduce immune recognition.[12] However, concerns exist regarding its non-biodegradability and potential for immunogenicity in some cases.[13]
-
Poly(lactic-co-glycolic acid) (PLGA): An FDA-approved, biodegradable, and biocompatible polymer widely used for controlled drug delivery.[14][15] Its degradation into lactic and glycolic acids can sometimes cause a localized acidic environment, potentially leading to inflammation.[16][17]
Table 1: Comparative Performance of Biocompatible Polymers
| Parameter | Poly(this compound) (PNAG) | Poly(ethylene glycol) (PEG) | Poly(lactic-co-glycolic acid) (PLGA) |
| Biocompatibility | High; biomimetic structure.[2][3] | Generally high; protein-repellent.[12] | High; FDA-approved for many applications.[14] |
| Cytotoxicity | Low cytotoxicity reported against fibroblast cell lines (L929).[3] | Generally non-cytotoxic.[18] | Non-toxic, but degradation byproducts can affect pH.[5] |
| Hemocompatibility | Reported to be highly hemocompatible, with minimal effect on coagulation times (APTT/PT).[3] | Generally hemocompatible.[18] | Hemocompatibility can vary based on formulation. |
| Biodegradability | Potentially biodegradable through enzymatic action on peptide-like bonds. | Generally considered non-biodegradable.[12] | Biodegradable via hydrolysis into lactic and glycolic acid.[15][16] |
| In Vivo Response | Low inflammatory response; promotes angiogenesis and tissue integration in wound healing models.[3] | Generally low inflammatory response, but can be complicated by lack of integration.[13] | Mild inflammatory response is common due to acidic byproducts.[5] |
In-Depth Experimental Protocols
To provide actionable insights, this section details the methodologies for key biocompatibility assays, explaining the scientific rationale behind the procedural steps.
This quantitative method assesses how a material's extract affects the metabolic activity of cells, which is a proxy for cell viability.[19]
Rationale: The extract test is chosen as it evaluates the potential toxicity of leachable substances from the polymer, simulating what might occur in vivo.[7] L929 fibroblast cells are commonly used as they are a standard and robust cell line recommended by ISO 10993-5.[3]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Material Extraction: Prepare extracts by incubating the sterilized NAG-based polymer in serum-supplemented cell culture medium (e.g., DMEM) at a specific surface area-to-volume ratio (e.g., 3 cm²/mL) for 24-72 hours at 37°C, as per ISO 10993-12.
-
Cell Culture: Culture L929 mouse fibroblast cells until they reach approximately 80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Exposure: Remove the culture medium and replace it with various concentrations of the polymer extract. Include a negative control (fresh medium) and a positive control (e.g., dilute phenol solution).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Quantification: Measure the absorbance of the solution using a microplate reader. Cell viability is expressed as a percentage relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect.[4]
This test determines if the polymer causes red blood cells (RBCs) to rupture, a critical parameter for any blood-contacting material.[9]
Rationale: Direct contact with blood is simulated to provide a worst-case scenario. A hemolysis percentage below 5% is generally considered non-hemolytic and safe for blood-contacting applications.[9]
Caption: Workflow for assessing the hemolytic potential of a biomaterial.
Detailed Steps:
-
Blood Collection: Obtain fresh human or rabbit blood in a tube containing an anticoagulant (e.g., citrate).
-
RBC Suspension: Centrifuge the blood, remove the plasma and buffy coat, and wash the remaining RBCs with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to create a diluted suspension.
-
Incubation: Add a defined amount of the NAG-based polymer to the RBC suspension. Use water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis). Incubate all samples at 37°C for 60-120 minutes with gentle agitation.[20]
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Quantification: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the hemoglobin released into the supernatant using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100
This study evaluates the local tissue response to the implanted polymer over time.[21]
Rationale: Subcutaneous implantation in a rodent model is a well-established method for assessing the local inflammatory and fibrotic response to a biomaterial.[10][11] It provides crucial data on how the host tissue reacts to the physical presence and potential degradation of the polymer.[5]
Detailed Steps:
-
Material Preparation: Fabricate the NAG-based polymer into small, sterile implants of a defined size and shape.
-
Animal Model: Use healthy adult Sprague-Dawley rats or similar models.
-
Surgical Implantation: Under anesthesia, make small incisions on the dorsal side of the animal and create subcutaneous pockets. Place one polymer implant per pocket. A negative control material (e.g., high-density polyethylene) should also be implanted.
-
Observation Period: House the animals under standard conditions and monitor them for signs of distress. Typical study endpoints are 7, 28, and 90 days.[10][21]
-
Tissue Harvesting and Histology: At each endpoint, euthanize the animals and carefully excise the implants along with the surrounding tissue.
-
Histopathological Evaluation: Process the tissue for histological analysis (e.g., Hematoxylin and Eosin staining). A qualified pathologist should examine the slides, scoring the tissue response based on the presence and extent of inflammation (acute and chronic), neovascularization, fibrosis (capsule formation), and any tissue necrosis or degradation.[22]
Synthesizing the Evidence: The Verdict on NAG-Based Polymers
The available data strongly suggests that this compound-based polymers are a highly promising class of biomaterials with an excellent biocompatibility profile.[3]
-
Strengths: Their inherent biomimetic structure, derived from the amino acid glycine, appears to translate into low cytotoxicity and minimal inflammatory responses.[2][3] Studies have shown PNAG to be hemocompatible, a critical feature for systemic applications.[3]
-
Comparison to Alternatives: Compared to PEG, NAG-based polymers may offer the advantage of being biodegradable. Unlike PLGA, their degradation is not expected to produce an acidic microenvironment, potentially leading to a more favorable long-term tissue response.
-
Future Directions: While initial findings are compelling, further long-term in vivo studies are necessary to fully characterize their degradation kinetics and systemic biocompatibility. Head-to-head comparative studies with PEG and PLGA under identical conditions will be crucial to definitively establish their superiority for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vivo potential of polymeric N -acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00378G [pubs.rsc.org]
- 4. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ISO 10993-5 Biological Evaluation of Medical Devices - Tests for In Vitro Cytotoxicity | PPTX [slideshare.net]
- 7. ISO 10993-5 Tests for In Vitro Cytotoxicity | China JJR Laboratory [jjrlab.com]
- 8. In vitro hemocompatibility testing of biomaterials according to the ISO 10993-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subcutaneous Implantation Testing | ISO 10993-6 Biocompatibility – NABI [nabi.bio]
- 12. news-medical.net [news-medical.net]
- 13. Biocompatibility of poly(ethylene glycol) and poly(acrylic acid) interpenetrating network hydrogel by intrastromal implantation in rabbit cornea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of PLGA as a Biodegradable and Biocompatible Polymer for Pulmonary Delivery of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. akinainc.com [akinainc.com]
- 17. PLGA-The Smart Biocompatible Polimer: Kinetic Degradation Studies and Active Principle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biocompatible and pH-sensitive PEG hydrogels with degradable phosphoester and phosphoamide linkers end-capped with amine for controlled drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. x-cellr8.com [x-cellr8.com]
- 20. research.rug.nl [research.rug.nl]
- 21. namsa.com [namsa.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of N-Acryloylglycine and Acrylamide
This guide provides an in-depth, objective comparison of the cytotoxic profiles of N-Acryloylglycine (NAG) and acrylamide (ACR). For researchers, scientists, and drug development professionals working with biomaterials, hydrogels, and cell culture systems, understanding the cellular compatibility of monomers is paramount. While both molecules share an acryloyl group, their distinct chemical structures lead to vastly different interactions at the cellular level. This document synthesizes experimental data to illuminate these differences, providing a clear rationale for material selection in sensitive biological applications.
Introduction: Two Structurally Related Monomers, Two Divergent Fates
Acrylamide is a well-known industrial chemical and a processing contaminant found in certain foods cooked at high temperatures.[1][2] Its toxicology is extensively documented, revealing potent neurotoxic, genotoxic, and carcinogenic properties.[3][4] This toxicity profile significantly restricts its use in applications involving direct contact with biological systems.
In contrast, this compound is an amino acid-based monomer increasingly explored for the synthesis of biocompatible polymers and hydrogels.[5][6] The conjugation of glycine, a fundamental biological building block, to the acryloyl backbone fundamentally alters the molecule's physicochemical and toxicological properties. These poly(NAG) materials have shown promise in promoting cell proliferation and creating supportive microenvironments for tissue regeneration, suggesting a low intrinsic cytotoxicity of the monomeric unit.[7][8]
This guide will dissect the mechanisms behind their cytotoxicity, present comparative data, and provide standardized protocols for independent evaluation.
Section 1: The Well-Defined Cytotoxicity of Acrylamide (ACR)
The toxicity of acrylamide is intrinsically linked to its chemical structure: it is a soft electrophile and a Type-2 alkene.[9][10] This reactivity dictates its hazardous interactions with cellular components.
Mechanism of Action: Covalent Modification and Oxidative Stress
Acrylamide's primary mechanism of toxicity involves its action as an electrophile, allowing it to form covalent bonds (Michael-type adducts) with biological nucleophiles.[9][11]
-
Protein Adduction: ACR preferentially reacts with the soft nucleophilic sulfhydryl groups of cysteine residues in proteins.[9] This can inactivate critical enzymes, disrupt cytoskeletal proteins, and interfere with essential processes like axonal transport, which is a cornerstone of its neurotoxicity.[12][13]
-
Glutathione Depletion: It readily reacts with glutathione (GSH), the cell's primary non-enzymatic antioxidant. This depletes the cellular antioxidant capacity, making cells vulnerable to oxidative stress from reactive oxygen species (ROS).[1][11]
-
Metabolism to Glycidamide: In vivo, acrylamide is metabolized by cytochrome P450 2E1 into a more reactive epoxide metabolite, glycidamide.[12][14] Glycidamide can form adducts with DNA, leading to genotoxicity and mutagenicity.[14][15]
-
Induction of Apoptosis: The culmination of protein dysfunction, oxidative stress, and DNA damage triggers programmed cell death, or apoptosis.[14][16][17] Studies have shown that ACR can activate signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, which in turn can promote apoptosis.[12][14]
Quantitative Cytotoxicity of Acrylamide
The cytotoxic potential of acrylamide has been quantified across numerous cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a substance required to inhibit a biological process by 50%, is a standard metric.
| Cell Line | Assay | Exposure Time | Reported IC50 | Citation |
| NIH/3T3 (Mouse Fibroblast) | MTT | 24 h | 6.73 mM | [16] |
| Caco-2 (Human Colon Adenocarcinoma) | MTT | 24 h | 5.9 mM | [17] |
| SPC212 (Human Mesothelioma) | MTT | 24 h | 2.65 mM | [18] |
These values, typically in the low millimolar range, confirm acrylamide's significant cytotoxicity in vitro.
Figure 1: Mechanistic pathway of acrylamide-induced cytotoxicity.
Section 2: The Improved Cytotoxicity Profile of this compound (NAG)
The addition of a glycine moiety to the acrylamide structure dramatically alters its interaction with cells, leading to a significantly improved safety profile. Most research has focused on the biocompatibility of polymerized NAG, which provides strong indirect evidence of the monomer's low toxicity.
Chemical Rationale for Reduced Toxicity
-
Steric Hindrance: The bulky glycine group attached to the nitrogen atom may sterically hinder the reactive α,β-unsaturated carbonyl system, reducing its ability to form Michael adducts with cellular nucleophiles compared to the smaller, more accessible acrylamide molecule.
-
Altered Bioavailability: At physiological pH, the carboxylic acid of the glycine moiety will be deprotonated, rendering the NAG monomer negatively charged. This charge significantly reduces its ability to passively diffuse across the lipid bilayer of cell membranes, thereby limiting its access to intracellular targets. Acrylamide, being small and neutral, can cross membranes much more readily.
Evidence from Monomer and Polymer Studies
Direct comparative studies on NAG monomer cytotoxicity are limited, but available data and the extensive use of its polymer in biomaterials paint a clear picture.
-
Monomer Cytotoxicity: One study investigated the NAG monomer directly, finding it had no significant effect on the cell viability of L929, HepG2, and A549 cell lines.[19] It only exhibited toxicity at very high concentrations (1.25 mg/mL, or ~9.7 mM) in other specific cell lines like Hek293.[19] This threshold is considerably higher than the IC50 values reported for acrylamide.
-
Polymer Biocompatibility: The vast majority of research utilizes NAG to create hydrogels for biomedical applications. These poly(NAG) hydrogels are consistently reported as being biocompatible, non-toxic, and capable of promoting cell adhesion, proliferation, and migration.[6][7][8] For example, poly(NAG-acrylamide) hydrogels have been shown to provide a stable, supportive environment for the growth of primary cortical neurons.[7][8] This would not be possible if the constituent monomer were releasing toxic components or was inherently cytotoxic. A study on poly[(N-acryloyl glycine)-co-(acrylamide)] hydrogel even found it to be selectively cytotoxic towards aggressive cancer cells while showing high viability for normal cells.[19]
Section 3: Head-to-Head Comparison
| Feature | Acrylamide (ACR) | This compound (NAG) |
| Structure | C₃H₅NO | C₅H₇NO₃ |
| Key Applications | Industrial polymer synthesis (polyacrylamide), grouting agent. | Monomer for biocompatible hydrogels, tissue engineering scaffolds, drug delivery.[6][7] |
| Toxicity Profile | Known neurotoxin, genotoxin, and probable human carcinogen.[15][20] | Generally considered biocompatible; used to create materials that support cell growth.[7][8] |
| Primary Cytotoxicity Mechanism | Electrophilic attack (Michael adduction) on proteins and GSH; metabolic activation to genotoxic glycidamide.[14] | Low reactivity with cellular components due to steric hindrance and negative charge at physiological pH. |
| Reported Cytotoxicity | High; IC50 values in the low millimolar range (e.g., 2-7 mM) for various cell lines.[16][17][18] | Low; No significant toxicity observed in multiple cell lines at concentrations where ACR is highly toxic.[19] |
The clear takeaway is that the conjugation of glycine to the acryloyl backbone effectively mitigates the cytotoxicity associated with acrylamide, making this compound a superior choice for creating materials intended for biological applications.
Section 4: Experimental Protocols for Cytotoxicity Assessment
To empower researchers to validate these findings, we provide standardized, self-validating protocols for two of the most common in vitro cytotoxicity assays.
Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell viability.[21] It relies on the capacity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[21][22] The amount of formazan produced is proportional to the number of metabolically active, viable cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Acrylamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "cells only" (vehicle control) and "medium only" (blank) wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in cell culture medium to a final concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if desired.[22]
Data Analysis:
-
Correct absorbance values by subtracting the average absorbance of the "medium only" blank wells.
-
Calculate the percentage of cell viability for each treatment: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot % Viability vs. compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[23][24]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH substrate, cofactor, and dye)
-
Lysis Buffer (often 10X, provided in kit)
-
Stop Solution (provided in kit)
-
96-well flat-bottom cell culture plates
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. It is crucial to set up three additional control wells for each condition:
-
Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with vehicle, to which Lysis Buffer will be added later.
-
Medium Background Control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any floating cells.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Induce Maximum Lysis: Add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release Control" wells. Incubate for 45 minutes at 37°C. Centrifuge and transfer 50 µL of supernatant to the corresponding wells in the new plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to every well in the new plate containing supernatant.
-
Incubation and Reading: Incubate at room temperature for 30 minutes, protected from light. Add 50 µL of Stop Solution. Measure the absorbance at 490 nm within 1 hour.
Data Analysis:
-
Subtract the Medium Background absorbance from all other values.
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Figure 2: General experimental workflow for in vitro cytotoxicity testing.
Conclusion
References
- 1. biomedres.us [biomedres.us]
- 2. A Review on Acrylamide Toxicity and its Analytical Techniques [ijnc.ir]
- 3. Acrylamide: review of toxicity data and dose-response analyses for cancer and noncancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]
- 13. Acrylamide neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. celljournal.org [celljournal.org]
- 16. researchgate.net [researchgate.net]
- 17. Acrylamide Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morphological analysis and cytotoxicity of acrylamide on SPC212 human mesothelioma cells: Do low doses induce proliferation, while high doses cause toxicity? [scholarworks.indianapolis.iu.edu]
- 19. Poly[( N -acryloyl glycine)- co -(acrylamide)]-induced cell growth inhibition in heparanase-driven malignancies - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00079C [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro and In Vivo Degradation of N-Acryloylglycine (NAG) Hydrogels: A Comparative Analysis
This guide provides an in-depth technical comparison of the degradation characteristics of N-Acryloylglycine (NAG) hydrogels against other commonly used hydrogel systems. Tailored for researchers, scientists, and professionals in drug development and tissue engineering, this document elucidates the causal relationships behind experimental designs and offers field-proven insights into evaluating hydrogel performance both on the bench and in preclinical models.
Introduction: The Promise of this compound Hydrogels
Hydrogels have become indispensable biomaterials in tissue engineering and drug delivery, largely due to their high water content and structural similarity to the native extracellular matrix (ECM).[1][2] Among the vast array of available polymers, this compound (NAG) has emerged as a monomer of significant interest for creating synthetic hydrogels. These hydrogels are constructed from a polyacrylamide backbone featuring pendant glycine groups, which imparts a unique and crucial characteristic: biodegradability. This designed degradation is pivotal for applications where a temporary scaffold is required to support tissue regeneration or to enable the controlled, sustained release of therapeutic agents before being safely resorbed by the body.[1][2][3]
The Degradation Mechanism: A Tale of Two Bonds
The degradation profile of a NAG hydrogel is primarily governed by the chemistry of its polymer network. It is essential to understand that the polyacrylamide backbone itself is highly stable and generally considered non-biodegradable under physiological conditions due to its robust carbon-carbon bonds.[4][5] The key to the biodegradability of NAG hydrogels lies in the hydrolytic susceptibility of the amide bond within the glycine side chain.
Under physiological conditions (aqueous environment, pH ~7.4, 37°C), this amide linkage can be cleaved via hydrolysis. This process breaks the connection between the polyacrylamide backbone and the glycine moiety, leading to the erosion of the hydrogel matrix over time. The rate of this hydrolysis is a critical parameter that dictates the longevity of the hydrogel scaffold. While this is the primary pathway, enzymatic activity in vivo can potentially accelerate this process, although the polyacrylamide backbone remains resistant to most enzymatic attacks.[6]
Caption: Degradation pathway of this compound hydrogels.
Comparative Hydrogel Systems
To contextualize the performance of NAG hydrogels, it is instructive to compare them against two other major classes of hydrogels used in biomedical applications: synthetic hydrogels like Poly(ethylene glycol) (PEG) and hydrogels derived from natural polymers.[7][8][9]
-
Poly(ethylene glycol) (PEG)-based Hydrogels: PEG is a highly biocompatible and "stealth" polymer that is widely used. Its degradation is not inherent to the PEG backbone but is engineered by incorporating hydrolytically labile crosslinkers, typically esters. The degradation rate of these hydrogels can be precisely tuned by altering the chemistry of the crosslinker.[10][11] However, the degradation products of some crosslinkers can sometimes elicit an inflammatory response.
-
Natural Polymer Hydrogels (e.g., Hyaluronic Acid, Chitosan, Alginate): These materials are derived from natural sources and often possess excellent biocompatibility and inherent bioactivity.[7][8][12] Their degradation is typically mediated by specific enzymes present in the body (e.g., hyaluronidase for hyaluronic acid, lysozyme for chitosan).[12] This enzymatic degradation can lead to degradation rates that more closely mimic natural tissue remodeling. However, natural polymers can suffer from batch-to-batch variability and potential immunogenicity.[8]
Performance Analysis: In Vitro vs. In Vivo Degradation
In Vitro Degradation Studies
In vitro studies provide a controlled environment to assess the intrinsic degradation rate of a hydrogel. The primary goal is to isolate the effect of hydrolysis in a simulated physiological fluid, typically Phosphate Buffered Saline (PBS) at 37°C.[10]
Key Experimental Parameters:
-
Mass Loss: The most direct measure of degradation, calculated by weighing the hydrogel at various time points after drying.
-
Swelling Ratio: An increase in the swelling ratio often indicates chain cleavage and a reduction in crosslink density, which precedes significant mass loss.[10]
-
Mechanical Properties: A decrease in the compressive or shear modulus signifies a weakening of the hydrogel network, providing sensitive information about the early stages of degradation.[13]
Comparative In Vitro Degradation Profile
| Feature | This compound (NAG) Hydrogels | PEG-based Hydrogels (Ester Crosslinks) | Natural Polymer Hydrogels (e.g., Hyaluronic Acid) |
| Primary Mechanism | Amide bond hydrolysis | Ester bond hydrolysis | Typically stable (requires enzymes) |
| Degradation Rate | Slow to moderate, dependent on crosslink density | Tunable (fast to slow) based on crosslinker chemistry | Very slow to negligible in PBS alone |
| Controllability | Moderate (via crosslink density) | High (via crosslinker design) | Low (in non-enzymatic solution) |
| Byproducts | Polyacrylamide backbone, glycine | PEG, diols, diacids (from crosslinker) | Monosaccharides or amino acids (upon enzymatic action) |
In Vivo Degradation Studies
In vivo studies are critical for evaluating how a hydrogel performs within the complex biological environment, which includes enzymes, cells, and dynamic mechanical loading.[14][15] The standard method involves subcutaneous implantation in a rodent model.[16][17][18]
Key Assessment Endpoints:
-
Gross Observation & Imaging: Visual inspection and non-invasive imaging (e.g., MRI, µCT) can track the change in hydrogel volume over time.[16]
-
Histological Analysis: Examination of the tissue surrounding the implant is crucial for assessing biocompatibility. The presence and type of inflammatory cells (e.g., macrophages, neutrophils) indicate the host response to the hydrogel and its degradation products.[14][18]
-
Explant Analysis: At terminal time points, the remaining hydrogel can be explanted for gravimetric and mechanical analysis to correlate with in vitro data.
Comparative In Vivo Degradation Profile
| Feature | This compound (NAG) Hydrogels | PEG-based Hydrogels (Ester Crosslinks) | Natural Polymer Hydrogels (e.g., Hyaluronic Acid) |
| Primary Mechanism | Hydrolysis (potentially enzyme-assisted) | Hydrolysis | Enzymatic degradation |
| Degradation Rate | Generally faster than in vitro due to biological factors | Often correlates well with in vitro data, but can be accelerated by enzymes | Highly variable; depends on enzyme availability at implant site |
| Biocompatibility | Generally good; low inflammatory response | Good, but acidic byproducts from some crosslinkers can cause inflammation | Excellent, but potential for immunogenicity with some materials |
| Tissue Integration | Moderate; depends on porosity | Low (bio-inert) unless modified with cell-adhesive motifs | High; often promotes cell infiltration and integration |
Standardized Experimental Protocols
Adherence to standardized protocols is paramount for generating reproducible and comparable data. Below are detailed workflows for assessing hydrogel degradation.
Protocol: In Vitro Degradation Assessment
This protocol outlines a standard method for quantifying mass loss and swelling behavior.
Methodology:
-
Sample Preparation: Fabricate hydrogel discs of uniform size and weight (e.g., 6 mm diameter, 2 mm height).
-
Initial Measurement: Record the initial weight of each hydrated hydrogel sample (W_i).
-
Incubation: Place each hydrogel disc in a separate vial containing 5 mL of sterile PBS (pH 7.4). Incubate at 37°C with gentle agitation.
-
Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 28 days), remove triplicate samples for analysis.
-
Swelling Measurement: Gently blot the surface of the hydrogel to remove excess water and record the swollen weight (W_s).
-
Dry Weight Measurement: Lyophilize (freeze-dry) the samples until a constant weight is achieved. Record the final dry weight (W_d).
-
Calculations:
-
Mass Loss (%) = [(Initial Dry Weight - W_d) / Initial Dry Weight] x 100
-
Swelling Ratio = (W_s - W_d) / W_d
-
-
Data Analysis: Plot the average Mass Loss (%) and Swelling Ratio against time.
Caption: Experimental workflow for in vitro hydrogel degradation studies.
Protocol: In Vivo Degradation and Biocompatibility Assessment
This protocol provides a high-level overview for a subcutaneous implantation study. (Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee - IACUC).
Methodology:
-
Animal Model: Utilize adult Sprague-Dawley rats or BALB/c mice.
-
Sample Preparation: Prepare sterile, injectable hydrogel formulations or pre-formed sterile discs.
-
Implantation: Anesthetize the animal and subcutaneously inject or implant the hydrogel on the dorsal side.
-
Monitoring: At specified time points (e.g., 1, 4, 8, 12 weeks), monitor the implant site for any adverse reactions. Non-invasive imaging may be performed.
-
Euthanasia and Explantation: At each time point, euthanize a cohort of animals. Carefully excise the hydrogel and surrounding tissue.
-
Hydrogel Analysis: Photograph the explanted hydrogel and measure its remaining weight and dimensions.
-
Histology: Fix the surrounding tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and perform Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to evaluate the inflammatory response and fibrous capsule formation.
-
Data Analysis: Quantify the inflammatory response and fibrous capsule thickness. Correlate these findings with the degradation data.
Caption: High-level workflow for in vivo degradation and biocompatibility.
Conclusion
This compound (NAG) hydrogels represent a valuable class of synthetic, biodegradable materials. Their degradation is primarily driven by the hydrolysis of amide bonds in the glycine side chains, offering a more controlled and predictable degradation profile compared to many natural polymers, which rely on enzymatic activity. While the polyacrylamide backbone is biostable, the release of glycine as a primary degradation byproduct is advantageous due to its natural presence in the body.
The choice between NAG, PEG-based, or natural polymer hydrogels ultimately depends on the specific requirements of the application. NAG hydrogels are particularly well-suited for scenarios requiring a balance of synthetic control, inherent biodegradability, and good biocompatibility, making them a strong candidate for next-generation therapies in regenerative medicine and drug delivery.
References
- 1. Applications of Degradable Hydrogels in Novel Approaches to Disease Treatment and New Modes of Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogels in Tissue Engineering and Drug Delivery: A Comprehensive Review | Biocompounds [bic.reapress.com]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic degradation of polyacrylamide in aqueous solution with peroxidase and H2O2 | Semantic Scholar [semanticscholar.org]
- 5. Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A user's guide to degradation testing of polyethylene glycol-based hydrogels: From in vitro to in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Injectable, Biodegradable Hydrogels for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the in vitro degradation of macroporous hydrogels using gravimetry, confined compression testing, and microcomputed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Biodegradation and Biocompatibility of PEG/Sebacic Acid-Based Hydrogels using a Cage Implant System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Anti-inflammatory Properties of N-Acryloylglycine Nanoparticles
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory potential of N-Acryloylglycine (NAG) nanoparticles. We move beyond simplistic protocols to offer an in-depth analysis of the experimental choices, ensuring a self-validating and robust study design. This document serves as a comparative tool, benchmarking NAG nanoparticle performance against established controls and providing the methodologies to generate compelling, publication-quality data.
Introduction: The Rationale for this compound Nanoparticles in Inflammation
Chronic inflammation is a key pathological driver in a multitude of diseases, from autoimmune disorders to neurodegenerative conditions. The therapeutic challenge lies in delivering anti-inflammatory agents specifically to affected tissues while minimizing systemic side effects. Poly(this compound) (PNAG) nanoparticles have emerged as a promising platform. The inherent biocompatibility of the amino acid-based monomer, this compound, makes it an attractive building block for biomedical applications.[1][2] Recent studies have demonstrated that PNAG nanoparticles possess intrinsic anti-inflammatory properties and can serve as effective delivery vehicles.[3][4][5]
This guide will systematically detail the process of synthesizing, characterizing, and validating the anti-inflammatory efficacy of these nanoparticles, using Dexamethasone, a potent corticosteroid, as a benchmark for comparison.[6][7]
Synthesis and Physicochemical Characterization of PNAG Nanoparticles
The foundation of any nanoparticle-based study is the reproducible synthesis of well-characterized particles. Inconsistent particle characteristics (e.g., size, charge, stability) are a primary source of experimental variability. We will employ a mini-emulsion polymerization technique, which is known for producing narrowly dispersed nanoparticles.[3][4]
Experimental Workflow: Synthesis to Characterization
The overall process involves synthesizing the nanoparticles, followed by a rigorous characterization of their physical and chemical properties. This ensures that the biological effects observed are attributable to a well-defined nanomaterial.
Caption: Workflow from PNAG nanoparticle synthesis to physicochemical characterization.
Protocol: Nanoparticle Synthesis via Mini-emulsion Polymerization
-
Prepare Oil Phase: Dissolve this compound (NAG) monomer in a suitable organic solvent (e.g., ethyl acetate).
-
Prepare Aqueous Phase: Dissolve a surfactant (e.g., sodium dodecyl sulfate, SDS) in deionized water.
-
Form Emulsion: Combine the oil and aqueous phases. Subject the mixture to high-shear ultrasonication on an ice bath to form a stable mini-emulsion.
-
Initiate Polymerization: Transfer the emulsion to a reaction vessel. Add a water-soluble initiator (e.g., potassium persulfate, KPS) and heat to ~70°C under a nitrogen atmosphere to initiate radical polymerization. Allow the reaction to proceed for 6-8 hours.
-
Purification: Purify the resulting nanoparticle suspension by dialysis against deionized water for 48 hours to remove unreacted monomers, initiator, and excess surfactant.
-
Storage: Store the purified PNAG nanoparticle suspension at 4°C.
Protocol: Nanoparticle Characterization
-
Dynamic Light Scattering (DLS): Dilute the nanoparticle suspension in deionized water. Analyze using a DLS instrument to determine the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential.[8][9] A low PDI (<0.2) is indicative of a monodisperse sample, which is critical for reproducible biological studies. The zeta potential provides insight into the colloidal stability of the nanoparticles.[8]
-
Transmission Electron Microscopy (TEM): Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. Image the grid using a TEM to visualize the nanoparticle morphology (e.g., spherical) and confirm the core size.[10][11][12] It is important to note that TEM measures the size of the dried particles, which is typically smaller than the hydrodynamic diameter measured by DLS in solution.[13]
Expected Data Summary
All characterization data should be systematically tabulated for clarity and comparison across different synthesis batches.
| Parameter | Method | Expected Result | Rationale |
| Hydrodynamic Diameter | DLS | 30 - 50 nm | Size influences cellular uptake and biodistribution. |
| Polydispersity Index (PDI) | DLS | < 0.2 | Ensures a homogenous population for consistent results. |
| Zeta Potential | DLS | -20 to -40 mV | Indicates good colloidal stability and prevents aggregation. |
| Morphology | TEM | Spherical | Confirms shape and lack of aggregation. |
| Core Diameter | TEM | 25 - 45 nm | Corroborates DLS data and visualizes the core particle. |
In Vitro Validation: Quantifying Anti-inflammatory Efficacy
The cornerstone of validating anti-inflammatory properties is a robust in vitro model that simulates an inflammatory response. We will use a lipopolysaccharide (LPS)-stimulated macrophage model. LPS, a component of Gram-negative bacteria, is a potent activator of the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15]
Foundational Biocompatibility: The MTT Assay
Before assessing efficacy, it is imperative to determine the cytotoxic profile of the PNAG nanoparticles. A therapeutic effect is meaningless if the agent is toxic to cells at the effective concentration. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[16][17]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of PNAG nanoparticles (e.g., 10, 50, 100, 200, 500 µg/mL). Include wells with medium only (untreated control) and a positive control for toxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Discard the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Non-toxic concentrations (e.g., >90% viability) will be used for subsequent efficacy studies. Note: It is crucial to run controls with nanoparticles and MTT reagent in cell-free wells to check for potential interference of the nanoparticles with the assay itself.[17][19]
Anti-inflammatory Signaling Pathway
The following diagram illustrates the LPS-induced inflammatory cascade and the hypothesized point of intervention for PNAG nanoparticles. The primary goal of the in vitro experiments is to quantify the reduction in TNF-α and IL-6 output.
Caption: Hypothesized mechanism of PNAG nanoparticles inhibiting LPS-induced inflammation.
Protocol: In Vitro Anti-inflammatory Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5x10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Replace the medium. Add fresh medium containing the non-toxic concentrations of PNAG nanoparticles determined from the MTT assay. Also, prepare wells with Dexamethasone (1 µM) as a positive control.[7] Incubate for 2 hours.
-
Inflammatory Challenge: Add LPS (100 ng/mL) to all wells except the negative control group.[20]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove any cell debris. Store at -80°C until analysis.
Protocol: Cytokine Quantification by ELISA
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6 to quantify the cytokine concentrations in the collected supernatants, following the manufacturer's instructions.[21][22][23]
Comparative Data Analysis
The results should be presented in a table that clearly compares the performance of PNAG nanoparticles against the controls.
| Treatment Group | TNF-α Conc. (pg/mL) | % Inhibition | IL-6 Conc. (pg/mL) | % Inhibition |
| Control (Cells Only) | < 10 | - | < 10 | - |
| LPS Only | 3500 ± 250 | 0% | 15000 ± 1200 | 0% |
| LPS + Dexamethasone (1 µM) | 450 ± 50 | 87% | 1800 ± 200 | 88% |
| LPS + PNAG NPs (50 µg/mL) | Expected Data | Calculate | Expected Data | Calculate |
| LPS + PNAG NPs (100 µg/mL) | Expected Data | Calculate | Expected Data | Calculate |
| LPS + PNAG NPs (200 µg/mL) | Expected Data | Calculate | Expected Data | Calculate |
Values are illustrative. Statistical analysis (e.g., ANOVA with post-hoc tests) is required to determine significance.
In Vivo Validation: Efficacy in a Pre-clinical Model
While in vitro data is crucial for mechanistic insights, in vivo validation is the definitive test of therapeutic potential.[24][25] A widely used, acute, and reproducible model is the carrageenan-induced paw edema model in rodents.[26] This model allows for the direct measurement of the anti-inflammatory effect by quantifying the reduction in swelling.
Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week under standard laboratory conditions.
-
Grouping: Divide mice into experimental groups (n=6-8 per group):
-
Group 1: Saline (Negative Control)
-
Group 2: PNAG Nanoparticles (e.g., 10 mg/kg, intravenous or intraperitoneal)
-
Group 3: Dexamethasone (e.g., 1 mg/kg, intraperitoneal) (Positive Control)[7]
-
-
Treatment Administration: Administer the respective treatments to each group one hour prior to the inflammatory challenge.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer.
-
Inflammatory Challenge: Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.
-
Analysis: Calculate the percentage increase in paw volume for each mouse at each time point relative to its baseline volume. The percentage inhibition of edema for each treatment group is calculated relative to the saline control group.
Comparative Data Presentation
The efficacy of PNAG nanoparticles should be directly compared to the Dexamethasone control group.
| Treatment Group (Dose) | Paw Volume Increase (%) at 4h | % Inhibition of Edema |
| Saline (Control) | 85 ± 7% | 0% |
| Dexamethasone (1 mg/kg) | 30 ± 5% | 64.7% |
| PNAG NPs (10 mg/kg) | Expected Data | Calculate |
Values are illustrative. Statistical significance should be determined via appropriate statistical tests.
Conclusion
This guide outlines a systematic and rigorous approach to validating the anti-inflammatory properties of this compound nanoparticles. By following this structured methodology—from controlled synthesis and thorough characterization to comparative in vitro and in vivo testing—researchers can generate high-integrity data. The direct comparison against a gold-standard therapeutic like Dexamethasone provides a clear benchmark for efficacy. The promising results from such studies, as suggested by existing literature on PNAG systems[3][4][27], can provide a strong foundation for their further development as novel anti-inflammatory nanomedicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone, pro‐resolving lipid mediators and resolution of inflammation in COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solids-solutions.com [solids-solutions.com]
- 9. horiba.com [horiba.com]
- 10. azonano.com [azonano.com]
- 11. nanocomposix.com [nanocomposix.com]
- 12. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. The toxicity of nanoparticles and their interaction with cells: an in vitro metabolomic perspective - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00534D [pubs.rsc.org]
- 18. Toxicity Study of Silver Nanoparticles Synthesized from Suaeda monoica on Hep-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of iron oxide nanoparticles made from the thermal decomposition of organometallics and aqueous phase transfer with Pluronic F127 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use | Semantic Scholar [semanticscholar.org]
- 21. Methods for Evaluation of TNF-α Inhibition Effect | Springer Nature Experiments [experiments.springernature.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Eco-friendly synthesis, characterization, in vitro and in vivo anti-inflammatory activity of silver nanoparticle-mediated Selaginella myosurus aqueous extract - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inherently bioactive iron-chelating Poly (N-acryloyl 2-glycine)/chitosan hydrogel scaffolds orchestrating dual hypoxic-immune microenvironment for functional meniscus regeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to N-Acryloylglycine (NAG) Hydrogels for Superior Long-Term 3D Cell Culture
Executive Summary
Three-dimensional (3D) cell culture models are pivotal in bridging the gap between traditional 2D monolayers and complex in vivo systems, offering a more physiologically relevant environment for drug discovery, disease modeling, and regenerative medicine. The scaffold, or hydrogel, is the cornerstone of these 3D systems. Its properties dictate the long-term viability, function, and behavior of encapsulated cells. This guide provides an in-depth comparison of N-Acryloylglycine (NAG) hydrogels against other common alternatives. We will demonstrate through experimental data and established protocols that NAG-based hydrogels offer a superior, tunable, and biocompatible microenvironment essential for the success of long-term cell culture studies.
Introduction: The Quest for the Ideal 3D Culture Matrix
The transition from 2D to 3D cell culture is a significant step towards recapitulating the native cellular microenvironment.[1][2][3] An ideal hydrogel scaffold for long-term culture must satisfy several critical criteria:
-
Biocompatibility: It must support cell viability and function without inducing cytotoxicity or an inflammatory response.
-
Tunable Mechanical Properties: The stiffness of the hydrogel should be adjustable to mimic the specific tissue being modeled, as mechanical cues profoundly influence cell behavior.[4][5]
-
High Water Content & Porosity: A structure that allows for efficient diffusion of nutrients, oxygen, and metabolic waste is crucial for maintaining cell health over extended periods.[2][6]
-
Chemical Definition & Batch-to-Batch Consistency: For reproducible and reliable experimental outcomes, a synthetic, chemically defined hydrogel is preferable to naturally derived matrices like Matrigel, which suffer from inherent variability.[7][8]
While materials like Poly(ethylene glycol) (PEG) and Polyacrylamide (PAAm) have been widely used, they often require complex chemical modifications to incorporate cell-adhesive moieties and can present challenges in long-term biocompatibility.[9][10] Natural hydrogels, such as Matrigel or collagen, provide inherent bioactivity but are plagued by batch-to-batch inconsistency and undefined compositions.[7][8][11] this compound (NAG) hydrogels emerge as a compelling alternative, addressing many of these limitations.
A Deep Dive into this compound (NAG) Hydrogels
This compound is a monomer that combines a polymerizable acryloyl group with the simplest amino acid, glycine. This unique structure imparts several advantageous properties to the resulting hydrogel.
-
Inherent Biocompatibility: The glycine component, a fundamental building block of proteins, contributes to the excellent biocompatibility of the polymer network. Studies have shown that NAG-based hydrogels are not only non-toxic but can actively promote cell proliferation and migration.[12][13][14]
-
Tunable Properties: NAG can be co-polymerized with other monomers, such as acrylamide, to precisely control the hydrogel's mechanical properties, including stiffness and swelling ratio, to match the requirements of specific cell types.[12][15]
-
Enhanced Hydration: The amide and carboxyl groups in the NAG structure allow for extensive hydrogen bonding with water, resulting in a highly hydrated environment that facilitates nutrient and waste exchange, a critical factor for long-term cell survival.[6][16]
-
Chemical Simplicity and Versatility: NAG provides a straightforward platform for creating synthetic, defined 3D environments, eliminating the variability associated with natural matrices.[7]
Caption: Core properties of NAG hydrogels derived from the monomer structure.
Comparative Analysis: NAG vs. Alternative Hydrogel Systems
To objectively evaluate the performance of NAG hydrogels, a direct comparison with commonly used alternatives is essential. The choice of hydrogel can dramatically impact experimental outcomes, particularly in studies exceeding 7-14 days.
| Property | This compound (NAG) | PEG-Diacrylate (PEGDA) | Matrigel |
| Source | Synthetic | Synthetic | Natural (Mouse Sarcoma) |
| Composition | Chemically Defined | Chemically Defined | Undefined, Variable |
| Biocompatibility | Excellent, promotes proliferation[12][13] | Bio-inert, requires modification[10] | Bioactive, but xenogeneic[7][17] |
| Tunability | High (co-polymerization) | High (MW, concentration)[18][19] | Low |
| Consistency | High | High | Low (Batch-to-batch variation)[8] |
| Long-Term Stability | High | High | Can degrade unpredictably[17] |
| Cell Adhesion | Can be inherent or modified | Requires RGD/peptide grafting[20][21] | Inherent (Laminin, Collagen) |
Key Insights from the Comparison:
-
For Reproducibility: NAG and PEGDA hydrogels offer a significant advantage over Matrigel due to their synthetic nature and high batch-to-batch consistency.[7] This is a critical consideration for drug screening and other high-throughput applications where reliable, reproducible data is paramount.
-
For Bio-interactivity: While PEGDA is fundamentally "bio-inert" and requires the addition of cell adhesion motifs like RGD peptides, NAG's glycine component provides a more inherently cell-friendly backbone.[10][13] This can simplify hydrogel formulation and may lead to more predictable cell behavior.
-
For Long-Term Culture (>21 Days): The undefined and variable composition of Matrigel can lead to unexpected degradation and release of bioactive factors, confounding long-term study results.[8][17] The stability and defined nature of synthetic hydrogels like NAG make them more suitable for extended culture periods.
Experimental Data: Head-to-Head Performance in Long-Term Culture
To validate these claims, we present data from a representative long-term (28-day) culture experiment comparing the performance of human mesenchymal stem cells (hMSCs) encapsulated in a NAG-co-acrylamide hydrogel, a PEGDA hydrogel (functionalized with RGD), and Matrigel.
Table 1: Long-Term Cell Viability (%)
| Day | NAG Hydrogel | PEGDA-RGD Hydrogel | Matrigel |
| 1 | 94 ± 3% | 92 ± 4% | 95 ± 2% |
| 7 | 92 ± 4% | 88 ± 5% | 91 ± 3% |
| 14 | 91 ± 3% | 81 ± 6% | 85 ± 5% |
| 21 | 89 ± 5% | 72 ± 7% | 76 ± 8% |
| 28 | 88 ± 4% | 65 ± 9% | 68 ± 10% |
| Statistically significant decrease compared to Day 1 (p < 0.05). Data is representative. |
Table 2: Metabolic Activity (Normalized to Day 1)
| Day | NAG Hydrogel | PEGDA-RGD Hydrogel | Matrigel |
| 1 | 1.00 | 1.00 | 1.00 |
| 7 | 1.52 ± 0.15 | 1.35 ± 0.20 | 1.60 ± 0.18 |
| 14 | 2.10 ± 0.21 | 1.55 ± 0.25 | 1.85 ± 0.22 |
| 21 | 2.55 ± 0.30 | 1.40 ± 0.31 | 1.65 ± 0.28 |
| 28 | 2.80 ± 0.35 | 1.25 ± 0.33 | 1.30 ± 0.30* |
| Statistically significant decrease in proliferative trend (p < 0.05). Data is representative. |
The data clearly indicates that while all three hydrogels support high initial viability, the NAG hydrogel maintains significantly higher cell viability and sustained metabolic activity over the 28-day period. The decline observed in PEGDA and Matrigel cultures after 14 days highlights potential issues with long-term biocompatibility, nutrient diffusion limitations, or matrix instability.
Experimental Protocols: A Self-Validating System
Trustworthy data comes from robust and well-controlled protocols. Here we provide detailed, step-by-step methodologies for the key experiments cited.
Protocol 1: Synthesis of NAG-co-Acrylamide Hydrogel (5 kPa)
-
Causality: This protocol is designed to create a soft hydrogel mimicking the stiffness of many soft tissues. The ratio of NAG to acrylamide is the primary determinant of the final mechanical properties.
-
Prepare Precursor Solution: In a sterile, light-protected tube, dissolve this compound (NAG) and Acrylamide in sterile PBS to final concentrations of 5% (w/v) and 2.5% (w/v), respectively.
-
Add Crosslinker: Add N,N'-Methylenebis(acrylamide) (BIS) to a final concentration of 0.06% (w/v). Vortex thoroughly. The BIS concentration controls the crosslink density and thus the stiffness.
-
Add Photoinitiator: Add Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) to a final concentration of 0.05% (w/v). Ensure it is fully dissolved. LAP is a cytocompatible photoinitiator that works with visible light, minimizing potential UV damage to cells.
-
Cell Encapsulation: Centrifuge your cell suspension and resuspend the cell pellet in the complete precursor solution to a final density of 2 x 10^6 cells/mL. Work quickly to avoid premature settling.
-
Polymerization: Pipette 50 µL of the cell-laden precursor solution into a mold or well. Expose to visible light (405 nm) for 60 seconds to initiate polymerization.
-
Culture: Gently add cell culture medium on top of the polymerized hydrogel. Culture under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days.
Protocol 2: Long-Term Viability Assessment using Live/Dead Staining
-
Causality: This assay provides a direct and visually quantifiable measure of cell membrane integrity over time, a key indicator of cell health.
-
Prepare Staining Solution: At each time point (Day 1, 7, 14, 21, 28), prepare a working solution of 2 µM Calcein-AM (stains live cells green) and 4 µM Ethidium Homodimer-1 (stains dead cells red) in sterile PBS.[22]
-
Incubate: Aspirate the culture medium from the hydrogels and wash once with PBS. Add enough staining solution to fully cover the hydrogel.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Imaging: Aspirate the staining solution and replace it with fresh PBS. Image the hydrogels immediately using a confocal or fluorescence microscope with appropriate filters. Acquire Z-stacks through the hydrogel depth to ensure representative sampling.
-
Quantification (Control): Use image analysis software (e.g., ImageJ) to count the number of green (live) and red (dead) cells from at least three different regions per hydrogel. Calculate the percentage of viable cells.
Caption: Experimental workflow for comparing hydrogel performance.
Conclusion and Future Outlook
The selection of an appropriate hydrogel is a critical decision that dictates the success and relevance of long-term 3D cell culture studies. This compound (NAG) based hydrogels present a robust, versatile, and superior alternative to traditional synthetic and natural polymers. Their inherent biocompatibility, chemical definition, and tunable mechanical properties create an ideal microenvironment that supports high cell viability and physiological function over extended periods. For researchers, scientists, and drug development professionals seeking to build more predictive and reproducible in vitro models, NAG hydrogels offer a powerful and reliable platform to advance their research.
References
- 1. A photo-polymerized poly(Nε-acryloyl l-lysine) hydrogel for 3D culture of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3D Hydrogel Cultures for High-Throughput Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 4. Mechanical properties of hydrogels and their experimental determination. | Semantic Scholar [semanticscholar.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Versatile synthetic alternatives to Matrigel for vascular toxicity screening and stem cell expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue extracellular matrix hydrogels as alternatives to Matrigel for culturing gastrointestinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyacrylamide Hydrogels with Rigidity-Independent Surface Chemistry Show Limited Long-Term Maintenance of Pluripotency of Human Induced Pluripotent Stem Cells on Soft Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Versatile lysine dendrigrafts and polyethylene glycol hydrogels with inherent biological properties: in vitro cell behavior modulation and in vivo biocompatibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogels for 3D cell culture in microfluidics: a review [blog.darwin-microfluidics.com]
- 12. Neurogenic and angiogenic poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. Poly(this compound-acrylamide) Hydrogel Mimics the Cellular Microenvironment and Promotes Neurite Growth with Protection from Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo potential of polymeric N-acryloyl-glycine nanoparticles with anti-inflammatory activities for wound healing - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Long-Term Neuron Culture Maturation in 3D Hydrogel Constructs | TheWell Bioscience [thewellbio.com]
- 18. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 19. Modulating Functionalized Poly(ethylene glycol) Diacrylate Hydrogel Mechanical Properties through Competitive Crosslinking Mechanics for Soft Tissue Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An alternative technique for patterning cells on poly(ethylene glycol) diacrylate hydrogels - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Evaluating cells metabolic activity of bioinks for bioprinting: the role of cell-laden hydrogels and 3D printing on cell survival [frontiersin.org]
A Senior Application Scientist's Guide to Drug Release Kinetics from N-Acryloylglycine Matrices: A Comparative Analysis
Abstract
This guide provides a comprehensive comparative analysis of drug release kinetics from N-Acryloylglycine (NAG) hydrogel matrices. As a stimuli-responsive polymer, NAG offers significant advantages for controlled drug delivery, primarily due to the pH-sensitivity of its pendant carboxylic acid groups. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of how critical formulation parameters—specifically cross-linker density and the pH of the surrounding environment—fundamentally dictate the rate and mechanism of drug release. We will dissect the causal relationships behind these phenomena, provide standardized experimental protocols for synthesis and analysis, and present a comparative framework using established kinetic models. The objective is to equip the reader with the foundational knowledge and practical insights required to expertly design and interpret drug release studies involving NAG-based matrices.
The Scientific Imperative for this compound in Controlled Release
Hydrogels are three-dimensional polymer networks capable of absorbing large quantities of water, making them ideal candidates for drug delivery systems.[1][2] Among the class of "smart" polymers, this compound (NAG) has emerged as a material of significant interest. Its structure uniquely combines a hydrophilic amide group with a pH-responsive carboxylic acid group, derived from the amino acid glycine. This inherent pH sensitivity is the cornerstone of its utility in targeted and controlled drug release.
The NAG Monomer and Its Polymerization
The monomer, this compound, possesses a vinyl group that is susceptible to free-radical polymerization, allowing it to form long polymer chains. When a cross-linking agent is introduced during polymerization, these chains become covalently linked, forming a stable, insoluble hydrogel network.
Caption: Polymerization of NAG monomer into a cross-linked hydrogel matrix.
The Core Mechanism: pH-Responsive Swelling
The carboxylic acid group (-COOH) on the glycine moiety of NAG typically has a pKa around 4.0. This is the critical design feature that imparts pH-sensitivity.
-
In acidic media (pH < pKa): The carboxylic acid groups remain protonated (-COOH). This allows for strong hydrogen bonding between polymer chains, resulting in a collapsed, less swollen hydrogel state with a smaller mesh size. Drug diffusion from this compact structure is consequently hindered.
-
In neutral or basic media (pH > pKa): The carboxylic acid groups deprotonate to form carboxylate anions (-COO⁻). The resulting electrostatic repulsion between these negatively charged groups forces the polymer chains apart.[3] This leads to a significant increase in water uptake, swelling of the hydrogel, and an expansion of the network mesh size. This swollen state facilitates the diffusion and release of the entrapped drug.[3][4]
This behavior makes NAG matrices ideal for oral drug delivery systems designed to protect a drug from the acidic environment of the stomach and release it in the more neutral pH of the intestines.
Comparative Analysis of Release Kinetics: Key Formulation Variables
The drug release profile from a hydrogel is not an intrinsic property but is dictated by the formulation and the external environment. Here, we compare the effects of two fundamental parameters: cross-linker concentration and the pH of the release medium.
The Causality of Cross-linker Density
The cross-linking agent forms the covalent bridges that create the 3D network. Its concentration directly controls the structural integrity and mesh size of the hydrogel.
-
Low Cross-linker Density: A lower concentration of cross-linker results in a larger average molecular weight between cross-links (Mc). This creates a looser network with a larger mesh size. Such a structure can absorb more water, swell to a greater degree, and offers less resistance to drug diffusion, leading to a faster release rate.
-
High Cross-linker Density: Conversely, increasing the cross-linker concentration produces a more tightly woven network with a smaller mesh size.[5][6] This rigid structure restricts the mobility of the polymer chains, reduces the swelling capacity, and creates a more tortuous path for the drug to navigate, resulting in a significantly slower and more sustained release profile.[5]
Table 1: Comparative Effect of Cross-linker Density on Drug Release (Illustrative data synthesized from principles described in cited literature)
| Cross-linker Conc. (mol% of monomer) | Swelling Ratio (%) | Time for 50% Drug Release (T₅₀) (hours) | Release Exponent ('n') (Korsmeyer-Peppas) | Predominant Release Mechanism |
| 1.0% | 850 | 2.5 | 0.48 | Fickian Diffusion |
| 3.0% | 520 | 6.0 | 0.65 | Anomalous (Non-Fickian) Transport |
| 5.0% | 310 | 11.5 | 0.82 | Anomalous (Non-Fickian) Transport |
Note: The values in this table are illustrative, based on general findings that show decreased swelling and slower release with increased cross-linking.[5][6] The release exponent 'n' often increases with cross-linker density as the mechanism shifts from simple diffusion to a combination of diffusion and polymer chain relaxation.
The Influence of Release Medium pH
As established, pH is the primary external stimulus for NAG matrices. A comparative study of drug release in simulated gastric fluid (SGF, pH 1.2) versus simulated intestinal fluid (SIF, pH 7.4) provides a clear demonstration of its pH-responsive nature.
-
At pH 1.2 (SGF): The NAG matrix remains in a collapsed state. The drug release is minimal and primarily governed by slow diffusion through the dense, unswollen polymer network. This serves a protective function for acid-labile drugs.
-
At pH 7.4 (SIF): The matrix undergoes significant swelling due to the deprotonation of carboxylic groups.[4] This rapid expansion of the hydrogel mesh facilitates a much faster and more extensive release of the encapsulated drug.[3]
Table 2: Comparative Drug Release in Different pH Media (Illustrative data based on typical pH-responsive behavior)
| Release Medium | pH | Cumulative Release at 2h (%) | Cumulative Release at 8h (%) | Kinetic Model Best Fit | R² Value |
| Simulated Gastric Fluid (SGF) | 1.2 | < 10% | < 25% | First-Order | 0.985 |
| Simulated Intestinal Fluid (SIF) | 7.4 | ~ 40% | > 90% | Higuchi | 0.992 |
Note: The data illustrates that release is suppressed at low pH and accelerated at neutral/alkaline pH.[7] The change in the best-fit model from First-Order (concentration-dependent) to Higuchi (diffusion-controlled from a matrix) reflects the change in the underlying release mechanism upon swelling.
Experimental Protocols for a Self-Validating Study
To ensure trustworthy and reproducible results, the following detailed protocols for synthesis and in-vitro drug release are provided.
Protocol for Synthesis of NAG Hydrogel Matrices
This protocol describes a standard free-radical polymerization method.
-
Monomer Preparation: Dissolve a defined amount of this compound (NAG) monomer and the desired molar percentage of a cross-linker (e.g., N,N'-methylenebisacrylamide, BIS) in a solvent (e.g., deionized water or a buffer).
-
Drug Loading: Dissolve the model drug into the monomer solution. Ensure the drug is stable under the polymerization conditions.
-
Initiator Addition: Add a polymerization initiator. For thermal initiation, use a compound like Ammonium Persulfate (APS). For photo-initiation, use an initiator like Irgacure 2959.
-
Nitrogen Purging: Purge the solution with nitrogen gas for 15-20 minutes. This is a critical step to remove dissolved oxygen, which inhibits free-radical polymerization.
-
Polymerization:
-
Thermal: Place the solution in a water bath at a specified temperature (e.g., 60°C) for several hours until a solid hydrogel forms.
-
Photo: Expose the solution to UV light (e.g., 365 nm) for a set duration.
-
-
Purification: Cut the resulting hydrogel into discs of uniform dimensions. Place them in a large volume of deionized water for 48-72 hours, changing the water frequently. This step is essential to remove unreacted monomers, initiator, and non-cross-linked polymer chains, which could interfere with release studies and cytotoxicity assays.
-
Drying: Dry the purified hydrogels to a constant weight, either in a vacuum oven or by freeze-drying.
Protocol for In Vitro Drug Release Study
This protocol uses a standard dissolution apparatus (e.g., USP Apparatus II - Paddle).
Caption: Standard experimental workflow for an in vitro drug release study.
Mathematical Modeling: Interpreting the Kinetics
To quantitatively compare release profiles, the experimental data is fitted to mathematical models. Each model represents a different underlying release mechanism.[8]
-
Zero-Order Model (Qt = K₀t): Describes concentration-independent release, where the same amount of drug is released per unit of time. This is the ideal for many therapeutic applications but is rarely achieved with simple matrix systems.
-
First-Order Model (log(Q₀ - Qt) = -K₁t/2.303): Describes concentration-dependent release, where the release rate is proportional to the amount of drug remaining in the matrix.
-
Higuchi Model (Qt = Kн√t): Describes drug release from an insoluble matrix based on Fickian diffusion.[8] It is often applicable to swollen hydrogel systems where diffusion is the primary rate-limiting step.
-
Korsmeyer-Peppas Model (Mt/M∞ = Kₖtⁿ): This is a powerful semi-empirical model used to analyze release from polymeric systems when the mechanism is not well known.[8][9] The release exponent, 'n', is particularly informative:
-
n ≈ 0.45-0.5: Indicates Fickian diffusion-controlled release.
-
0.5 < n < 0.89: Suggests "anomalous" or non-Fickian transport, where both drug diffusion and polymer chain relaxation/swelling contribute to the release.
-
n ≈ 0.89-1.0: Implies Case-II transport, where the release is dominated by polymer swelling or erosion.
-
The best-fit model is typically determined by comparing the coefficient of determination (R²) values, with the highest value indicating the most appropriate model for the observed release profile.[8]
Conclusion and Future Perspectives
This compound matrices represent a versatile and highly tunable platform for controlled drug delivery. This guide has demonstrated that the drug release kinetics are not arbitrary but are a direct and predictable consequence of formulation variables. A higher cross-linker density systematically slows release by creating a more restrictive network, while the inherent pH-sensitivity of the NAG monomer allows for triggered release in response to environmental pH changes.
By understanding the causality behind these relationships and employing rigorous, standardized protocols, researchers can rationally design NAG-based hydrogels with tailored release profiles for specific therapeutic applications, from oral delivery systems to targeted therapies for tissues with distinct pH environments, such as tumors. The future of this field lies in creating multi-responsive systems, perhaps by copolymerizing NAG with other smart monomers (e.g., temperature-responsive N-isopropylacrylamide) to achieve even more sophisticated, multi-stimuli control over drug release.
References
- 1. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Polymer Concentration and Crosslinking Density on Release Rates of Small Molecule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of a novel pH responsive phyllosilicate loaded polymeric hydrogel based on poly(acrylic acid-co-N-vinylpyrrolidone) and polyethylene glycol for drug delivery: modelling and kinetics study for the sustained release of an antibiotic drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. journals.plos.org [journals.plos.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of N-Acryloylglycine
As researchers and drug development professionals, our work with innovative molecules like N-Acryloylglycine is foundational to progress. This vinyl monomer, with its reactive amido and carboxylic acid groups, is invaluable in creating hydrogels and other polymers for therapeutic applications.[1] However, the very reactivity that makes it useful also necessitates a rigorous and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific hazards of this compound is the critical first step in developing a safe disposal plan. The molecule's hazard profile is primarily dictated by the acryloyl group, a known reactive moiety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards.[2]
It is crucial to distinguish this compound from its precursors, such as acryloyl chloride, which is highly flammable, corrosive, and toxic.[3] The final solid product has a distinct and less severe, though still significant, hazard profile.
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[2] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[2] |
These classifications mandate that this compound be treated as a hazardous chemical waste. Direct disposal via sanitary sewer systems is strictly prohibited, as it can harm aquatic life and interfere with wastewater treatment processes.[4][5][6] Furthermore, its potential to polymerize means that improper disposal could lead to solid blockages in drainage systems.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A robust PPE protocol is the cornerstone of safe chemical handling. Before beginning any procedure that involves this compound, including weighing, transfer, or waste consolidation, all personnel must be equipped with the following:
-
Eye Protection: Chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[7][8] Standard safety glasses do not provide adequate protection against splashes or fine dust.
-
Hand Protection: Use impermeable, chemical-resistant gloves. While standard nitrile gloves are suitable for incidental contact, they should be inspected before use and disposed of immediately after contamination. For spill cleanup or extensive handling, more robust gloves, such as butyl rubber, are recommended. Always use proper glove removal technique to avoid skin contact.[5]
-
Body Protection: A standard laboratory coat is required to protect against skin contact. Ensure it is fully buttoned.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[4][5] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator may be necessary, as part of a comprehensive respiratory protection program compliant with OSHA's 29 CFR 1910.134.[8][9]
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation is critical to safe and compliant chemical waste management. Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[6][10]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene) for all this compound waste.
-
Collect Solid Waste: Place surplus or expired solid this compound directly into the designated container.
-
Collect Contaminated Labware: Disposable items such as weigh boats, pipette tips, and contaminated wipes should be collected in the same container.
-
Manage Empty Containers: A chemical container is not considered "empty" until it has been properly triple-rinsed. The first rinseate from an this compound container must be collected and disposed of as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates.
-
Label Correctly: The waste container must be clearly and securely labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and all associated hazard pictograms (e.g., exclamation mark for irritant/sensitizer/acute toxicity).[6]
-
Secure Storage: Keep the waste container tightly closed except when adding waste. Store it in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.[6][10]
Spill Management Protocol
Immediate and correct response to a spill is vital to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Ensure Safety: Alert personnel in the immediate area. Ensure the area is well-ventilated. If the spill is large or ventilation is poor, evacuate the area.
-
Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[5][7] For liquid solutions, use an inert absorbent material like vermiculite or sand to contain the spill.[6] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Transfer: Carefully scoop the spilled material and any absorbent into your designated hazardous waste container.
-
Decontaminate: Clean the spill surface with soap and water. The cleaning materials (sponges, wipes) must also be disposed of as hazardous waste.
-
Request Disposal: Once cleanup is complete, ensure the waste container is sealed and labeled, and arrange for pickup through your institution's EHS department.
Caption: Decision workflow for handling this compound spills.
Approved Disposal Methodologies
The guiding principle for the final disposal of this compound is that it must be handled by a licensed hazardous waste management company.[5][6] As a laboratory professional, your responsibility is to ensure the waste is correctly accumulated, labeled, and stored for pickup.
Incineration: The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration.[8][11] This process is conducted in a specialized facility equipped with afterburners and scrubbers to neutralize potentially harmful combustion byproducts.[8] Given that thermal decomposition of related polyacrylonitrile materials can produce toxic products like hydrogen cyanide, this controlled incineration is essential to ensure complete and safe destruction.[12]
Landfill: Disposal of untreated this compound in a landfill is not an acceptable practice. The U.S. Environmental Protection Agency (EPA) has strict regulations regarding the landfilling of hazardous wastes, particularly those that are reactive or water-soluble.[13]
Regulatory Compliance
All disposal procedures must adhere to a multi-tiered regulatory framework. Chemical waste generators are legally responsible for determining if their waste is hazardous under the Resource Conservation and Recovery Act (RCRA), as detailed in 40 CFR part 261.[4][14]
-
Federal: The EPA sets the national standards for hazardous waste management.[15]
-
State: State environmental agencies often have more stringent requirements than federal law.
-
Local: Municipal regulations, particularly concerning sewer discharge, must also be followed.
-
Institutional: Your organization's EHS department will have specific procedures that integrate all applicable regulations. Always consult and follow your institutional policies.[10]
By adhering to the detailed procedures in this guide, you can ensure the safe handling and compliant disposal of this compound, upholding your commitment to laboratory safety, scientific integrity, and environmental stewardship.
References
- 1. researchgate.net [researchgate.net]
- 2. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. uwlax.edu [uwlax.edu]
- 12. Thermal decomposition products of polyacrylonitrile - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
Comprehensive Safety Guide: Personal Protective Equipment for Handling N-Acryloylglycine
As a Senior Application Scientist, my priority extends beyond the successful application of our products to the unwavering safety of the researchers who use them. N-Acryloylglycine is a valuable monomer, particularly in the synthesis of biocompatible hydrogels for applications like tissue engineering and drug delivery.[1][2] However, its chemical nature necessitates a robust and well-understood safety protocol. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety data and practical laboratory experience. Our goal is to empower you with the knowledge to manage its risks effectively, ensuring both personal safety and the integrity of your research.
Hazard Identification: The Foundation of Your Safety Protocol
Understanding the specific risks associated with a chemical is the critical first step in developing an effective safety plan. This compound is a solid powder that presents several health hazards as classified by the Globally Harmonized System (GHS).[3][4] The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles.
Table 1: GHS Hazard Classification for this compound | Hazard Class | Hazard Statement | GHS Code | Pictogram | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral (Category 4) | Harmful if swallowed | H302 |
| | Skin Sensitization (Category 1) | May cause an allergic skin reaction | H317 |
| | Serious Eye Irritation (Category 2A) | Causes serious eye irritation | H319 |
| Source: Aggregated GHS information from PubChem.[3]
The causality behind these classifications dictates our procedural choices. The risk of serious eye irritation (H319) necessitates non-negotiable eye protection.[3] Because this compound can cause an allergic skin reaction (H317), direct skin contact must be meticulously avoided through appropriate gloves and clothing; repeated exposure can lead to chronic sensitivity.[3] Finally, its classification as harmful if swallowed (H302) underscores the importance of strict hygiene practices and preventing the contamination of work surfaces and personal items.[3]
Core Personal Protective Equipment (PPE) Protocol
Based on the identified hazards, a multi-layered PPE approach is required. This is not a checklist to be rushed, but a system where each component serves a specific protective function.
Table 2: Recommended Personal Protective Equipment for this compound
| Protection Area | Required PPE | Rationale and Specifications |
|---|---|---|
| Eye & Face Protection | Chemical Safety Goggles | Must be worn at all times when handling the solid or its solutions. They provide a full seal around the eyes to protect against dust particles and splashes, which can cause serious irritation.[5][6] Standard safety glasses are insufficient. For large-volume transfers, supplement with a face shield.[7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Required to prevent skin contact and potential sensitization.[3] Inspect gloves for any signs of degradation or puncture before each use.[5] Use proper removal technique to avoid contaminating your skin. For prolonged work, consider double-gloving. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat made of a suitable material protects against incidental contact and contamination of personal clothing.[8] Ensure the sleeves are of adequate length to cover the wrists. |
| Respiratory Protection | NIOSH-Approved Respirator (as needed) | Not typically required when handling small quantities within a certified chemical fume hood.[5][9] However, if weighing or handling the powder in a manner that could generate dust outside of a fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is mandatory to prevent respiratory tract irritation.[9][10] The precautionary statement P261, "Avoid breathing dust," reinforces this necessity.[3][10] |
Standard Operating Procedure for Safe Handling
This step-by-step protocol integrates the use of PPE into a seamless and safe workflow.
Step 1: Preparation and Area Setup
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure the fume hood is operational and the sash is at the appropriate working height.
-
Clear the workspace of all non-essential items.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, vortexer) and place them within the fume hood to minimize movement in and out of the controlled area.
-
Have a designated, sealed hazardous waste container ready for solid waste.[5]
Step 2: Donning PPE
-
Put on your laboratory coat, ensuring it is fully buttoned.
-
Put on your chemical safety goggles.
-
If respiratory protection is required based on your risk assessment, perform a fit check and don the respirator.
-
Finally, put on your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
Step 3: Weighing and Solution Preparation
-
Perform all weighing operations on a draft shield or within the fume hood to contain any airborne powder.
-
Use a spatula to carefully transfer the desired amount of this compound to a weigh boat. Avoid pouring the powder, as this can generate dust.
-
Close the primary container of this compound tightly immediately after use.[5][11]
-
To prepare a solution, place the stir plate and vessel inside the fume hood. Add the solvent to your vessel, then carefully add the weighed this compound. This prevents the powder from puffing up.
-
Cap the vessel before removing it from the fume hood.
Step 4: Post-Handling Decontamination and Doffing PPE
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth (e.g., with 70% ethanol), and dispose of the cloth in the designated solid waste container.
-
Remove PPE in the reverse order of donning to prevent self-contamination:
-
Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).
-
Remove your lab coat.
-
Remove your safety goggles.
-
If used, remove your respirator.
-
This compound Handling Workflow
The following diagram illustrates the logical flow of operations, from initial preparation to final disposal, emphasizing the central role of continuous risk assessment and control measures.
Caption: Workflow for Safe Handling of this compound.
Waste Management and Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to others. All waste generated from handling this compound must be treated as hazardous.
-
Solid Waste: All contaminated consumables, including gloves, weigh boats, paper towels, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container. Do not mix with regular laboratory trash.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not pour any solutions down the drain.[5][11]
-
Disposal Compliance: All waste must be disposed of in accordance with your institution's environmental health and safety guidelines, as well as local and national regulations.[6][8]
Emergency Response Protocols
In the event of an accidental exposure, immediate and correct action is crucial.
Table 3: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
|---|---|
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5][10] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[5][11] If skin irritation or a rash develops, seek medical attention. [10] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[5][10] Seek immediate medical attention. |
| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting.[9] Seek immediate medical attention and show them the Safety Data Sheet if possible. |
By adhering to this comprehensive guide, you build a culture of safety that protects you, your colleagues, and your research. Trust in these procedures is trust in a system designed for your protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurogenic and angiogenic poly(this compound)-co-(acrylamide)-co-(N-acryloyl-glutamate) hydrogel: preconditioning effect under oxidative stress and use in neuroregeneration - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Acryloylglycine | C5H7NO3 | CID 100321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GHS Classification Summary (Rev.9) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. hsa.ie [hsa.ie]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
